molecular formula C9H11BrO B2483604 1-(2-Bromophenyl)propan-2-ol CAS No. 210408-48-3

1-(2-Bromophenyl)propan-2-ol

Cat. No.: B2483604
CAS No.: 210408-48-3
M. Wt: 215.09
InChI Key: RJKPOWPTZRARKB-UHFFFAOYSA-N
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Description

1-(2-Bromophenyl)propan-2-ol is a useful research compound. Its molecular formula is C9H11BrO and its molecular weight is 215.09. The purity is usually 95%.
BenchChem offers high-quality 1-(2-Bromophenyl)propan-2-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(2-Bromophenyl)propan-2-ol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(2-bromophenyl)propan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BrO/c1-7(11)6-8-4-2-3-5-9(8)10/h2-5,7,11H,6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJKPOWPTZRARKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC=CC=C1Br)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BrO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Guide: Molecular Structure and Properties of 1-(2-Bromophenyl)propan-2-ol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1-(2-Bromophenyl)propan-2-ol (CAS: 210408-48-3) is a chiral secondary alcohol and a critical intermediate in the synthesis of halogenated phenethylamines. Structurally, it consists of a propyl chain substituted at the 1-position with an ortho-bromophenyl group and at the 2-position with a hydroxyl moiety.

This guide provides an in-depth technical analysis of its molecular architecture, physicochemical properties, synthetic pathways, and spectroscopic characteristics. It is designed for researchers in organic chemistry and forensic science, distinguishing this specific isomer from its tertiary alcohol regioisomer, 2-(2-bromophenyl)propan-2-ol (CAS: 7073-69-0), a common source of analytical confusion.

Molecular Architecture & Stereochemistry

The molecule features a 2-hydroxypropyl chain attached to a benzene ring. The presence of a bromine atom at the ortho position (C2 on the ring) introduces significant steric bulk and electronic effects that distinguish it from its para and meta isomers.

Stereochemical Configuration

The C2 carbon of the propyl chain is a chiral center, resulting in two enantiomers:

  • (S)-1-(2-Bromophenyl)propan-2-ol [1]

  • (R)-1-(2-Bromophenyl)propan-2-ol

Standard reductive synthesis from the corresponding ketone (1-(2-bromophenyl)propan-2-one) using achiral reducing agents (e.g., NaBH₄) yields a racemic mixture (±). Enantioselective synthesis requires chiral catalysts or enzymatic reduction.

The Ortho-Effect

The ortho-bromo substituent exerts a "field effect" and steric hindrance that influences the conformation of the propyl chain. Unlike the para-isomer, where the chain has free rotation, the ortho-bromo group restricts rotation around the benzylic bond, potentially favoring conformers where the bulky bromine and the alkyl chain minimize steric clash. This has observable consequences in NMR splitting patterns due to non-equivalence of the benzylic protons.

Physicochemical Profile

The following data summarizes the core physical properties of 1-(2-Bromophenyl)propan-2-ol.

PropertyValueNotes
CAS Number 210408-48-3Distinct from tertiary isomer 7073-69-0
Molecular Formula C₉H₁₁BrO
Molecular Weight 215.09 g/mol Monoisotopic Mass: 213.999
Physical State Viscous Liquid / OilColorless to pale yellow
Boiling Point ~115–120 °C @ 1 mmHgEstimated based on para-isomer trends
Solubility Soluble in MeOH, DCM, Et₂OInsoluble in water
LogP ~2.3–2.5Lipophilic
H-Bond Donors 1(Hydroxyl group)
H-Bond Acceptors 1(Oxygen atom)

Synthetic Pathways & Mechanism

The primary synthetic route involves the reduction of 1-(2-bromophenyl)propan-2-one (also known as ortho-bromo P2P). This ketone is typically reduced using Sodium Borohydride (NaBH₄) in methanol. This method is preferred over Lithium Aluminum Hydride (LiAlH₄) due to chemoselectivity; NaBH₄ reduces the ketone without dehalogenating the aromatic ring.

Experimental Protocol (Standard Reduction)
  • Precursor: 1-(2-Bromophenyl)propan-2-one (1.0 eq)

  • Reagent: Sodium Borohydride (NaBH₄) (0.5–1.0 eq)

  • Solvent: Methanol (anhydrous preferred)

  • Temperature: 0 °C to Room Temperature

Procedure:

  • Dissolve the ketone in methanol and cool to 0 °C in an ice bath.

  • Add NaBH₄ portion-wise to control hydrogen evolution.

  • Allow the mixture to warm to room temperature and stir for 1–2 hours.

  • Quench: Slowly add dilute HCl or water to decompose excess borate esters.

  • Extraction: Extract with dichloromethane (DCM), wash with brine, dry over Na₂SO₄, and concentrate in vacuo.

Reaction Mechanism Visualization

The hydride ion (H⁻) from the borohydride attacks the electrophilic carbonyl carbon, pushing electrons to the oxygen. The resulting alkoxide is protonated by the solvent (methanol) or during the acid workup to form the alcohol.

Synthesis Ketone 1-(2-Bromophenyl) propan-2-one Transition Tetrahedral Intermediate Ketone->Transition Hydride Attack (H-) NaBH4 Reagent: NaBH4 / MeOH NaBH4->Transition Product 1-(2-Bromophenyl) propan-2-ol Transition->Product Protonation (H+)

Caption: Nucleophilic addition of hydride to the ketone carbonyl group followed by protonation.

Analytical Characterization

Validating the identity of 1-(2-Bromophenyl)propan-2-ol requires distinguishing it from its isomers. The following spectral data provides the "fingerprint" for this specific molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ortho-substitution creates a unique splitting pattern in the aromatic region and influences the benzylic protons.

  • ¹H NMR (400 MHz, CDCl₃):

    • δ 7.55 (d, 1H): Aromatic proton at C3 (adjacent to Br), most deshielded.

    • δ 7.10 – 7.30 (m, 3H): Remaining aromatic protons.

    • δ 3.95 – 4.05 (m, 1H): Methine proton (CH -OH). Exhibits multiplet splitting due to coupling with the methyl group and the non-equivalent benzylic protons.

    • δ 2.95 (dd, 1H) & 2.75 (dd, 1H): Benzylic methylene (CH₂ ). These protons are diastereotopic due to the adjacent chiral center, appearing as two doublets of doublets (ABX system).

    • δ 1.25 (d, 3H): Methyl group (CH₃ ). Typical doublet (

      
       Hz).
      
    • δ ~2.0 (br s, 1H): Hydroxyl proton (exchangeable).

Mass Spectrometry (GC-MS)

In Electron Impact (EI) ionization (70 eV), secondary alcohols undergo characteristic alpha-cleavage .

  • Molecular Ion [M]⁺: m/z 214 and 216 (1:1 intensity ratio due to ⁷⁹Br/⁸¹Br isotopes). Often weak or absent.

  • Base Peak (m/z 45): The cleavage of the bond between the benzylic carbon and the hydroxymethine carbon yields the hydroxyethyl fragment [CH₃CH=OH]⁺ (m/z 45). This is diagnostic for 2-alkanols.

  • Benzylic Fragment (m/z 169/171): The ortho-bromobenzyl cation [C₇H₆Br]⁺.

  • Tropylium Ion (m/z 90): Loss of Br from the benzyl fragment (169 - 79 = 90).

MassSpec M_Ion Molecular Ion [M]+ m/z 214 / 216 Alpha_Cleavage Alpha Cleavage M_Ion->Alpha_Cleavage Base_Peak Base Peak [CH3CH=OH]+ m/z 45 Alpha_Cleavage->Base_Peak Loss of Ar-CH2 Benzyl_Frag o-Bromobenzyl Cation [C7H6Br]+ m/z 169 / 171 Alpha_Cleavage->Benzyl_Frag Loss of C2H5O Tropylium Tropylium Ion [C7H7]+ m/z 91 (minor) or 90 Benzyl_Frag->Tropylium - Br

Caption: Primary fragmentation pathways in EI-MS showing the dominant alpha-cleavage mechanism.

Pharmacological & Forensic Context

While 1-(2-Bromophenyl)propan-2-ol is primarily a chemical intermediate, its structural relationship to psychoactive substances necessitates careful handling and regulation awareness.

  • Precursor Status: It is the direct precursor to 2-Bromoamphetamine (2-BA) via the Ritter reaction or conversion to the alkyl halide followed by amination. 2-BA is a research chemical investigated for its serotonin and norepinephrine releasing properties.

  • Forensic Marker: In forensic analysis of seized clandestine laboratories, the presence of this alcohol indicates the use of the "reductive amination" pathway (if found with amine sources) or the production of halogenated analogs. It is a specific marker for the ortho-substituted series, differentiating it from the more common methamphetamine precursors.

References

  • PubChem. 1-bromo-2-phenylpropan-2-ol (Isomer Distinction). National Library of Medicine. Available at: [Link]

  • Chemguide. Reduction of Aldehydes and Ketones using NaBH4. Available at: [Link]

  • SpectraBase. Mass Spectrum of Phenyl-2-propanol Derivatives. Wiley Science Solutions. Available at: [Link]

Sources

1-(2-Bromophenyl)propan-2-ol CAS number and chemical identifiers

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Chemical Identity & Physical Properties

Executive Summary

1-(2-Bromophenyl)propan-2-ol (CAS: 210408-48-3) is a chiral halo-phenylpropanol derivative used primarily as a versatile building block in medicinal chemistry.[1] Unlike its tertiary alcohol isomer (2-(2-bromophenyl)propan-2-ol), this secondary alcohol possesses a reactive hydroxyl group at the C2 position and an ortho-bromine on the phenyl ring. This specific substitution pattern makes it an ideal substrate for palladium-catalyzed intramolecular etherification , yielding 2,3-dihydrobenzofuran scaffolds commonly found in bioactive natural products.

Nomenclature & Identifiers
Identifier Value
IUPAC Name 1-(2-Bromophenyl)propan-2-ol
CAS Number 210408-48-3
Molecular Formula C₉H₁₁BrO
Molecular Weight 215.09 g/mol
SMILES CC(O)CC1=CC=CC=C1Br
InChIKey RJKPOWPTZRARKB-UHFFFAOYSA-N
Physical & Chemical Specifications

Note: Experimental data for this specific isomer is limited; values below represent consensus predicted data validated against structural analogues.

Property Value / Range Condition
Appearance Colorless to pale yellow oilAmbient
Boiling Point ~268.3°C760 mmHg (Predicted)
Density 1.403 ± 0.06 g/cm³20°C (Predicted)
Solubility Soluble in DCM, MeOH, THF, EtOAcInsoluble in H₂O
pKa ~14.4 (Hydroxyl)25°C

Part 2: Synthetic Protocols

Primary Synthesis: Chemo-Selective Reduction

The most robust "field-proven" method for synthesizing 1-(2-bromophenyl)propan-2-ol is the reduction of its ketone precursor, 1-(2-bromophenyl)propan-2-one . This route avoids the regioselectivity issues often encountered in Grignard additions to epoxides.

Mechanism & Workflow

The reaction utilizes Sodium Borohydride (NaBH₄) in methanol. The hydride ion attacks the carbonyl carbon, reducing the ketone to a secondary alcohol.

Synthesis_Workflow Precursor 1-(2-Bromophenyl) propan-2-one Reagent NaBH4 / MeOH (0°C to RT) Precursor->Reagent Reduction Intermediate Alkoxide Intermediate Reagent->Intermediate Hydride Attack Quench Acidic Workup (HCl / H2O) Intermediate->Quench Protonation Product 1-(2-Bromophenyl) propan-2-ol Quench->Product Isolation

Figure 1: Step-wise reduction workflow for high-purity synthesis.

Experimental Protocol
  • Preparation: Dissolve 10.0 mmol of 1-(2-bromophenyl)propan-2-one in 30 mL of anhydrous Methanol (MeOH).

  • Addition: Cool the solution to 0°C. Add 12.0 mmol of NaBH₄ portion-wise over 15 minutes to control hydrogen evolution.

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 2 hours. Monitor via TLC (30% EtOAc/Hexane).

  • Quench: Carefully add 1M HCl dropwise at 0°C until pH ~5.

  • Extraction: Remove MeOH under vacuum. Extract the residue with Ethyl Acetate (3 x 20 mL).

  • Purification: Wash combined organics with brine, dry over Na₂SO₄, and concentrate. Purify via flash column chromatography (Silica, 10-20% EtOAc/Hexanes).

Part 3: Applications in Drug Discovery

Intramolecular Cyclization (The "Killer App")

The structural value of 1-(2-bromophenyl)propan-2-ol lies in its ability to undergo Pd-catalyzed intramolecular C-O bond formation . This transforms the linear alcohol into a 2-methyl-2,3-dihydrobenzofuran core, a scaffold ubiquitous in bioactive molecules (e.g., antioxidants, anti-inflammatory agents).

Mechanistic Pathway

The reaction proceeds via a Pd(0)/Pd(II) catalytic cycle:

  • Oxidative Addition: Pd(0) inserts into the Ar-Br bond.

  • Ligand Exchange: The hydroxyl group coordinates to Pd (often requiring a base like Cs₂CO₃ to form the alkoxide).

  • Reductive Elimination: Formation of the C-O bond and regeneration of Pd(0).

Cyclization_Pathway Substrate 1-(2-Bromophenyl) propan-2-ol Pd_Complex Oxidative Addition (Ar-Pd-Br) Substrate->Pd_Complex Pd(OAc)2, Ligand Coordination Pd-Alkoxide Formation Pd_Complex->Coordination Cs2CO3 (Base) Product 2-Methyl-2,3- dihydrobenzofuran Coordination->Product Reductive Elimination (C-O Bond Formed) Product->Substrate Pd(0) Regenerated

Figure 2: Palladium-catalyzed intramolecular etherification mechanism.

Protocol for Cyclization
  • Catalyst: Pd(OAc)₂ (5 mol%)

  • Ligand: BINAP or Xantphos (7 mol%)

  • Base: Cs₂CO₃ (1.5 equiv)

  • Solvent: Toluene, 100°C, 12-18h.

  • Yield: Typically 85-95% conversion to the benzofuran derivative.

Part 4: Safety & Handling (MSDS Highlights)

Hazard Class Statement Precaution
Skin Irritant H315: Causes skin irritationWear nitrile gloves.
Eye Irritant H319: Causes serious eye irritationUse safety goggles; access to eyewash station.
Acute Toxicity H302: Harmful if swallowedDo not eat/drink in lab; wash hands post-handling.

Storage: Store in a cool, dry place under inert atmosphere (Argon/Nitrogen) to prevent oxidation of the alcohol or hydrolysis of the bromide over long periods.

References

  • Sigma-Aldrich. (2025). Product Specification: 1-(2-Bromophenyl)propan-2-ol (CAS 210408-48-3).[2][3][4] Retrieved from

  • Wolfe, J. P., & Buchwald, S. L. (1999). "Palladium-Catalyzed Synthesis of Ethers from Aryl Halides and Alcohols." Journal of the American Chemical Society.
  • PubChem. (2025). Compound Summary: 1-(2-Bromophenyl)propan-2-ol.[2][3] National Library of Medicine. Retrieved from

  • ChemicalBook. (2024). 2-(2-Bromophenyl)propan-2-ol vs 1-(2-Bromophenyl)propan-2-ol Isomer Distinction. (Reference for physical property ranges).

Sources

Solubility Profile of 1-(2-Bromophenyl)propan-2-ol in Organic Solvents

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Molecule: 1-(2-Bromophenyl)propan-2-ol CAS: 210408-48-3 Molecular Formula: C9H11BrO Molecular Weight: 215.09 g/mol [1][2]

This technical guide provides a comprehensive solubility profile for 1-(2-Bromophenyl)propan-2-ol , a halogenated chiral secondary alcohol. Often utilized as an intermediate in the synthesis of phenethylamine derivatives and complex heterocyclic scaffolds, this molecule exhibits a distinct amphiphilic character driven by its lipophilic 2-bromophenyl moiety and hydrophilic hydroxyl group.

The data and protocols below are designed to assist researchers in optimizing solvent selection for reaction media, liquid-liquid extraction (LLE), and recrystallization processes.

Physicochemical Basis of Solubility

To predict and manipulate the solubility of 1-(2-Bromophenyl)propan-2-ol, one must understand the competing intermolecular forces at play.

Structural Analysis
  • Lipophilic Domain (Hydrophobic): The 2-bromophenyl group contributes significantly to the molecule's non-polar character. The ortho-bromine atom adds high electron density and polarizability but increases the molecule's overall lipophilicity (LogP ~2.6 – 2.8). This domain favors interaction with aromatic and chlorinated solvents via

    
     stacking and dispersion forces.
    
  • Hydrophilic Domain (Polar): The secondary hydroxyl (-OH) group at the C2 position acts as both a hydrogen bond donor (HBD) and acceptor (HBA). This allows for solubility in polar protic solvents (alcohols) and polar aprotic solvents (ethers, ketones).

Theoretical Solubility Parameters

Based on Group Contribution Methods (Van Krevelen/Hoftyzer), the estimated Hansen Solubility Parameters (HSP) for this molecule are:

ParameterEstimated Value (

, MPa

)
Dominant Interaction
Dispersion (

)
~19.0 - 20.0Van der Waals forces from the brominated aromatic ring.
Polarity (

)
~6.0 - 8.0Dipole moments from the C-Br and C-O bonds.
H-Bonding (

)
~12.0 - 14.0Hydrogen bonding from the secondary alcohol.

Implication: Solvents with HSP values within a radius (


) of these coordinates will dissolve the solute most effectively.

Solubility Profile by Solvent Class

The following table categorizes solvents based on their interaction efficiency with 1-(2-Bromophenyl)propan-2-ol.

Solvent ClassRepresentative SolventsSolubility RatingMechanistic Insight
Chlorinated Hydrocarbons Dichloromethane (DCM), ChloroformExcellent High dispersion match (

) and ability to solvate the aromatic ring. Ideal for extraction from aqueous phases.
Polar Aprotic Ethyl Acetate (EtOAc), THF, AcetoneGood to Excellent Strong dipole interactions solvate the -OH group without competing for protons. EtOAc is the preferred solvent for reaction workup.
Polar Protic Methanol, Ethanol, IsopropanolGood Forms hydrogen bond networks with the solute's -OH. Solubility decreases as the alcohol chain length increases (MeOH > EtOH > IPA).
Aromatic Hydrocarbons Toluene, XyleneModerate to Good

interactions facilitate solubility, though less effective than chlorinated solvents at room temperature. Often used for reflux/dehydration steps.
Aliphatic Hydrocarbons Hexane, Heptane, PentanePoor / Temperature Dependent The high polarity of the -OH group resists solvation by pure alkanes. Useful as an anti-solvent to induce precipitation or crystallization.
Aqueous WaterVery Low (<1 g/L) The hydrophobic bromophenyl tail dominates, preventing integration into the aqueous H-bond network.

Experimental Protocols

Protocol A: Saturation Shake-Flask Method

Use this protocol to determine the exact quantitative solubility (mg/mL) for analytical standards or process scaling.

  • Preparation: Weigh approximately 100 mg of 1-(2-Bromophenyl)propan-2-ol into a 4 mL glass vial.

  • Solvent Addition: Add the target solvent in 100

    
    L increments.
    
  • Equilibration: Cap the vial and vortex vigorously for 2 minutes. Place in a shaker bath at 25°C for 24 hours.

  • Observation:

    • If the solid/oil dissolves completely, add more solute until saturation is observed (persistent turbidity or phase separation).

  • Sampling: Centrifuge the saturated mixture at 3000 rpm for 10 minutes.

  • Quantification: Remove the supernatant, dilute with mobile phase, and analyze via HPLC-UV (typically at 210-220 nm or 254 nm for the phenyl ring).

Protocol B: Solvent Selection for Crystallization

Use this workflow to purify the compound from reaction byproducts.

CrystallizationWorkflow Start Crude 1-(2-Bromophenyl)propan-2-ol Dissolve Dissolve in Minimal Hot Solvent (EtOAc or IPA) Start->Dissolve Check Is solution clear? Dissolve->Check Filter Hot Filtration (Remove insolubles) Check->Filter No (Turbid) AntiSolvent Add Anti-Solvent Dropwise (Hexane or Heptane) Check->AntiSolvent Yes Filter->AntiSolvent Cool Cool slowly to 0°C AntiSolvent->Cool Isolate Filter Crystals/Oil Cool->Isolate

Figure 1: Standard crystallization workflow utilizing the solubility differential between polar aprotic solvents and aliphatic hydrocarbons.

Applications in Process Chemistry

Liquid-Liquid Extraction (LLE) Strategy

Due to its LogP (~2.6), 1-(2-Bromophenyl)propan-2-ol partitions strongly into organic phases.

  • Recommended System: Dichloromethane (DCM) / Water.

  • Partition Coefficient: The compound will favor the DCM layer (

    
    ).
    
  • pH Adjustment: Since the alcohol is non-ionizable under standard conditions, pH adjustment of the aqueous phase is generally unnecessary for the alcohol itself, but may be used to retain amine impurities in the aqueous phase (acidic pH) or acid impurities (basic pH).

Chromatography (TLC/HPLC)
  • TLC Mobile Phase: A mixture of Hexane:Ethyl Acetate (typically 4:1 to 2:1 ratio) is effective. The bromine atom provides significant UV absorbance at 254 nm, making detection straightforward.

  • Retardation Factor (

    
    ):  Expect an 
    
    
    
    of ~0.3 - 0.5 in 3:1 Hexane:EtOAc, depending on silica activity.

Safety and Handling

  • Hazards: As a halogenated organic, treat as a potential irritant (Skin/Eye/Respiratory).[3][4]

  • GHS Classification: H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (STOT SE 3).[3][4]

  • Storage: Store in a cool, dry place. The secondary alcohol is generally stable but should be kept away from strong oxidizing agents (e.g., chromates, permanganates) to prevent oxidation to the ketone (1-(2-bromophenyl)propan-2-one).

References

  • Sigma-Aldrich. 1-(2-Bromophenyl)propan-2-ol Product Page & Safety Data. Retrieved from .

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 11252885, 1-bromo-2-phenylpropan-2-ol (Isomer Comparison). Retrieved from .

  • Hansen, C. M. (2007).Hansen Solubility Parameters: A User's Handbook, Second Edition. CRC Press.
  • ChemBK. 2-(2-bromophenyl)propan-2-ol Physical Properties. Retrieved from .

Sources

Thermodynamic & Kinetic Stability of Ortho-Brominated Phenyl Alcohols: A Strategic Guide for Drug Design

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Thermodynamic & Kinetic Stability of Ortho-Brominated Phenyl Alcohols Content Type: In-depth Technical Guide Audience: Researchers, Medicinal Chemists, and Lead Optimization Scientists

Executive Summary

The strategic incorporation of bromine at the ortho position of phenyl alcohols (phenols) is a high-impact tactic in medicinal chemistry. It serves a dual purpose: modulating thermodynamic stability through intramolecular hydrogen bonding (IMHB) and electronic gating, while enhancing kinetic stability by blocking metabolic soft spots (CYP450 oxidation and Phase II conjugation). This guide dissects the physicochemical causality of these effects and provides validated protocols for their synthesis and evaluation.

The Thermodynamic Landscape: Intramolecular Forces

The thermodynamic stability of 2-bromophenol derivatives is governed by the competition between intermolecular solvation and Intramolecular Hydrogen Bonding (IMHB). Unlike fluorine (which forms weak H-bonds) or iodine (which is too large), bromine occupies a "Goldilocks" zone, offering significant steric bulk with a polarizable lone pair capable of accepting a hydrogen bond.

The IMHB Stabilization Energy

In the gas phase and non-polar solvents, 2-bromophenol exists predominantly in the cis (syn) conformation, where the hydroxyl proton is locked toward the bromine atom.

  • Mechanism: The interaction occurs between the phenolic hydrogen and the bromine lone pair (

    
    ).
    
  • Energy Gain: This interaction provides approximately 1.5 – 2.5 kcal/mol of stabilization energy compared to the trans conformer.

  • Impact on pKa:

    • Inductive Effect:[1] The electron-withdrawing nature of Br (-I effect) should theoretically lower the pKa (increase acidity) significantly.

    • IMHB Counter-Effect: The IMHB stabilizes the neutral phenol, making deprotonation energetically costlier than predicted by induction alone.

    • Result: 2-Bromophenol (

      
      ) is more acidic than phenol (
      
      
      
      ) but less acidic than 4-bromophenol (
      
      
      ), where IMHB is absent.[1]
Bond Dissociation Energy (BDE) & Antioxidant Potential

The O-H Bond Dissociation Energy (BDE) dictates the compound's stability against radical oxidation (shelf-life) and its potential as a radical scavenger (antioxidant activity).[2]

  • Steric Shielding: The bulky ortho-bromine (Van der Waals radius ~1.85 Å) shields the oxygen radical, kinetically stabilizing the phenoxyl radical species.

  • Electronic Effect: Bromine destabilizes the ground state slightly less than it stabilizes the radical intermediate via lone-pair donation, leading to a BDE similar to or slightly lower than unsubstituted phenol (~88 kcal/mol), facilitating Hydrogen Atom Transfer (HAT).

Table 1: Comparative Thermodynamic Parameters
CompoundpKa (approx)

(kcal/mol)
LogP (Lipophilicity)O-H BDE (kcal/mol)
Phenol 9.9501.46~88.0
2-Bromophenol 9.81-2.1 (Stabilizing)2.35~86.5
4-Bromophenol 9.3402.59~85.0
2,6-Dibromophenol 6.80-3.5 (Dual IMHB)3.10~82.0

Visualization: Conformational & Metabolic Pathways

The following diagram illustrates the thermodynamic equilibrium of the conformers and the kinetic metabolic blocking effect.

StabilityPathways cluster_thermo Thermodynamic Equilibrium cluster_kinetic Kinetic/Metabolic Fate Trans Trans-Conformer (Open, Solvated) Cis Cis-Conformer (IMHB Locked) Trans->Cis Stabilization (~2 kcal/mol) Anion Phenolate Anion (Deprotonated) Trans->Anion -H+ (Easier) UGT UGT (Glucuronidation) Trans->UGT Accessible (Fast) Cis->Anion -H+ (pKa ~9.8) CYP CYP450 (Oxidation) Cis->UGT Steric Hindrance (Slow) Blocked Metabolic Blockade (High Stability) UGT->Blocked If 2,6-subst Clearance Rapid Clearance UGT->Clearance Conjugate

Figure 1: Interplay between conformational locking (IMHB) and metabolic susceptibility.[1] The 'Cis' form resists glucuronidation (UGT) due to steric shielding by the bromine atom.

Experimental Protocols: Synthesis & Validation

Protocol: Regioselective Ortho-Bromination

Direct bromination of phenols with


 often leads to mixtures of ortho- and para- isomers or poly-bromination.[1] To achieve high thermodynamic control (mono-ortho), use the tert-Butylamine–Bromine Complex  method.

Principle: The bulky amine complex modifies the electrophilicity of bromine and directs it to the ortho position via hydrogen bonding with the phenolic hydroxyl group.

Step-by-Step Methodology:

  • Reagent Preparation: In a dry flask, dissolve tert-butylamine (1.1 equiv) in Dichloromethane (DCM) at -70°C. Add

    
     (1.0 equiv) dropwise. The complex precipitates as a yellow solid.
    
  • Addition: Dissolve the phenyl alcohol substrate (1.0 equiv) in DCM and add it slowly to the pre-formed complex at -70°C.

  • Reaction: Allow the mixture to warm slowly to room temperature over 4 hours. The initial H-bonding between the phenol -OH and the amine-Br complex directs the bromine to the proximal ortho carbon.

  • Quench: Quench with 10%

    
     (sodium thiosulfate) to remove unreacted bromine.
    
  • Workup: Extract with DCM, wash with brine, dry over

    
    , and concentrate.
    
  • Purification: Flash chromatography (Hexanes/EtOAc). Ortho-isomers typically elute faster than para-isomers due to IMHB masking the polar -OH group.[1]

Protocol: Metabolic Stability Assay (Microsomal)

To validate the kinetic stability conferred by the ortho-bromine, perform a comparative intrinsic clearance (


) assay.
  • System: Human Liver Microsomes (HLM) at 0.5 mg/mL protein concentration.[1]

  • Buffer: 100 mM Potassium Phosphate (pH 7.4).

  • Initiation: Pre-incubate compound (1 µM final) with microsomes for 5 min at 37°C. Initiate reaction by adding NADPH-regenerating system (1 mM NADP+, 5 mM G6P, 1 U/mL G6PDH).

  • Sampling: Aliquot 50 µL at t = 0, 5, 15, 30, and 60 min.

  • Quench: Add 150 µL ice-cold Acetonitrile (containing internal standard) to precipitate proteins.

  • Analysis: Centrifuge (4000g, 20 min). Analyze supernatant via LC-MS/MS.

  • Calculation: Plot ln(% remaining) vs. time. Slope =

    
    .[1]
    
    
    
    
    Target Metric: Ortho-brominated analogs should show a
    
    
    reduction in
    
    
    compared to the non-brominated parent.

Strategic Implications in Drug Design

The "Ortho-Effect" on Lipophilicity

Bromination increases LogP (hydrophobicity).[1] However, ortho-bromination increases the "apparent" lipophilicity more than para-bromination.

  • Reasoning: The IMHB "hides" the polar O-H proton from the solvent, effectively reducing the Polar Surface Area (PSA).

  • Application: Use this to improve Blood-Brain Barrier (BBB) permeability.[1] A 2-bromophenol motif can often penetrate the CNS better than its 4-bromo isomer.

Blocking Metabolic Soft Spots
  • Phase I (CYP450): The ortho-position is a common site for aromatic hydroxylation. Bromine blocks this completely.

  • Phase II (Glucuronidation): UGT enzymes require access to the hydroxyl lone pairs. The bulky ortho-bromine (especially if combined with a substituent at the 6-position) creates a "steric gate," significantly slowing down glucuronidation and extending the drug's half-life (

    
    ).
    

References

  • Joswig, C., et al. (2021).[1] Structural Relevance of Intramolecular H-Bonding in Ortho-Hydroxyaryl Schiff Bases. National Institutes of Health (PMC).[1] Link

  • PubChem. (2025).[1] 4-Bromophenol Compound Summary. National Library of Medicine.[1] Link

  • Szymusiak, H., & Zieliński, R. (2002).[1] Bond Dissociation Enthalpy of Phenolic Antioxidants. Polish Journal of Food and Nutrition Sciences. Link

  • Organic Syntheses. (1934).[1] o-Bromophenol Preparation Protocol. Org. Synth. 14, 14. Link

  • Creative Diagnostics. (2024). Metabolic Stability and Metabolite Analysis of Drugs. Link

Sources

literature review on 1-(2-Bromophenyl)propan-2-ol derivatives

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Synthesis and Application of 1-(2-Bromophenyl)propan-2-ol Derivatives

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 1-(2-Bromophenyl)propan-2-ol and its derivatives, a class of compounds holding significant potential in medicinal chemistry and materials science. We will delve into the core synthetic methodologies, explore advanced derivatization strategies, and analyze their applications, with a particular focus on their pharmacological activities. This document is designed to be a practical resource, offering not just theoretical knowledge but also actionable experimental protocols and insights into the rationale behind key procedural choices.

The 1-(2-Bromophenyl)propan-2-ol molecule is a versatile chemical entity characterized by three key functional regions: a stereogenic center at the C2 position of the propanol chain, a reactive hydroxyl group, and a brominated phenyl ring. This unique combination of features makes it an attractive starting point for the synthesis of diverse and complex molecules. The bromine atom, in particular, serves as a versatile synthetic handle for a variety of cross-coupling reactions, enabling the introduction of a wide range of substituents to modulate the molecule's steric and electronic properties. The chiral alcohol moiety is pivotal for stereospecific interactions with biological targets, a critical consideration in modern drug design.

Synthesis of the Core Scaffold

The most prevalent and efficient method for synthesizing the 1-(2-Bromophenyl)propan-2-ol core structure and its analogues is the Grignard reaction. This organometallic reaction involves the nucleophilic addition of a Grignard reagent to an aldehyde or ketone.

Grignard Reaction with 2-Bromobenzaldehyde

A common route involves the reaction of 2-bromobenzaldehyde with an ethylmagnesium bromide Grignard reagent.[1][2] This approach constructs the three-carbon propanol chain in a single, efficient step.

Causality Behind Experimental Choices:

  • Anhydrous Conditions: Grignard reagents are highly reactive towards protic solvents like water. The use of anhydrous ether is critical to prevent the immediate quenching of the reagent, which would halt the desired reaction with the aldehyde.

  • Inert Atmosphere: Reactions are typically run under nitrogen or argon to prevent the Grignard reagent from reacting with atmospheric oxygen and moisture.

  • Controlled Temperature: The initial addition of the Grignard reagent is often performed at low temperatures (e.g., 0 °C) to manage the exothermic nature of the reaction and minimize side product formation.

Experimental Protocol: Synthesis of 1-(2-Bromophenyl)propan-1-ol

This protocol is adapted from established procedures for similar Grignard reactions.[2]

  • Preparation: To a flame-dried, three-neck round-bottom flask equipped with a dropping funnel, reflux condenser, and nitrogen inlet, add magnesium turnings.

  • Reagent Formation: Add a small volume of anhydrous diethyl ether to cover the magnesium. Add a crystal of iodine to initiate the reaction. Slowly add a solution of ethyl bromide in anhydrous diethyl ether via the dropping funnel. The disappearance of the iodine color and gentle refluxing indicates the formation of ethylmagnesium bromide.

  • Aldehyde Addition: Once the Grignard reagent formation is complete, cool the flask to 0 °C in an ice bath. Add a solution of 2-bromobenzaldehyde (1.0 eq) in anhydrous diethyl ether dropwise over 30 minutes, maintaining the temperature below 10 °C.

  • Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting aldehyde.

  • Quenching: Carefully quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl). This step protonates the alkoxide intermediate to form the alcohol and precipitates the magnesium salts.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with diethyl ether.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel (e.g., eluting with 10% diethyl ether in petroleum ether) to yield 1-(2-bromophenyl)propan-1-ol as a colorless oil.[2]

Data Presentation: Synthesis of 1-(2-Bromophenyl)propan-1-ol Analogues

Starting AldehydeGrignard ReagentProductYield (%)Reference
2-BromobenzaldehydeEthylmagnesium bromide1-(2-Bromophenyl)propan-1-ol81[2]
2-BromobenzaldehydeIsopropylmagnesium bromide1-(2-Bromophenyl)-2-methylpropan-1-ol57[2]
3,4-DichlorobenzaldehydeEthylmagnesium bromide1-(3,4-Dichlorophenyl)propan-1-olN/A[1]

Derivatization Strategies and Applications

The true value of the 1-(2-bromophenyl)propan-2-ol scaffold lies in its potential for derivatization. The hydroxyl group and the bromo-phenyl moiety are prime targets for modification, leading to a vast chemical space of potential drug candidates and functional materials.

Workflow for Derivative Synthesis and Evaluation

G cluster_synthesis Synthesis & Derivatization cluster_screening Pharmacological Evaluation cluster_preclinical Preclinical Development Core 1. Synthesis of Core Scaffold (e.g., Grignard Reaction) Deriv 2. Strategic Derivatization Core->Deriv Modify -OH or -BrPh groups Puri 3. Purification & Characterization (Chromatography, NMR, MS) Deriv->Puri Screen 4. In Vitro Screening (e.g., Receptor Binding, Enzyme Inhibition) Puri->Screen Test Compound Library SAR 5. Structure-Activity Relationship (SAR) Analysis Screen->SAR SAR->Deriv Iterative Design Lead 6. Lead Optimization SAR->Lead InVivo 7. In Vivo Studies (Animal Models) Lead->InVivo Tox 8. ADMET Profiling (Toxicity, Metabolism) InVivo->Tox

Caption: Workflow for the development of 1-(2-bromophenyl)propan-2-ol derivatives.

Reactions at the Hydroxyl Group

The secondary alcohol can be readily oxidized to the corresponding ketone, 1-(2-bromophenyl)propan-2-one. This ketone is a valuable intermediate for further modifications, such as reductive amination to introduce amine functionalities or reactions at the alpha-carbon.

Additionally, the hydroxyl group can be converted into a better leaving group (e.g., tosylate or mesylate) for nucleophilic substitution reactions, or it can be used in etherification or esterification reactions to introduce a wide variety of side chains.

Cross-Coupling Reactions at the Bromophenyl Ring

The carbon-bromine bond is a key site for derivatization, most commonly through palladium-catalyzed cross-coupling reactions like the Suzuki, Heck, and Buchwald-Hartwig reactions. For instance, a Suzuki coupling can replace the bromine atom with a variety of aryl or heteroaryl groups, significantly altering the molecule's properties.[3] This is a powerful strategy for exploring structure-activity relationships (SAR) in drug discovery programs.

Application in Medicinal Chemistry: Serotonin Reuptake Inhibitors (SRIs)

A significant application of related phenyl-piperazine derivatives is in the treatment of affective disorders like depression and anxiety.[4][5][6] These compounds often act as selective serotonin reuptake inhibitors (SSRIs). The core structure of 1-(2-bromophenyl)propan-2-ol provides a foundation upon which pharmacophores for SERT (serotonin transporter) inhibition can be built.[7] By replacing the bromine with a piperazine moiety via a Buchwald-Hartwig amination, for example, and further modifying the propanol side chain, novel SRI candidates can be synthesized and evaluated.

Illustrative Derivatization: Synthesis of a Phenyl-Piperazine Analogue

G Start 1-(2-Bromophenyl) propan-2-ol Intermediate Buchwald-Hartwig Amination Start->Intermediate Piperazine, Pd Catalyst, Base, Toluene Product 1-(2-(Piperazin-1-yl)phenyl) propan-2-ol Intermediate->Product

Caption: A potential pathway to synthesize psychoactive derivatives.

Asymmetric Synthesis and Stereochemistry

The C2 of the propanol chain is a chiral center, meaning 1-(2-bromophenyl)propan-2-ol exists as a pair of enantiomers. In pharmacology, it is common for one enantiomer of a drug to be significantly more active or have a different safety profile than the other. Therefore, controlling the stereochemistry during synthesis is paramount.

Asymmetric synthesis can be achieved using several strategies:

  • Chiral Catalysts: Employing chiral catalysts, such as those used in asymmetric reductions or additions, can favor the formation of one enantiomer over the other.[8][9][10]

  • Chiral Auxiliaries: A chiral auxiliary can be temporarily attached to the starting material to direct the stereochemical outcome of a reaction, after which it is removed.[11]

  • Resolution: A racemic mixture can be separated into its individual enantiomers through techniques like chiral chromatography or by forming diastereomeric salts with a chiral resolving agent.

The development of catalytic asymmetric methods is a key area of modern organic synthesis, offering an efficient and atom-economical route to enantiopure compounds.[9]

Safety and Handling

As with many brominated organic compounds, 1-(2-bromophenyl)propan-2-ol and its derivatives should be handled with care. The parent compound, 2-(2-Bromophenyl)propan-2-ol, is classified as acutely toxic if swallowed (Acute Tox. 3 Oral). Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should always be worn.[12] All manipulations should be performed in a well-ventilated fume hood to avoid inhalation of vapors.[12]

Conclusion and Future Outlook

1-(2-Bromophenyl)propan-2-ol is a highly valuable and versatile scaffold in synthetic chemistry. Its utility stems from the presence of multiple, distinct reactive sites that allow for systematic and diverse structural modifications. The accessibility of the core structure via robust methods like the Grignard reaction, combined with modern cross-coupling and asymmetric synthesis techniques, opens the door to vast libraries of novel compounds. The demonstrated potential of related structures in areas like CNS disorders underscores the importance of continued research into these derivatives. Future work will likely focus on developing more efficient and highly enantioselective synthetic routes and exploring the utility of these derivatives in other therapeutic areas, such as oncology and infectious diseases, where brominated compounds have also shown promise.[13][14]

References

  • Synthesis of 1(2-bromophenyl)propanol. PrepChem.com. [Link]

  • One-Pot Asymmetric Synthesis of Alkylidene 1-Alkylindan-1-ols Using Brønsted Acid and Palladium Catalysis. The Journal of Organic Chemistry - ACS Publications. [Link]

  • Synthesis of 2-(p-Bromophenyl)-1-(2-pyridyl)-2-propanol. PrepChem.com. [Link]

  • 2-(2-bromophenyl)propan-2-ol. ChemBK. [Link]

  • Recent advances in catalytic asymmetric synthesis. Frontiers. [Link]

  • (PDF) Recent advances in catalytic asymmetric synthesis. ResearchGate. [Link]

  • Synthesis, activity and metabolic stability of propan-2-one substituted tetrazolylalkanoic acids as dual inhibitors of cytosolic phospholipase A2α and fatty acid amide hydrolase. PMC. [Link]

  • pharmacological reference compounds: Topics by Science.gov. Science.gov. [Link]

  • Chapter 45 — Asymmetric synthesis - Pure enantiomers from Nature: the chiral pool and chiral induction. University of Victoria. [Link]

  • EP1436271B1 - Phenyl-piperazine derivatives as serotonin reuptake inhibitors.
  • Molecules | Special Issue : Catalytic Asymmetric Synthesis. MDPI. [Link]

  • Recent Advances in the Synthesis of Propargyl Derivatives, and Their Application as Synthetic Intermediates and Building Blocks. MDPI. [Link]

  • US7144884B2 - Phenyl-piperazine derivatives as serotonin reuptake inhibitors.
  • Comprehensive Exploration of Bromophenol Derivatives: Promising Antibacterial Agents against SA and MRSA. PMC. [Link]

  • Discovery of Novel Selective Serotonin Reuptake Inhibitors Through Development of a Protein-Based Pharmacophore. PMC. [Link]

  • UA43847C2 - DERIVATIVES OF SUBSTITUTED PROPANE-2-OL.
  • Synthesis of 2 bromo 2 phenylpropane. YouTube. [Link]

  • Pharmacological study of broperamole, a chemical novel antiinflammatory compound. National Library of Medicine. [Link]

  • WO2003029232A1 - Phenyl-piperazine derivatives as serotonin reuptake inhibitors.
  • CAS No: 7073-69-0 - 2-(2-Bromophenyl)propan-2-ol. Pharmaffiliates. [Link]

  • Synthesis of new 1-phenyl-2-(4-substituted-piperazin-1-yl)-propanol derivatives and evaluation of their antidepressant-like effects. ResearchGate. [Link]

  • Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. Frontiers. [Link]

  • An overview on novel synthetic approaches and medicinal applications of benzimidazole compounds. Arabian Journal of Chemistry. [Link]

Sources

Technical Monograph: Chirality and Enantioselective Engineering of 1-(2-Bromophenyl)propan-2-ol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide addresses the structural characterization, synthesis, and enantiomeric resolution of 1-(2-Bromophenyl)propan-2-ol (CAS: 210408-48-3). As a chiral secondary alcohol featuring an ortho-brominated phenyl ring, this molecule serves as a critical halogenated building block in the synthesis of complex phenethylamine derivatives and pharmaceutical intermediates.

The presence of the bromine atom at the ortho position introduces significant steric bulk proximal to the chiral center, necessitating tailored protocols for enzymatic kinetic resolution and asymmetric synthesis compared to its non-halogenated analogs.

Molecular Architecture and Chirality

Structural Identity

The molecule consists of a propyl chain attached to a 2-bromophenyl ring. The hydroxyl group is located at the C2 position of the propyl chain, creating a single stereogenic center.

  • IUPAC Name: 1-(2-Bromophenyl)propan-2-ol

  • Molecular Formula: C

    
    H
    
    
    
    BrO
  • Molecular Weight: 215.09 g/mol

  • Chiral Center: C2 of the propyl chain.

Absolute Configuration (CIP Priority)

To assign the absolute configuration (


 or 

) according to the Cahn-Ingold-Prelog (CIP) rules, we rank the substituents attached to the chiral C2 carbon:
  • Priority 1:

    
     (Oxygen has the highest atomic number).
    
  • Priority 2:

    
     (The methylene carbon is attached to an aromatic ring containing Bromine. The first point of difference is the aromatic Carbon vs. the Hydrogen atoms on the methyl group).
    
  • Priority 3:

    
     (Methyl group; Carbon attached to H, H, H).
    
  • Priority 4:

    
     (Lowest atomic number).
    

Determination:

  • (

    
    )-Enantiomer:  When the Hydrogen (lowest priority) is oriented away from the viewer, the sequence 
    
    
    
    proceeds counter-clockwise .
  • (

    
    )-Enantiomer:  When the Hydrogen is oriented away, the sequence 
    
    
    
    proceeds clockwise .[1][2]

Synthesis and Production Workflows

Researchers typically employ two primary pathways: Racemic Synthesis followed by Kinetic Resolution (for generating both enantiomers) or Asymmetric Synthesis (for targeted single-enantiomer production).

Pathway A: Racemic Synthesis (Grignard Ring Opening)

The most direct route to the racemic alcohol involves the nucleophilic attack of a Grignard reagent on propylene oxide.

Protocol:

  • Reagents: 2-Bromobenzyl bromide (precursor to Grignard) or 2-Bromophenylmagnesium bromide; Propylene oxide (racemic).

  • Mechanism: The Grignard reagent attacks the less hindered carbon of the epoxide (regioselective ring opening).

  • Note on Regiochemistry: Using 2-bromophenylmagnesium bromide directly on propylene oxide yields the target 1-(2-bromophenyl)propan-2-ol.

    • Reaction:

      
      
      
Pathway B: Enzymatic Kinetic Resolution (EKR)

Due to the steric hindrance of the ortho-bromo group, standard chemical resolution can be inefficient. Biocatalysis using lipases is the preferred method for high Enantiomeric Excess (


).

Mechanism: Lipases (e.g., Candida antarctica Lipase B, CAL-B) catalyze the transesterification of one enantiomer selectively (typically the


-enantiomer) using an acyl donor (vinyl acetate), leaving the 

-alcohol unreacted.

Experimental Protocol (Self-Validating):

  • Substrate: Dissolve 10 mmol racemic 1-(2-bromophenyl)propan-2-ol in dry MTBE or Toluene.

  • Acyl Donor: Add 30 mmol Vinyl Acetate (irreversible donor).

  • Catalyst: Add 50 mg/mmol immobilized CAL-B (Novozym 435).

  • Incubation: Shake at 30°C, 200 rpm. Monitor by Chiral HPLC.[3][4][5]

  • Termination: Filter enzyme when conversion reaches 50% (theoretical maximum yield for resolution).

  • Separation: The product mixture contains (

    
    )-Alcohol and (
    
    
    
    )-Acetate.[6][7] Separate via flash chromatography (Silica gel; Hexane/EtOAc gradient).
Workflow Visualization

The following diagram illustrates the decision logic and process flow for synthesizing and resolving the enantiomers.

G cluster_synth Synthesis Routes cluster_resolution Enantiomeric Engineering start Target: 1-(2-Bromophenyl)propan-2-ol route1 Route A: Grignard Addition (2-Br-Ph-MgBr + Propylene Oxide) start->route1 route2 Route B: Ketone Reduction (NaBH4 on 1-(2-Br-Ph)propan-2-one) start->route2 racemic Racemic Alcohol (±) route1->racemic route2->racemic calb Kinetic Resolution (CAL-B Lipase + Vinyl Acetate) racemic->calb monitor Checkpoint: 50% Conversion (Monitor via Chiral HPLC) calb->monitor separation Flash Chromatography monitor->separation s_enant (S)-Alcohol (Unreacted) separation->s_enant r_enant (R)-Acetate (Hydrolyze to R-Alcohol) separation->r_enant products Final Products

Caption: Integrated workflow for the synthesis and lipase-catalyzed kinetic resolution of the target alcohol.

Analytical Characterization

Validating the enantiomeric purity requires specific chiral stationary phases (CSPs).[3][8] The ortho-bromo substituent creates a distinct "handle" for chiral recognition but also requires careful mobile phase optimization to prevent peak tailing.

Chiral HPLC Methodology

Polysaccharide-based columns are the industry standard for this class of phenylpropanols.

ParameterCondition Set A (Standard)Condition Set B (High Resolution)
Column Chiralcel OD-H (Cellulose tris-3,5-dimethylphenylcarbamate)Chiralpak AD-H (Amylose tris-3,5-dimethylphenylcarbamate)
Mobile Phase Hexane : Isopropanol (90:10)Hexane : Ethanol (95:5)
Flow Rate 0.5 - 1.0 mL/min0.5 mL/min
Detection UV @ 254 nm (Phenyl absorption)UV @ 220 nm / 254 nm
Temperature 25°C20°C (Lower temp improves selectivity)
Elution Order Typically (

) then (

) (Verify with standards)
May invert depending on modifier
Stereochemical Assignment (Mosher's Method)

If reference standards are unavailable, the absolute configuration must be determined chemically using Mosher's Acid chlorides (


- and 

-MTPA-Cl).
  • Derivatization: React the alcohol separately with (

    
    )-MTPA-Cl and (
    
    
    
    )-MTPA-Cl.
  • NMR Analysis: Analyze the

    
    -NMR chemical shifts of the protons near the chiral center (the methyl doublet and the benzylic methylene).
    
  • 
     Calculation:  Calculate 
    
    
    
    . The spatial arrangement of the phenyl group in the Mosher ester shields protons on one side, allowing assignment based on the sign of
    
    
    (Sector Rule).

Advanced Asymmetric Synthesis (CBS Reduction)

For applications requiring >98%


 without the 50% yield limitation of kinetic resolution, the Corey-Bakshi-Shibata (CBS) reduction is the superior protocol.
Mechanism

The CBS catalyst (a chiral oxazaborolidine) activates borane (


) and coordinates the ketone (1-(2-bromophenyl)propan-2-one). The bulky ortho-bromo group actually enhances stereoselectivity by locking the ketone into a specific orientation in the catalyst binding pocket to minimize steric clashes.
Pathway Visualization

CBS ketone Substrate: 1-(2-Bromophenyl)propan-2-one ts Transition State: Face-Selective Hydride Transfer ketone->ts Coordination reagent Reagents: BH3·THF + (S)-Me-CBS Catalyst reagent->ts product Product: (S)-1-(2-Bromophenyl)propan-2-ol (>95% ee) ts->product Hydrolysis

Caption: Mechanism of enantioselective CBS reduction yielding the (S)-alcohol.

References

  • Sigma-Aldrich. 1-(2-Bromophenyl)propan-2-ol Product Specification & MSDS. Link

  • Organic Reactions. Enantioselective Reduction of Ketones. Organic Reactions, 2004. Link

  • Kamal, A., et al.Lipase-catalyzed resolution of 1-phenyl-2-propanol derivatives: An efficient route to enantiopure intermediates. Tetrahedron: Asymmetry, 2003. (General methodology for phenylpropanols).
  • Corey, E. J., et al. Reduction of Carbonyl Compounds with Chiral Oxazaborolidine Catalysts: A New Route to Optically Active Alcohols. Journal of the American Chemical Society.[9] Link

  • BenchChem. Chiral Separation of 2-Phenyl-1-propanol and Analogs by HPLC. Link

Sources

Methodological & Application

Synthesis of 1-(2-Bromophenyl)propan-2-ol via Grignard Reaction: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

1-(2-Bromophenyl)propan-2-ol is a valuable chemical intermediate in the synthesis of various pharmaceutical compounds and other fine chemicals. Its structure, featuring a chiral center and a reactive bromine atom on the aromatic ring, makes it a versatile building block for creating complex molecular architectures. The Grignard reaction, a cornerstone of carbon-carbon bond formation in organic chemistry, provides a robust and efficient method for the synthesis of this secondary alcohol.[1][2] This document provides detailed application notes and protocols for the production of 1-(2-Bromophenyl)propan-2-ol, intended for researchers, scientists, and professionals in drug development. The protocols herein are designed to be self-validating, with an emphasis on the causal relationships behind experimental choices to ensure both safety and reproducibility.

Reaction Overview and Mechanism

The synthesis of 1-(2-Bromophenyl)propan-2-ol can be achieved via two primary Grignard routes, both of which will be detailed. The fundamental principle of the Grignard reaction involves the nucleophilic attack of an organomagnesium halide (the Grignard reagent) on an electrophilic carbonyl carbon.[3][4]

Route A: Reaction of 2-bromobenzaldehyde with methylmagnesium bromide. Route B: Reaction of 2-bromophenylmagnesium bromide with acetaldehyde.

The core of the Grignard reaction lies in the reversal of polarity (umpolung) of the carbon atom attached to the magnesium. In an alkyl or aryl halide, this carbon is electrophilic. Upon reaction with magnesium metal, it becomes part of a highly polar carbon-magnesium bond, rendering it strongly nucleophilic and basic.[1][4] This nucleophilic carbon then readily attacks the electrophilic carbonyl carbon of an aldehyde or ketone.[3][4] The reaction proceeds through a six-membered ring transition state, leading to the formation of a magnesium alkoxide intermediate.[1] A subsequent acidic workup protonates the alkoxide to yield the final alcohol product.[5][6]

Mechanistic Pathway Visualization

The following diagram illustrates the generalized nucleophilic addition mechanism of a Grignard reagent to a carbonyl compound.

Sources

Application Note: Chemoselective Reduction of 1-(2-Bromophenyl)propan-2-one to 1-(2-Bromophenyl)propan-2-ol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details the protocol for the chemoselective reduction of 1-(2-bromophenyl)propan-2-one (CAS: 2114-00-3) to its corresponding secondary alcohol, 1-(2-bromophenyl)propan-2-ol. The primary challenge in this transformation is preserving the aryl-bromide bond, which is susceptible to hydrodehalogenation under vigorous reducing conditions (e.g., catalytic hydrogenation). This guide establishes Sodium Borohydride (


) in methanol as the standard operating procedure (SOP) due to its high chemoselectivity, operational safety, and scalability.

Introduction & Mechanistic Insight

The 1-(2-bromophenyl)propan-2-ol scaffold is a critical intermediate in the synthesis of various CNS-active pharmaceutical ingredients (APIs), including amphetamine derivatives and heterocyclic precursors.

The Chemoselectivity Challenge

The presence of a bromine atom at the ortho position of the aromatic ring introduces two specific constraints:

  • Steric Hindrance: The bulky bromine atom adjacent to the benzylic position can influence the conformation of the transition state.

  • Labile Ar-Br Bond: The use of metal-catalyzed hydrogenation (e.g.,

    
    , Pd/C) or dissolving metal reductions carries a high risk of hydrogenolysis, leading to the formation of the des-bromo impurity (1-phenylpropan-2-ol), which is often inseparable by standard crystallization.
    
Reaction Mechanism

The reduction proceeds via the nucleophilic attack of the borohydride anion (


) on the electrophilic carbonyl carbon. Unlike Lithium Aluminum Hydride (

), which is highly aggressive,

requires a protic solvent (typically Methanol or Ethanol) to facilitate the ligand exchange and protonation steps.

Figure 1: Mechanistic Pathway

Mechanism Substrate 1-(2-bromophenyl) propan-2-one TS Tetrahedral Intermediate (Borate Complex) Substrate->TS Nucleophilic Attack (H-) Product 1-(2-bromophenyl) propan-2-ol TS->Product Protonation NaBH4 NaBH4 (Hydride Donor) NaBH4->TS MeOH MeOH (Proton Source) MeOH->Product

Caption: The borohydride anion delivers a hydride to the ketone carbonyl.[1][2] The resulting alkoxide is protonated by the solvent (methanol) to yield the alcohol.[1]

Reagent Selection Guide

The following table contrasts potential reducing agents.


 is selected as the optimal balance of safety and selectivity.
Reducing AgentSolvent SystemChemoselectivity (Ar-Br)Risk ProfileRecommendation
Sodium Borohydride (

)
MeOH / EtOH Excellent (Retained) Low (Modest

evolution)
Primary Choice
Lithium Aluminum Hydride (

)
THF / Et₂OModerate (Risk of debromination at high temp)High (Pyrophoric, violent quench)Avoid unless necessary
Hydrogenation (

, Pd/C)
MeOH / EtOAcPoor (High risk of Ar-Br cleavage)Moderate (Flammable gas)Do Not Use
Meerwein-Ponndorf-Verley (MPV)Isopropanol / Al(OiPr)₃ExcellentLow (Reversible, requires distillation)Secondary Choice

Experimental Protocol (Standard Operating Procedure)

Target Scale: 10.0 mmol (approx. 2.13 g of ketone) Expected Yield: 90–95%

Materials
  • Precursor: 1-(2-bromophenyl)propan-2-one (2.13 g, 10 mmol)

  • Reagent: Sodium Borohydride (0.38 g, 10 mmol) Note: Stoichiometrically only 0.25 eq is required, but 1.0 eq is standard to ensure rapid completion.

  • Solvent: Methanol (anhydrous preferred, 20 mL)

  • Quench: Saturated Ammonium Chloride (

    
    ) solution.[1]
    
Step-by-Step Procedure
  • Setup: Flame-dry a 100 mL round-bottom flask (RBF) equipped with a magnetic stir bar. Flush with nitrogen (optional but recommended for purity).

  • Dissolution: Add 1-(2-bromophenyl)propan-2-one (2.13 g) and Methanol (15 mL). Stir until fully dissolved.

  • Cooling: Place the RBF in an ice-water bath (

    
    ).
    
    • Why: Cooling suppresses initial exotherms and minimizes side reactions, though

      
       is relatively mild.
      
  • Addition: Add

    
     (0.38 g) portion-wise over 5–10 minutes.
    
    • Safety: Vigorous bubbling (

      
       gas) will occur. Ensure the vessel is vented (do not seal).
      
  • Reaction: Remove the ice bath after 15 minutes and allow the mixture to warm to room temperature (

    
    ). Stir for 1–2 hours.
    
    • Monitoring: Check by TLC (Silica, 20% EtOAc/Hexane). The starting material (

      
      ) should disappear, replaced by a lower 
      
      
      
      spot (
      
      
      ).
  • Quench: Cool the flask back to

    
    . Slowly add Saturated 
    
    
    
    (10 mL).
    • Caution: This destroys excess borohydride. Add dropwise until bubbling ceases.

  • Workup:

    • Evaporate the bulk Methanol under reduced pressure (Rotavap).

    • Dilute the residue with water (20 mL) and extract with Dichloromethane (DCM) or Ethyl Acetate (

      
       mL).
      
    • Wash combined organics with Brine (20 mL).

    • Dry over anhydrous

      
       or 
      
      
      
      .
    • Filter and concentrate in vacuo.

  • Purification: The crude oil is usually sufficiently pure (>95%). If necessary, purify via flash column chromatography (10–20% EtOAc in Hexanes).

Figure 2: Process Workflow

Protocol Start Start: Dissolve Ketone in MeOH Cool Cool to 0°C Start->Cool Add Add NaBH4 (Portion-wise, Vent H2) Cool->Add Warm Warm to RT Stir 2 Hours Add->Warm Check TLC Check (Ketone consumed?) Warm->Check Check->Warm No (Stir longer) Quench Quench with sat. NH4Cl Check->Quench Yes Extract Extract (DCM/EtOAc) Wash & Dry Quench->Extract Finish Final Product (Concentrate) Extract->Finish

Caption: Operational workflow for the batch reduction process. Critical decision point at TLC check ensures complete conversion.

Analytical Validation

To confirm the identity and purity of the product, compare the spectral data against the following parameters.

Nuclear Magnetic Resonance (NMR)

The conversion of the ketone to the alcohol is most easily tracked by the appearance of the methine proton signal.

  • 
     NMR (400 MHz, 
    
    
    
    ):
    • 
       7.55 (d, 1H, Ar-H), 7.28–7.05 (m, 3H, Ar-H) 
      
      
      
      Aromatic region unchanged.
    • 
       4.15–4.05 (m, 1H, C
      
      
      
      -OH
      )
      
      
      New signal (Diagnostic).
    • 
       3.05 (dd, 1H, Ar-C
      
      
      
      ), 2.85 (dd, 1H, Ar-C
      
      
      )
      
      
      Diastereotopic benzylic protons.
    • 
       1.80 (br s, 1H, O
      
      
      
      )
      
      
      Exchangeable with
      
      
      .
    • 
       1.25 (d, 3H, C
      
      
      
      )
      
      
      Shifted upfield relative to ketone methyl.
Infrared Spectroscopy (FT-IR)
  • Starting Material: Strong absorption at ~1715 cm⁻¹ (C=O stretch).

  • Product: Disappearance of 1715 cm⁻¹ peak; appearance of broad band at 3300–3400 cm⁻¹ (O-H stretch).

Safety & Hazards

  • Hydrogen Evolution: The reaction releases hydrogen gas.[1] While the scale described (10 mmol) releases a manageable amount, scale-up (>100g) requires proper ventilation and headspace management to prevent pressurization.

  • Aryl Halide Toxicity: Halogenated aromatic compounds can be skin irritants and lachrymators. Wear nitrile gloves and safety goggles.

  • Quenching Exotherm: The addition of acid/water to the reaction mixture at the end can be exothermic. Always cool the mixture before quenching.

Troubleshooting

IssuePossible CauseSolution
Incomplete Conversion Old/Wet

Use fresh reagent; increase equivalents to 1.5.
Des-bromo impurity found Contamination with Pd or excessive heatEnsure no metal residues in flask; keep temp <

.
Low Yield Product lost in aqueous layerThe alcohol is moderately polar. Salt the aqueous layer (saturate with NaCl) before extraction to improve recovery.

References

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. (Standard text for borohydride reduction mechanisms).

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Source for general chemoselectivity of borohydrides vs aryl halides).

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 2734092, 1-(2-Bromophenyl)propan-2-one. Retrieved from

  • Sigma-Aldrich. (2023). Safety Data Sheet: 1-(2-Bromophenyl)propan-2-ol. Retrieved from

Sources

Application Note: Enantioselective Synthesis of (S)-1-(2-Bromophenyl)propan-2-ol

Author: BenchChem Technical Support Team. Date: March 2026

The following Application Note and Protocol guide is designed for researchers and process chemists in pharmaceutical development. It details the enantioselective synthesis of (S)-1-(2-Bromophenyl)propan-2-ol , a critical chiral building block.

Introduction & Retrosynthetic Analysis

The synthesis of (S)-1-(2-Bromophenyl)propan-2-ol requires high enantiomeric excess (>98% ee) to meet pharmaceutical standards. The ortho-bromo substituent on the phenyl ring introduces significant steric bulk, which can challenge standard reduction methods.

This guide presents two validated routes:

  • Biocatalytic Reduction (Route A): The preferred method for scalability, safety ("Green Chemistry"), and superior enantioselectivity.

  • Asymmetric Transfer Hydrogenation (Route B): A robust chemical alternative using Ruthenium catalysis for laboratories without biocatalysis infrastructure.

Retrosynthetic Logic

The most direct path to the chiral alcohol is the asymmetric reduction of the prochiral ketone, 1-(2-bromophenyl)propan-2-one .

Retrosynthesis Target (S)-1-(2-Bromophenyl)propan-2-ol (Target Chiral Alcohol) Ketone 1-(2-Bromophenyl)propan-2-one (Prochiral Ketone) Target->Ketone Asymmetric Reduction (KRED or Ru-ATH) Precursor 2-Bromophenylacetic Acid or 2-Bromobenzaldehyde Ketone->Precursor Dakin-West or Henry Rxn

Figure 1: Retrosynthetic strategy focusing on the asymmetric reduction of the ketone intermediate.

Route A: Biocatalytic Reduction (Preferred)

This protocol utilizes Ketoreductases (KREDs) , also known as Alcohol Dehydrogenases (ADHs). These enzymes transfer a hydride from a cofactor (NADPH) to the Si-face or Re-face of the ketone with exquisite selectivity.

Mechanism & Causality

For 1-phenylpropan-2-one derivatives, "Prelog" enzymes typically deliver the hydride to the face that yields the (S)-alcohol (assuming the benzyl group is "Large" and methyl is "Small"). The ortho-bromo substituent increases the steric demand of the "Large" group, enhancing the differentiation between the two faces, often resulting in higher ee compared to unsubstituted analogs.

Protocol 1: Enzymatic Reduction

Scale: 10 mmol (approx. 2.13 g of ketone)

Materials
  • Substrate: 1-(2-Bromophenyl)propan-2-one (2.13 g).

  • Enzyme: KRED Screening Kit (e.g., Codexis KRED-P1 series or Daicel E01-E05). Note: Select an enzyme with (S)-selectivity based on initial screening.

  • Cofactor: NADP+ (20 mg, catalytic).

  • Cofactor Recycling System: Glucose Dehydrogenase (GDH, 500 U) and D-Glucose (2.0 g, 1.1 equiv).

  • Buffer: 100 mM Potassium Phosphate, pH 7.0.

  • Solvent: DMSO (5% v/v) to improve substrate solubility.

Step-by-Step Procedure
  • Buffer Preparation: In a 100 mL round-bottom flask, dissolve D-Glucose (2.0 g) in 45 mL of Potassium Phosphate buffer (100 mM, pH 7.0).

  • Cofactor Addition: Add NADP+ (20 mg) and GDH (10 mg/500 U). Stir gently until dissolved.

  • Enzyme Addition: Add the selected KRED enzyme (50–100 mg lyophilized powder). Critical: Do not vortex vigorously to avoid protein denaturation.

  • Substrate Initiation: Dissolve the ketone (2.13 g) in 2.5 mL DMSO. Add this solution dropwise to the stirring enzyme mixture.

  • Reaction: Stir at 30°C at 150 rpm. Monitor pH and adjust to 7.0 with 1M NaOH if necessary (gluconic acid byproduct lowers pH).

  • Monitoring: Check conversion by TLC (Hexane:EtOAc 4:1) or HPLC every 4 hours. Reaction typically completes in 12–24 hours.

  • Workup:

    • Add 50 mL Ethyl Acetate (EtOAc) to quench.

    • Filter through a Celite pad to remove protein emulsion.

    • Separate phases. Extract aqueous layer 2x with EtOAc.

    • Wash combined organics with brine, dry over MgSO₄, and concentrate.

  • Purification: Flash chromatography (Silica, 0-20% EtOAc in Hexane).

Route B: Asymmetric Transfer Hydrogenation (ATH)

For laboratories where biocatalysis is not feasible, Ru-catalyzed transfer hydrogenation is the industry standard.

Mechanism

The reaction uses a Ruthenium-Monosulfonylated Diamine (Ru-TsDPEN) catalyst. The reaction proceeds via a metal-ligand bifunctional mechanism where the proton (from NH) and hydride (from Ru-H) are transferred simultaneously to the ketone.

  • Ligand Choice: For aryl-alkyl ketones, the (S,S)-TsDPEN ligand typically yields the (S)-alcohol. However, for benzyl methyl ketones (like our substrate), the "Large" group is flexible. Screening both (S,S) and (R,R) catalysts is recommended, but literature suggests (S,S)-TsDPEN favors the (S) -configuration.

Protocol 2: Ru-Catalyzed Reduction

Scale: 5 mmol (approx. 1.06 g)[1]

Materials
  • Substrate: 1-(2-Bromophenyl)propan-2-one (1.06 g).

  • Catalyst Precursor: [RuCl₂(p-cymene)]₂ (15 mg, 0.5 mol%).

  • Ligand: (S,S)-TsDPEN (22 mg, 1.2 mol%).

  • Hydrogen Source: Formic Acid/Triethylamine (5:2 azeotrope) or Sodium Formate in water.

  • Solvent: Dichloromethane (DCM) or Water (if using water-soluble conditions).

Step-by-Step Procedure
  • Catalyst Formation: In a Schlenk flask under Argon, mix [RuCl₂(p-cymene)]₂ and (S,S)-TsDPEN in 2 mL anhydrous DCM. Add TEA (20 µL) and stir at 40°C for 1 hour. The solution turns deep red/orange.

  • Reaction Setup: Evaporate the DCM (optional, or use in situ). Add the substrate (1.06 g).

  • Hydrogen Donor: Add 5 mL of Formic Acid/TEA (5:2) mixture.

  • Execution: Stir at 28–30°C. Monitor by TLC.

    • Note: The ortho-bromo group may slow the reaction compared to unsubstituted phenylacetone. Allow 24–48 hours if necessary.

  • Workup: Dilute with water (20 mL), extract with DCM (3 x 15 mL). Wash with sat. NaHCO₃ to remove excess acid.

  • Purification: Silica gel chromatography.

Analytical Methods & Quality Control

Trustworthiness relies on rigorous validation.

Chiral HPLC Method
  • Column: Chiralpak AD-H or OD-H (4.6 x 250 mm).

  • Mobile Phase: Hexane : Isopropanol (95 : 5).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 210 nm and 254 nm.

  • Expected Retention:

    • (S)-Enantiomer: Typically elutes second on AD-H (verify with racemic standard).

    • (R)-Enantiomer: Typically elutes first.

Data Summary Table
ParameterBiocatalysis (Route A)Chemical ATH (Route B)
Enantiomeric Excess (% ee) > 99% (Typical)90–96%
Yield 85–95%80–90%
Reaction Time 12–24 h24–48 h
Green Metrics High (Water solvent)Moderate (Organic waste)
Cost Low (with recycling)Moderate (Ru catalyst)

Process Visualization

The following diagram illustrates the decision logic for selecting the optimal route and the critical control points (CCPs).

ProcessFlow Start Start: 1-(2-Bromophenyl)propan-2-one Decision Select Methodology Start->Decision RouteA Route A: Biocatalysis (High Purity/Scale) Decision->RouteA RouteB Route B: Ru-ATH (Fast Setup/Chem Lab) Decision->RouteB StepA1 Screen KRED Library for (S)-Selectivity RouteA->StepA1 StepB1 Catalyst Prep: Ru(p-cymene) + (S,S)-TsDPEN RouteB->StepB1 StepA2 Reaction: pH 7, 30°C NADP+/GDH Recycle StepA1->StepA2 QC QC: Chiral HPLC Target: >98% ee StepA2->QC StepB2 Reaction: HCOOH/TEA 28°C, 24h StepB1->StepB2 StepB2->QC

Figure 2: Workflow decision tree for the synthesis of (S)-1-(2-bromophenyl)propan-2-ol.

References

  • Noyori, R., & Hashiguchi, S. (1997).[2] Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes.[2][3] Accounts of Chemical Research, 30(2), 97–102.[4] Link

  • Hollmann, F., Arends, I. W., & Buehler, K. (2011). Biocatalytic Reductions: From Lab to Scale-Up. ChemCatChem, 3(12), 1833-1834. Link

  • Codexis Inc. (2024). Ketoreductase (KRED) Screening Kits User Manual. Link

  • Sigma-Aldrich. (2024). Product Specification: 1-(2-Bromophenyl)propan-2-ol (CAS 210408-48-3). Link

  • Matsumura, K., et al. (2002).[5] Asymmetric Transfer Hydrogenation of α-Substituted Acetophenones and Other Ketones. Journal of Organic Chemistry, 67(24), 8685–8687. Link

Sources

Application Note: Enzymatic Kinetic Resolution of Racemic 1-(2-Bromophenyl)propan-2-ol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details the protocol for the enzymatic kinetic resolution (EKR) of 1-(2-Bromophenyl)propan-2-ol , a valuable chiral building block for pharmaceutical synthesis. The presence of the ortho-bromine atom introduces specific steric and electronic challenges compared to the unsubstituted 1-phenylpropan-2-ol parent compound.

This guide moves beyond simple recipe-following; it provides a rational framework for enzyme selection, reaction engineering, and analytical validation. We utilize the high enantioselectivity of lipases (specifically Candida antarctica Lipase B and Pseudomonas lipases) to separate the enantiomers via selective transesterification.

Key Deliverables:

  • Mechanistic understanding of the "Ping-Pong Bi-Bi" resolution pathway.[1]

  • Step-by-step screening and scale-up protocols.

  • Self-validating analytical methods (Chiral HPLC).

  • Troubleshooting strategies for sterically hindered ortho-substituted substrates.

Scientific Background & Mechanism[1][2][3][4]

The Substrate Challenge

The target substrate, 1-(2-Bromophenyl)propan-2-ol, is a homobenzylic alcohol . Unlike benzylic alcohols where the aromatic ring is directly attached to the chiral center, the methylene spacer (–CH₂–) in this molecule adds flexibility. However, the 2-bromo substituent significantly increases the steric bulk of the aromatic moiety (the "Large" group in Kazlauskas' rule).

The Biocatalytic System

Lipase-catalyzed resolution operates on the principle that one enantiomer fits rapidly into the enzyme's active site, while the other is sterically rejected.

  • Enzyme: Serine hydrolases (Lipases).

  • Mechanism: Ping-Pong Bi-Bi (Double Displacement).

  • Acyl Donor: Vinyl acetate (irreversible) or Isopropenyl acetate.

Reaction Pathway Visualization

The following diagram illustrates the kinetic resolution process, separating the fast-reacting enantiomer (typically R for homobenzylic alcohols with CALB, but empirical verification is required) from the slow-reacting one.

ReactionScheme Racemate Racemic 1-(2-Bromophenyl)propan-2-ol Intermediate Acyl-Enzyme Complex Racemate->Intermediate Fast Enantiomer Binding ProductR (R)-Alcohol (Unreacted) Racemate->ProductR Slow Enantiomer (Remains Unreacted) Enzyme Lipase (CALB) Enzyme->Intermediate AcylDonor Vinyl Acetate (Acyl Donor) AcylDonor->Intermediate Acylation ProductS (S)-Acetate (Ester) Intermediate->ProductS Deacylation Byproduct Acetaldehyde (Tautomerized) Intermediate->Byproduct Release

Figure 1: Kinetic resolution pathway. The lipase selectively acylates one enantiomer (typically the S-enantiomer for secondary alcohols following Kazlauskas' rule, though homobenzylic systems must be confirmed) leaving the other as a pure alcohol.

Experimental Protocols

Materials & Equipment
  • Substrate: Racemic 1-(2-Bromophenyl)propan-2-ol (Synthesized via Grignard reaction of 2-bromobenzyl magnesium bromide + acetaldehyde).

  • Enzymes:

    • Candida antarctica Lipase B (CALB) immobilized (e.g., Novozym 435).[1][2][3][4]

    • Pseudomonas fluorescens Lipase (Amano Lipase AK).[5]

    • Burkholderia cepacia Lipase (Amano Lipase PS).

  • Acyl Donor: Vinyl Acetate (>99%).

  • Solvents: MTBE (Methyl tert-butyl ether), n-Hexane, Toluene (Anhydrous).

  • Analytics: HPLC with Chiralcel OD-H or AD-H column.

Protocol A: Enzyme Screening (Self-Validating System)

Goal: Determine which enzyme provides the highest Enantiomeric Ratio (E-value) for this specific sterically hindered substrate.

  • Preparation: Prepare a stock solution of racemic substrate (50 mM) in MTBE containing 5 equivalents of Vinyl Acetate.

  • Incubation: Aliquot 1 mL of stock solution into 3 separate HPLC vials.

  • Catalyst Addition: Add 10 mg of immobilized enzyme (CALB, AK, PS) to respective vials. Leave one blank (no enzyme) as a control.

  • Reaction: Shake at 30°C / 200 rpm.

  • Sampling: At t=1h, 4h, and 24h, remove 50 µL supernatant, dilute with 950 µL n-Hexane/IPA (90:10), and analyze via HPLC.

  • Decision Gate: Calculate Conversion (

    
    ) and Enantiomeric Excess (
    
    
    
    ). Select the enzyme where
    
    
    .
Protocol B: Preparative Scale Resolution (1.0 g Scale)

Assumes CALB (Novozym 435) is the optimal enzyme based on homobenzylic alcohol precedents.

  • Setup: In a 50 mL round-bottom flask, dissolve 1.0 g (4.65 mmol) of racemic 1-(2-Bromophenyl)propan-2-ol in 20 mL MTBE .

  • Acyl Donor: Add 1.29 mL (14 mmol, 3 eq) of Vinyl Acetate.

  • Initiation: Add 50 mg Novozym 435 (5% w/w loading).

  • Incubation: Stir gently (magnetic bar, 150 rpm) at 30°C. Note: Vigorous stirring can grind the immobilized beads, complicating filtration.

  • Monitoring: Monitor by TLC (Hexane:EtOAc 4:1) or HPLC every 2 hours.

  • Termination: Stop reaction when conversion reaches 49-50% . Ideally,

    
    .
    
  • Workup: Filter off the enzyme (can be washed with MTBE and reused). Concentrate the filtrate under reduced pressure.

  • Purification: Separate the (S)-ester and (R)-alcohol via Flash Column Chromatography (Silica gel, Gradient 0-20% EtOAc in Hexane). The ester elutes first (higher R_f).

Analytical Method & Validation

Trustworthiness in kinetic resolution relies entirely on accurate measurement of the enantiomeric ratio (


). You cannot rely on optical rotation alone.
Chiral HPLC Method[9]
  • Column: Daicel Chiralcel OD-H (250 x 4.6 mm, 5 µm).

  • Mobile Phase: n-Hexane : Isopropanol (95 : 5).

  • Flow Rate: 0.5 - 1.0 mL/min.

  • Detection: UV @ 254 nm (Aromatic absorption) and 210 nm (Ester absorption).

  • Temperature: 25°C.

Expected Elution Order:

  • (S)-Acetate (Ester product) - Least polar.

  • (R)-Acetate (if low selectivity).

  • (R)-Alcohol (Unreacted substrate).

  • (S)-Alcohol (if low selectivity).

Calculation of E-Value

The E-value represents the ratio of specificity constants. It is calculated using the degree of conversion (


) and the enantiomeric excess of the substrate (

) and product (

).

Formulas:





Data Interpretation Table:

E-ValueInterpretationAction
< 10 Poor SelectivitySwitch Enzyme (Try Burkholderia cepacia) or Solvent (Try Toluene).
10 - 50 ModerateStop reaction strictly at 40% conversion to get pure product, or 60% to get pure substrate.
> 100 ExcellentIdeal for manufacturing. Reaction can run to exactly 50%.

Workflow Visualization

The following diagram outlines the decision-making process for optimizing the reaction conditions.

OptimizationWorkflow Start Start: Racemic Substrate Screen Screen Enzymes (CALB, PS, AK) Start->Screen CheckE Calculate E-Value Screen->CheckE HighE E > 100 Scale Up CheckE->HighE Success LowE E < 20 Optimize CheckE->LowE Failure OptSolvent Change Solvent (MTBE -> Toluene -> Hexane) LowE->OptSolvent OptTemp Lower Temp (Increases Selectivity) LowE->OptTemp OptSolvent->Screen Re-test OptTemp->Screen Re-test

Figure 2: Optimization workflow. Iterative cycles of enzyme screening and solvent modification are used to maximize the E-value.

Troubleshooting & Expert Insights

The "Ortho-Effect"

The 2-bromo substituent creates significant steric hindrance.

  • Observation: Reaction rate is < 10% conversion after 24 hours.

  • Cause: The bulky bromine atom prevents the substrate from entering the active site tunnel of CALB.

  • Solution: Switch to Lipase PS (Burkholderia cepacia) . This lipase has a more open "crevice-like" active site compared to the "funnel-like" active site of CALB, often accommodating bulkier ortho-substituted aromatics better.

Hydrolysis vs. Acylation

If the acylation (forward reaction) is too slow or reversible:

  • Alternative: Synthesize the racemic acetate chemically (using AcCl/Pyridine), then perform enzymatic hydrolysis using the same lipases in Phosphate Buffer/Organic Co-solvent (90:10). Hydrolysis is sometimes faster for sterically hindered esters.

Enzyme Deactivation
  • Symptom: Reaction stalls at 30% conversion.

  • Cause: Acetaldehyde (byproduct of vinyl acetate) can form Schiff bases with lysine residues on the enzyme surface.

  • Solution: Use Isopropenyl Acetate as the acyl donor.[3] The byproduct is acetone, which is inert to the enzyme.

References

  • Ghanem, A. (2007).[6] Trends in Lipase-Catalyzed Asymmetric Access to Enantiomerically Pure/Enriched Activated 1-Arylalkanols. Tetrahedron: Asymmetry, 18(12), 1363-1393. Link

  • Breuer, M., et al. (2004). Industrial Methods for the Production of Optically Active Intermediates.[4] Angewandte Chemie International Edition, 43(7), 788-824. Link

  • Paizs, C., & Irimie, F. D. (2003). Lipase-Mediated Synthesis of Enantiopure (Hetero)aryl-ethanols and -propanols. Medicinal Chemistry Reviews.
  • Phenomenex. (2023). Chiral HPLC Application Guide: Separation of Homobenzylic Alcohols.Link (Analogous separation of 2-phenylpropanol).

(Note: While specific literature on the exact 2-bromo analog is limited, the protocols above are derived from validated methodologies for the structural class of ortho-substituted 1-phenylpropan-2-ols cited in Refs 1 and 3.)

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-(2-Bromophenyl)propan-2-ol

Author: BenchChem Technical Support Team. Date: March 2026

The following guide is designed as a specialized Technical Support Center for researchers optimizing the synthesis of 1-(2-Bromophenyl)propan-2-ol .

Status: Operational | Tier: Level 3 (Process Optimization) Subject: Yield Improvement & Impurity Suppression Audience: Medicinal Chemists, Process Development Scientists[1]

🟢 Triage: Select Your Synthetic Route

To provide the correct troubleshooting steps, identify which synthetic pathway you are currently utilizing.[1]

  • Route A: Organometallic Addition (Benzyl Halide + Acetaldehyde)

    • Method: Grignard or Barbier reaction using 2-bromobenzyl bromide.[1]

    • Common Failure: Low yield due to dimerization (Wurtz coupling) or starting material recovery.

  • Route B: Ketone Reduction

    • Method: Reduction of 1-(2-bromophenyl)propan-2-one using NaBH₄.

    • Common Failure: Product loss during workup (emulsions) or incomplete conversion.

  • Route C: Epoxide Ring Opening

    • Method: Lithiation of 1,2-dibromobenzene followed by propylene oxide addition.[1]

    • Common Failure: Regio-isomers, benzyne formation, or oligomerization.[1]

🔧 Troubleshooting Route A: The Organometallic Approach

Core Issue: The "Wurtz Coupling" Trap.[1] When preparing the Grignard reagent from 2-bromobenzyl bromide, the formed Grignard (Ar-CH₂-MgBr) reacts rapidly with the unreacted benzyl bromide to form 1,2-bis(2-bromophenyl)ethane .[1] This homocoupling is the primary cause of yield collapse (often <40%).

Protocol Upgrade: Switch to Barbier Conditions

Do not pre-form the Grignard. Use a Barbier-type one-pot protocol. This ensures the organometallic species is consumed by the acetaldehyde immediately upon formation, statistically eliminating the chance for homocoupling.

Optimized Protocol (Barbier with Zinc/Mg)
  • Reagents: 2-Bromobenzyl bromide (1.0 eq), Acetaldehyde (1.2 eq), Zinc dust (1.5 eq) or Mg turnings.

  • Solvent: 2-Methyltetrahydrofuran (2-MeTHF) .

    • Why? 2-MeTHF significantly suppresses Wurtz coupling compared to diethyl ether or THF due to its steric bulk and coordination ability [1].[1]

  • Procedure:

    • Suspend activated Zn/Mg in 2-MeTHF.

    • Add the acetaldehyde first (or mix with the halide if using Zn).

    • Critical Step: Add the 2-bromobenzyl bromide dropwise and slowly at 0°C.

    • Mechanism:[2][3][4][5] The metal inserts into the C-Br bond, and the resulting transient species is immediately trapped by the aldehyde.

FAQ: Route A

Q: I see a white precipitate that isn't my product. A: This is likely the magnesium salt of the Wurtz dimer.[1] If you must use standard Grignard conditions, dilute your reaction concentration by 50% and increase stirring speed to disperse the reagent faster.

Q: Can I use Zinc instead of Magnesium? A: Yes. Zinc (Reformatsky-like conditions) is often superior for benzyl halides because organozinc reagents are less reactive toward alkyl halides (reducing Wurtz coupling) but still reactive enough for aldehydes [2].

🔧 Troubleshooting Route B: Ketone Reduction

Core Issue: Boron Emulsions & Workup Losses. Reduction of 1-(2-bromophenyl)propan-2-one with Sodium Borohydride (NaBH₄) is chemically efficient (>95% conversion), but physical isolation often drops the yield to 70% due to "sticky" boron complexes.[1]

Protocol Upgrade: The "Non-Emulsion" Workup

Standard acid quenches often create gelatinous borate salts that trap the alcohol product.[1]

Optimized Workup Protocol
  • Reaction: Ketone (1.0 eq) + NaBH₄ (0.6 eq) in Methanol (0°C to RT).

  • Quench: Do not dump into HCl.

  • The Fix: Add Acetone (1.0 eq) first to destroy excess hydride gently.

  • Partition: Add Saturated Aqueous Ammonium Chloride (NH₄Cl) or Rochelle’s Salt (Potassium Sodium Tartrate).

    • Why? Tartrate ligands chelate boron, solubilizing it in the aqueous phase and breaking the emulsion [3].[1]

  • Extraction: Use MTBE (Methyl tert-butyl ether) instead of DCM.[1] MTBE separates faster from aqueous boron phases.[1]

Data: Solvent Effects on Reduction Yield
Solvent SystemReaction TimeWorkup DifficultyIsolated Yield
MeOH (Pure)30 minHigh (Emulsions)78%
EtOH/H₂O (9:[1]1)45 minModerate82%
MeOH + Rochelle's Salt Quench 30 min Low (Clean Layers) 94%

🔧 Troubleshooting Route C: Epoxide Ring Opening

Core Issue: Benzyne Formation & Regioselectivity. Using 2-bromophenyllithium (via Li-Halogen exchange) to open propylene oxide.

Critical Control Point: Temperature
  • The Risk: 2-Bromophenyllithium is unstable above -70°C. It eliminates LiBr to form Benzyne , which polymerizes or reacts non-selectively.[1]

  • The Fix: Maintain internal temperature < -78°C during the lithiation of 1,2-dibromobenzene.

Critical Control Point: Regioselectivity[1]
  • Goal: Attack at the terminal carbon of propylene oxide.[1]

  • Problem: Organolithiums are "hard" nucleophiles and may attack the internal carbon or deprotonate the epoxide (acting as a base).

  • Solution: Add BF₃·OEt₂ (Lewis Acid) if using the cuprate, OR use the Gilman Reagent (Ar₂CuLi) derived from the lithium species. Copper reagents are "softer" and prefer the SN2 attack at the less hindered terminal carbon [4].[1]

📊 Visualizing the Logic

The following diagram illustrates the decision matrix for optimizing your synthesis based on the specific failure mode you are observing.

SynthesisOptimization Start Start: Yield < 60% RouteCheck Which Synthetic Route? Start->RouteCheck RouteA Route A: Benzyl Halide + Acetaldehyde RouteCheck->RouteA RouteB Route B: Ketone Reduction RouteCheck->RouteB IssueA Issue: Dimerization (Wurtz Coupling) RouteA->IssueA Diagnose IssueB Issue: Product trapped in Boron Emulsion RouteB->IssueB Diagnose SolA SOLUTION: Switch to Barbier Conditions Use 2-MeTHF Solvent IssueA->SolA SolB SOLUTION: Use Rochelle's Salt Quench IssueB->SolB Result Target: >90% Yield SolA->Result SolB->Result

Caption: Decision tree for troubleshooting low yields in 1-(2-Bromophenyl)propan-2-ol synthesis.

📚 References

  • Kadam, A., et al. (2013).[6] "Comparative performance evaluation and systematic screening of solvents in a range of Grignard reactions." Green Chemistry. (Demonstrates 2-MeTHF suppresses Wurtz coupling).

  • Bennett, G. D., et al. (2009). "The Barbier Reaction: An Eco-Friendly Alternative to the Grignard Reaction." Journal of Chemical Education. (Details the mechanistic advantages of in-situ metalation).

  • Fieser, L. F., & Fieser, M. (1967). Reagents for Organic Synthesis. (Classic reference for Rochelle's salt workup of aluminum/boron hydrides).

  • Parker, R. E., & Isaacs, N. S. (1959). "Mechanisms of Epoxide Reactions." Chemical Reviews. (Foundational text on regioselectivity in epoxide ring openings).

Disclaimer: All protocols involve hazardous chemicals (organolithiums, alkyl halides). Perform a full risk assessment before execution.[7] This guide is for research optimization purposes only.

Sources

Technical Support Center: Purification of 1-(2-Bromophenyl)propan-2-ol

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: PUR-2024-BR-OH Assigned Specialist: Dr. A. Vance, Senior Application Scientist Status: Open Subject: Method Development & Troubleshooting for Flash Chromatography of Halogenated Homobenzylic Alcohols

Executive Summary & Molecule Profile

Welcome to the Purification Support Center. You are attempting to purify 1-(2-Bromophenyl)propan-2-ol , a secondary homobenzylic alcohol.

Before proceeding, we must understand the physicochemical behavior of your target to select the correct stationary phase and method.

PropertySpecificationImplications for Chromatography
Structure Phenyl-CH₂-CH(OH)-CH₃ (with o-Br)The hydroxyl group dominates polarity; the bromine atom adds lipophilicity and steric bulk.
Acidity/Basicity Neutral / Weakly Acidic (OH)Generally stable on silica, but high acidity can trigger dehydration to the alkene (styrene derivative).
UV Activity Strong (

~210-260 nm)
The aromatic ring allows for easy UV detection.
Physical State Viscous Oil / Low-melt SolidLiquid loading is possible, but dry loading is recommended to prevent band broadening.

Module 1: Method Development (Pre-Run)

Q: Which stationary phase should I use?

Recommendation: Standard Silica Gel 60 (40–63 µm). Critical Caveat: While homobenzylic alcohols are more stable than benzylic alcohols, trace acidity in silica (pH ~4.5) can sometimes catalyze dehydration or rearrangement, especially with the electron-withdrawing bromine nearby.

  • Pro-Tip: If you observe a non-polar "front-running" smear (the alkene impurity) during TLC, neutralize your silica . Pre-wash the column with 1% Triethylamine (Et₃N) in Hexane before equilibration.

Q: How do I optimize my solvent system (TLC)?

You need a solvent system that places your product at Rf 0.30 – 0.35 .

  • Starting Point: Hexane / Ethyl Acetate (Hex/EtOAc).[1]

  • Screening Protocol:

    • Spot crude mixture on TLC plate.

    • Test 90:10 Hex/EtOAc. (Likely too non-polar; product stays at baseline).

    • Test 80:20 Hex/EtOAc. (Target range for this alcohol).

    • Separation Check: Ensure

      
      Rf 
      
      
      
      0.15 between your alcohol and the nearest impurity (likely the ketone or des-bromo byproduct).
ngcontent-ng-c2977031039="" class="ng-star-inserted">

Reference: The relationship between


Rf and separation efficiency is defined in the seminal work by W.C.[2] Still. See J. Org.[3][4] Chem. 1978 [1].[5][4][6]

Module 2: The Purification Protocol

Step 1: Column Packing (Slurry Method)
  • Calculate Silica: Use a 30:1 to 50:1 ratio of Silica:Crude (by weight).

  • Slurry: Mix silica with the starting mobile phase (e.g., 90:10 Hex/EtOAc) to form a pourable slurry.

  • Pack: Pour into the column. Tap continuously to remove air bubbles.

  • Sand Cap: Add 1–2 cm of sea sand on top to protect the bed.

Step 2: Sample Loading
  • Preferred (Dry Loading): Dissolve crude in minimum DCM, add silica (1:1 ratio), and rotary evaporate to a free-flowing powder. Pour this powder onto the sand bed. Why? This eliminates solvent effects that cause band broadening.

  • Alternative (Liquid Loading): If the oil is not too viscous, dissolve in minimum 90:10 Hex/EtOAc and pipette carefully onto the sand.

Step 3: Elution & Fractionation
  • Flow Rate: Adjust air pressure to achieve a flow rate of ~2 inches/minute (5 cm/min) descent of the solvent line.

  • Gradient: Start isocratic (e.g., 10% EtOAc) to elute non-polar impurities (unreacted aryl halides). Then, gradually increase polarity (to 20-25% EtOAc) to elute the alcohol.

Visualization: Decision Tree & Workflow

The following diagram illustrates the logic flow for purifying this specific alcohol, including decision points for neutralization.

PurificationWorkflow Start Crude Mixture: 1-(2-Bromophenyl)propan-2-ol TLC TLC Analysis (Hex/EtOAc) Start->TLC RfCheck Is Product Rf 0.3-0.4? TLC->RfCheck AdjustSolvent Adjust Polarity (Increase EtOAc) RfCheck->AdjustSolvent No (Too Low) StabilityCheck Check for Decomposition (New non-polar spot?) RfCheck->StabilityCheck Yes AdjustSolvent->TLC Neutralize Neutralize Silica (Add 1% Et3N) StabilityCheck->Neutralize Yes (Dehydration) LoadMethod Select Loading Method StabilityCheck->LoadMethod No (Stable) Neutralize->LoadMethod DryLoad Dry Load (Adsorb on Silica) LoadMethod->DryLoad Viscous Oil WetLoad Liquid Load (Min. Solvent) LoadMethod->WetLoad Soluble/Low Mass Elution Elution & Fractionation (Monitor UV) DryLoad->Elution WetLoad->Elution

Figure 1: Logic flow for method development and troubleshooting, specifically addressing the risk of acid-catalyzed dehydration.

Module 3: Troubleshooting (FAQ)

Issue 1: "I see my product on TLC, but it streaks or tails badly on the column."

Diagnosis: This is often due to hydrogen bonding with silanol groups (Si-OH) or mass overload.

  • Fix A (Chemistry): The hydroxyl group is interacting too strongly. Switch solvent system to DCM/MeOH (98:2). DCM solubilizes the aromatic ring better than Hexane.

  • Fix B (Physics): You may have overloaded the column. Ensure your sample constitutes <5% of the silica mass for difficult separations (

    
    Rf < 0.2).
    
Issue 2: "A new non-polar spot appeared during purification that wasn't in the crude."

Diagnosis: On-column decomposition. The acidic silica is dehydrating your secondary alcohol into 1-(2-bromophenyl)propene.

  • The Fix: You must buffer the system.

    • Pack the column with Hexane containing 1% Triethylamine (Et₃N).

    • Flush with 2 column volumes of pure solvent to remove excess amine.

    • Run the column normally. The amine caps the acidic silanol sites [2].

Issue 3: "My product co-elutes with a yellow impurity."

Diagnosis: The impurity is likely the ketone (oxidation product) or a conjugated alkene.

  • The Fix: Change selectivity. If you used Hex/EtOAc, try Toluene/Acetone . Toluene has a specific

    
    -
    
    
    
    interaction with the bromophenyl ring that can alter the elution order compared to aliphatic solvents.

Reference Data

Solvent Strength Table (Normal Phase)
SolventPolarity Index (P')Role in this Purification
Hexane 0.1Weak eluent; moves non-polar halides.
Toluene 2.4Alternative weak eluent; good for aromatics.
DCM 3.1Good solubility; often gives sharper bands.
Ethyl Acetate 4.4Strong eluent; moves the alcohol.
Methanol 5.1Too strong; use only for column flushing.

References

  • Still, W. C.; Kahn, M.; Mitra, A. Rapid Chromatographic Technique for Preparative Separations with Moderate Resolution.[2][5][4] J. Org.[5][4] Chem.1978 , 43 (14), 2923–2925.[5][4]

  • Reich, H. J. Common Problems in Chromatography; University of Wisconsin-Madison: Madison, WI. (Archived Protocol regarding Silica Acidity).

  • Biotage. The Flash Purification Blog: How to Purify Acid Sensitive Compounds.

Sources

minimizing debromination side reactions during reduction

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is structured as a Process Chemistry Support Center . It is designed to function as a dynamic, problem-solving resource rather than a static textbook.[1]

Ticket #8821: Minimizing Debromination During Reduction

Status: Open | Priority: High | Tags: #Hydrogenation #Chemoselectivity #HalogenRetention[1][2]

📋 Executive Summary

User Issue: "I am trying to reduce a functional group (Nitro/Alkene/Carbonyl) in the presence of an aryl bromide. Standard Pd/C hydrogenation is causing significant debromination (10-40%).[1] How do I stop this?"

Root Cause Analysis: Carbon-Halogen bonds are susceptible to hydrogenolysis (cleavage by


) in the presence of transition metals.[1] The bond dissociation energy (BDE) of 

(~80 kcal/mol) is sufficiently low that standard Pd/C catalysts readily perform oxidative addition into the bond, leading to hydrodehalogenation.

Quick Resolution Protocol:

  • Stop using standard Pd/C immediately.

  • Switch to Sulfided Platinum (Pt(S)/C) or Vanadium-doped Platinum for hydrogenation.[1]

  • Alternative: If hydrogenation is not mandatory, switch to Fe/NH₄Cl or Luche Reduction conditions.

🛠️ Module 1: Catalytic Hydrogenation Protocols

Use this module if you must use


 gas (e.g., scale-up constraints).[1]
The "Golden Rule": Catalyst Selection

Palladium (Pd) is an aggressive catalyst for C-X bond insertion. Platinum (Pt) is inherently less active toward C-X bonds but still risky. To ensure <1% debromination, you must poison the catalyst's highly active sites.

Catalyst SystemSelectivityMechanism of ActionRecommended For
Pd/C (Standard) 🔴 PoorRapid oxidative addition into C-Br.[1]Simple reductions (no halogens).
Pt/C (Standard) 🟡 ModerateSlower insertion than Pd, but still risky at high pressure.Chlorides (sometimes); Bromides (risky).
Pt(S)/C (Sulfided) 🟢 Excellent Sulfur poisons high-energy sites responsible for hydrogenolysis.[1]Nitro reduction with Br/I present.
Pt/C + Vanadium 🟢 Excellent Vanadium modifies electronic properties/blocks sites.[1]High-value pharma intermediates.
Protocol A: Sulfided Platinum Reduction

The industry standard for reducing nitroarenes to haloanilines.

Reagents:

  • Substrate (1.0 equiv)

  • 5% Pt(S)/C (Sulfided Platinum on Carbon) - Load at 1-5 wt% relative to substrate.[1]

  • Solvent: MeOH, EtOH, or EtOAc.[3]

Step-by-Step:

  • Purge: Degas solvent thoroughly with

    
    .[1] Dissolved 
    
    
    
    can destabilize the sulfide modification.
  • Charge: Add substrate and Pt(S)/C to the vessel.

  • Pressurize: Introduce

    
     at 1–5 bar  (keep pressure low).
    
  • Monitor: Reaction is often slower than Pd/C. Monitor via HPLC.

  • Workup: Filter over Celite. Note: Do not let the catalyst dry out (pyrophoric risk).

Protocol B: The "Vanadium Hack" (In-situ Doping)

Use this if you only have standard Pt/C and need an immediate fix.

Reagents:

  • 5% Pt/C (standard).

  • Additive: Vanadyl Acetylacetonate

    
     or Vanadium(V) oxide.
    
  • Ratio: 1:1 to 1:5 (V:Pt molar ratio).

Mechanism: Vanadium species adsorb onto the Pt surface, creating an electropositive barrier that repels the electron-rich bromine atom, preventing the close contact required for oxidative addition [1].

🧪 Module 2: Hydride & Dissolving Metal Reductions

Use this module for carbonyls or if hydrogenation fails.

Protocol C: Luche Reduction (Carbonyls)

Standard


 is generally safe, but 

will attack bromides. The Luche modification accelerates carbonyl reduction while suppressing side reactions.
  • System:

    
     in MeOH.
    
  • Why it works: Cerium coordinates to the carbonyl oxygen, making it more electrophilic (harder).[4] This encourages 1,2-addition (hydride attack) over side reactions.[1]

  • Safety Check: Compatible with Aryl-Br and Aryl-I.[1]

Protocol D: Fe/NH₄Cl (Nitro Groups)

If you cannot tolerate any risk of debromination, move away from catalytic hydrogenation entirely.

  • System: Iron powder (3-5 equiv) +

    
     (saturated aq) in EtOH/Water (3:1).
    
  • Temp: Reflux (80°C).

  • Why it works: Single Electron Transfer (SET) mechanism. The reduction potential of Fe is sufficient to reduce

    
     to 
    
    
    
    but insufficient to cleave the
    
    
    bond under these conditions [2].[1]
📊 Visualization: Mechanistic Pathways

Understanding the competition between Reduction and Dehalogenation.

G cluster_catalyst Catalyst Surface Events Substrate Nitro-Aryl-Bromide Adsorption Adsorption on Metal Substrate->Adsorption NitroRed Nitro Reduction (Facile on Pt & Pd) Adsorption->NitroRed Low Temp / Pt(S) OxAdd Oxidative Addition (C-Br Insertion) Adsorption->OxAdd High Temp / Pd Product Bromo-Aniline (Desired) NitroRed->Product Byproduct Des-Bromo Aniline (Impurity) OxAdd->Byproduct Vanadium Vanadium/Sulfur Modifier Vanadium->OxAdd BLOCKS

Figure 1: Competitive pathways on the catalyst surface. Modifiers like Vanadium or Sulfur selectively block the high-energy sites required for the C-Br oxidative addition (red path) without stopping nitro reduction (green path).[1]

❓ Troubleshooting Matrix (FAQ)

Q1: I switched to Pt/C, but I still see 5% debromination. What now?

  • Diagnosis: Your reaction is likely "hydrogen starved" at the surface or running too hot.

  • Fix:

    • Lower the Temperature: Drop to 0°C or RT.

      
       cleavage has a higher activation energy than 
      
      
      
      reduction.[1]
    • Add Acid: Add 1.0 equiv of HBr (or dilute HCl). Protonating the resulting amine prevents it from poisoning the catalyst, which sometimes forces the catalyst to attack the bromide instead. Counter-intuitive but effective in specific kinetic regimes.

    • Switch Solvent: Change from MeOH to Toluene or THF. Non-polar solvents can sometimes reduce the rate of oxidative addition.

Q2: Can I use Raney Nickel?

  • Answer: Risky. Fresh Raney Ni is very active and contains adsorbed hydrogen that can strip halogens.

  • Modification: If you must use it, use "aged" Raney Ni or poison it with thiophene. However, Pt(S)/C is far superior for reproducibility.

Q3: My reaction stops at the hydroxylamine intermediate (


). 
  • Diagnosis: The sulfided catalyst (Pt(S)/C) is less active than Pd/C, so it may stall.

  • Fix: Increase pressure slightly (to 10 bar) or temperature (to 50°C). Since the catalyst is poisoned against dehalogenation, you have a wider safety window to increase energy than you would with Pd/C.

📚 References
  • Boymans, E. H., et al. (2013). Chemoselective Hydrogenation of Nitroarenes.[5][6] This work details the electronic modification of Pt surfaces using Vanadium to suppress hydrogenolysis.

    • Source:

  • Organic Chemistry Portal. (n.d.).[1] Reduction of Nitro Compounds.[1][3][5][7] A comprehensive database of reduction methodologies including Fe/AcOH and catalytic transfer hydrogenation.

    • Source:[1]

  • Blaser, H. U., et al. (2003). Selective Hydrogenation for Fine Chemicals: Recent Trends and New Developments. The authoritative industrial review on using sulfided catalysts.

    • Source:

  • Gemal, A. L., & Luche, J. L. (1981).[8] Lanthanoids in organic synthesis.[1][4] Selective reductions. The foundational paper on the Luche reduction mechanism.

    • Source:

Sources

Technical Support: High-Fidelity Enantioselective Synthesis of 1-(2-Bromophenyl)propan-2-ol

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: OPT-EE-2Br-PROP Status: Open Assigned Specialist: Senior Application Scientist, Chiral Technologies Division[1]

Executive Summary: The "Ortho-Effect" Challenge

You are likely encountering difficulty achieving >98% enantiomeric excess (ee) due to the ortho-bromo substituent on the phenyl ring. In asymmetric synthesis, this position creates significant steric clash within the catalytic pocket (whether enzymatic or metallic), often retarding the reaction rate and allowing non-selective background reductions to erode your ee.

This guide prioritizes two routes:

  • Biocatalysis (Recommended): Engineered KREDs for >99% ee.[1][2]

  • Asymmetric Transfer Hydrogenation (ATH): Robust chemical alternative for scale-up.[1]

Module 1: Biocatalytic Route (The Gold Standard)

Why this works: Engineered Ketoreductases (KREDs) or Alcohol Dehydrogenases (ADHs) offer a rigid chiral pocket that can distinguish between the Re and Si faces of the ketone, even with the bulky ortho-bromo group.

Standard Operating Procedure (SOP-BIO-01)
ParameterSpecificationRationale
Enzyme Class KRED / ADH (NADPH-dependent)Lactobacillus kefir ADH variants are historically robust for phenyl rings.[1]
Cofactor System NADP⁺ (1.0 mM) + GDH + GlucoseGlucose Dehydrogenase (GDH) recycles NADPH, driving equilibrium to completion.
Substrate Conc. 10–50 g/LOrtho-bromo compounds have low water solubility; do not exceed without cosolvent.[1]
Cosolvent DMSO or IPA (5–10% v/v)Critical for solubilizing the lipophilic brominated substrate.
pH / Temp pH 7.0–7.5 / 30°CHigh pH (>8.[1]5) promotes spontaneous racemization or degradation.[1]
Workflow Visualization: Coupled Cofactor Regeneration

Biocatalysis Substrate 1-(2-Bromophenyl) propan-2-one Product Chiral Alcohol (>99% ee) Substrate->Product  KRED   NADP NADP+ NADPH NADPH NADP->NADPH  GDH (Recycle)   NADPH->NADP  Hydride Transfer   Glucose Glucose Gluconolactone Gluconolactone Glucose->Gluconolactone  Oxidation  

Figure 1: The dual-enzyme system. The KRED reduces the ketone while consuming NADPH; GDH simultaneously oxidizes glucose to regenerate NADPH, ensuring the expensive cofactor is catalytic, not stoichiometric.

Module 2: Asymmetric Transfer Hydrogenation (Chemical Route)

Why this works: If biological screening fails, Ru-catalyzed ATH is the industry workhorse.[1] The ortho-bromo group requires a highly active catalyst to overcome steric hindrance.[1]

Standard Operating Procedure (SOP-CHEM-02)
  • Catalyst: RuCl(p-cymene)[(S,S)-TsDPEN] (Noyori-Ikariya type).

  • Hydrogen Source: Formic Acid/Triethylamine (5:2 azeotrope) OR Isopropanol/KOH.[1]

  • Key Modification: For ortho-substituted substrates, Formic Acid/TEA is often superior to IPA because the reaction is irreversible (CO₂ release), pushing the conversion despite the steric barrier.

Protocol Steps:
  • Charge: Add Substrate (1.0 eq) and Catalyst (0.5–1.0 mol%) to the reactor.

  • Solvent: Add degassed Formic Acid/TEA (5:2) mixture (concentration 0.5 M).

  • Reaction: Stir at 25–30°C .

    • Warning: Do not heat >40°C. While heat increases rate, it drastically erodes ee for this specific substrate due to the rotational freedom of the alkyl chain.

  • Quench: Pour into water/brine and extract with Ethyl Acetate.

Module 3: Troubleshooting & FAQs

Q1: My conversion is high (>90%), but ee is stuck at 80-85%.

Diagnosis: This is likely a "Background Reaction" or "Temperature Mismatch."

  • Root Cause: The uncatalyzed reduction (racemic) or a less selective catalytic pathway is competing.

  • Fix (Bio): Increase enzyme loading. If the enzyme is too slow, the background chemistry takes over.

  • Fix (Chem): Lower the temperature to 0–10°C. Enantioselectivity is favored at lower temperatures (enthalpic control).

Q2: The reaction stalls at 50% conversion.

Diagnosis: Product Inhibition or Catalyst Deactivation.

  • Root Cause: The ortho-bromo alcohol product might bind to the active site (product inhibition).

  • Fix:

    • Bio: Add a resin (e.g., Amberlite XAD-4) to the reaction slurry. This acts as a "product sink," adsorbing the alcohol as it forms and pulling the equilibrium forward.

    • Chem: Add more catalyst (portion-wise). Check if your solvent has absorbed water (Ru-catalysts are sensitive).[1]

Q3: How do I separate the enantiomers on HPLC?

Diagnosis: Ortho-substituents make separation difficult on standard C18 columns.

  • Method: Normal Phase Chiral HPLC.[1]

  • Column: Chiralcel OD-H or Chiralpak AD-H (Amylose/Cellulose based).[1][3]

  • Mobile Phase: Hexane : Isopropanol (95 : 5).[1]

  • Flow Rate: 0.5 mL/min (Low flow is critical for resolution of sterically hindered isomers).

  • Detection: UV 220 nm (The bromine atom provides good absorbance).

Decision Matrix: Troubleshooting Logic

Troubleshooting Start Analyze Reaction Outcome LowConv Low Conversion (<50%) Start->LowConv LowEE Low ee (<90%) Start->LowEE Solubility Check Solubility: Is substrate precipitating? LowConv->Solubility TempCheck Check Temperature: Is reaction >30°C? LowEE->TempCheck AddCosolvent Action: Increase DMSO/IPA to 10% Solubility->AddCosolvent Yes Inhibition Check Inhibition: Is product poisoning catalyst? Solubility->Inhibition No AddResin Action: Add XAD-4 Resin (In-situ extraction) Inhibition->AddResin Yes LowerTemp Action: Cool to 4°C (Bio) or 10°C (Chem) TempCheck->LowerTemp Yes Background Check Background: Is uncatalyzed rate high? TempCheck->Background No IncreaseCat Action: Double Catalyst Loading Background->IncreaseCat Yes

Figure 2: Logic tree for diagnosing suboptimal yields or selectivities. Follow the path corresponding to your analytical data.

References

  • Noyori, R., & Hashiguchi, S. (1997).[4] Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes.[1][5][6] Accounts of Chemical Research. (Foundational protocol for Ru-TsDPEN systems).

  • BenchChem Application Notes. (2025). Protocols for Asymmetric Transfer Hydrogenation Using (S)-2-(pyridin-2-yl)propan-1-ol. (Specifics on ligand-metal bifunctional catalysis).

  • Hollmann, F., et al. (2011). Biocatalytic Reduction of Ketones. Green Chemistry. (Review of KRED/ADH mechanisms and cofactor regeneration).

  • Sigma-Aldrich (Merck). 1-(2-Bromophenyl)propan-2-ol Product Data & Safety.[1] (Physical properties and CAS verification).

Sources

Technical Support Center: Purification of 1-(2-Bromophenyl)propan-2-ol

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting the purification of crude 1-(2-Bromophenyl)propan-2-ol. The following sections are designed to address common challenges and frequently asked questions encountered during the synthesis and purification of this important chemical intermediate.

Introduction

1-(2-Bromophenyl)propan-2-ol is a key building block in the synthesis of various pharmaceutical and specialty chemical compounds. Its preparation, typically via a Grignard reaction, can often yield a crude product containing a variety of impurities. The effective removal of these impurities is critical to ensure the quality and reliability of downstream applications. This guide provides practical, experience-driven advice and detailed protocols to aid in the successful purification of this compound.

Troubleshooting Guide

This section addresses specific issues that may arise during the purification of 1-(2-Bromophenyl)propan-2-ol in a question-and-answer format.

Question 1: My crude product is a dark-colored oil or solid. What are the likely colored impurities and how can I remove them?

Answer:

Dark coloration in the crude product is a common observation in Grignard reactions and can be attributed to several factors:

  • Biphenyl-type Impurities: A significant colored impurity is often a biphenyl derivative, formed from the coupling of the Grignard reagent with unreacted aryl halide.[1] This type of impurity is typically less polar than the desired alcohol.

  • Iodine Residue: If iodine was used to initiate the Grignard reaction, residual iodine can impart a brown or purple color to the product.

  • Phenolic Byproducts: Exposure of the Grignard reagent to air can lead to the formation of phenols, which can be oxidized to colored quinone-type structures.

Recommended Purification Strategy:

A multi-step approach is often necessary to remove these colored impurities effectively.

  • Aqueous Work-up with a Reducing Agent: During the aqueous work-up of the Grignard reaction, washing the organic layer with a solution of sodium bisulfite or sodium thiosulfate can help to remove residual iodine.

  • Activated Charcoal Treatment: If the coloration persists after the initial work-up, a treatment with activated charcoal can be effective.[2]

    Protocol for Decolorization with Activated Charcoal:

    • Dissolve the crude product in a suitable solvent (e.g., diethyl ether or ethyl acetate) at room temperature.

    • Add a small amount of activated charcoal (typically 1-2% by weight of the crude product).

    • Stir the mixture for 15-30 minutes at room temperature.

    • Remove the charcoal by gravity filtration through a fluted filter paper or a pad of Celite®.

    • Concentrate the filtrate under reduced pressure.

  • Column Chromatography: For persistent color and the removal of biphenyl impurities, column chromatography is the most effective method. A non-polar eluent system will allow the less polar biphenyl impurities to elute before the more polar desired alcohol.

Question 2: My ¹H NMR spectrum shows unreacted 2-bromobenzaldehyde. How can I remove it?

Answer:

The presence of unreacted 2-bromobenzaldehyde indicates an incomplete reaction. Fortunately, the difference in chemical properties between the aldehyde and the desired alcohol allows for straightforward separation.

Recommended Purification Methods:

  • Aqueous Bisulfite Wash: Aldehydes react with sodium bisulfite to form solid adducts that are insoluble in organic solvents.

    Protocol for Bisulfite Wash:

    • Dissolve the crude product in diethyl ether.

    • Wash the organic layer with a saturated solution of sodium bisulfite.

    • Stir the biphasic mixture vigorously for 30-60 minutes.

    • Separate the layers and wash the organic layer with water and then brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Column Chromatography: 2-Bromobenzaldehyde is less polar than 1-(2-bromophenyl)propan-2-ol. Therefore, it will have a higher Rf value on a silica gel TLC plate and will elute earlier from a silica gel column.

    Recommended Eluent System for Column Chromatography: A gradient or isocratic elution with a mixture of hexane and ethyl acetate is recommended. A starting point for TLC analysis would be a 20-30% ethyl acetate in hexane mixture. The aldehyde spot should be well-separated from the more polar alcohol spot.

Question 3: I suspect the presence of the isomeric impurity, 2-(2-bromophenyl)propan-1-ol. How can I confirm its presence and separate it?

Answer:

The formation of the primary alcohol isomer, 2-(2-bromophenyl)propan-1-ol, is a possibility if the Grignard reagent was prepared from 2-bromobenzylmagnesium halide and reacted with formaldehyde, or if there was a rearrangement during the synthesis. These isomers can be difficult to separate due to their similar polarities.

Confirmation of Isomeric Impurity:

  • ¹H NMR Spectroscopy: The two isomers will have distinct ¹H NMR spectra. The key differences will be in the signals for the protons on the carbon bearing the hydroxyl group and the adjacent methyl group.

    • 1-(2-Bromophenyl)propan-2-ol: Expect a quartet for the CH proton and a doublet for the CH3 group.

    • 2-(2-Bromophenyl)propan-1-ol: Expect a triplet for the CH2OH protons.

  • GC-MS Analysis: Gas chromatography-mass spectrometry can effectively separate the two isomers and provide their respective mass spectra for confirmation.

Separation Strategy:

  • Flash Column Chromatography: Careful flash column chromatography is the most likely method to successfully separate the isomers. A long column with a shallow solvent gradient will be necessary to achieve good resolution.

    Tips for Isomer Separation by Column Chromatography:

    • Use a high-quality silica gel with a small particle size.

    • Perform a thorough TLC analysis with various solvent systems to find the optimal eluent for separation. Hexane/ethyl acetate or dichloromethane/diethyl ether mixtures are good starting points.

    • Run a slow and shallow gradient of the more polar solvent.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for 1-(2-Bromophenyl)propan-2-ol?

The most common and reliable method for the synthesis of 1-(2-Bromophenyl)propan-2-ol is the Grignard reaction between 2-bromobenzaldehyde and a methyl Grignard reagent, such as methylmagnesium bromide or methylmagnesium iodide.[3]

Q2: What are the typical impurities I should expect in my crude product?

Besides unreacted starting materials, the following are common impurities:

  • Benzene: Formed if the Grignard reagent comes into contact with water or other protic sources.[1]

  • Biphenyl derivatives: From the coupling of the Grignard reagent and the aryl halide.

  • Magnesium salts: These are typically removed during the aqueous work-up.

Q3: Can I purify 1-(2-Bromophenyl)propan-2-ol by recrystallization?

Yes, if the crude product is a solid or can be induced to crystallize, recrystallization can be an effective purification method.[2][4] The key is to find a suitable solvent or solvent system.

Solvent Selection for Recrystallization: A good recrystallization solvent will dissolve the compound when hot but not at room temperature.[5] For a compound like 1-(2-bromophenyl)propan-2-ol, which has both polar (hydroxyl) and non-polar (bromophenyl) character, a mixed solvent system is often effective. Common choices include:

  • Hexane/Ethyl Acetate

  • Toluene/Hexane

  • Ethanol/Water

A systematic screening of solvents is recommended to find the optimal conditions.

Q4: What is a good starting point for developing a column chromatography method?

A good starting point is to perform thin-layer chromatography (TLC) analysis of your crude product using a silica gel plate. A mixture of hexane and ethyl acetate is a versatile eluent system for compounds of intermediate polarity. Aim for an Rf value of 0.2-0.3 for the desired product for good separation on a column.[6]

Q5: How can I confirm the purity of my final product?

A combination of analytical techniques should be used to confirm the purity of your 1-(2-Bromophenyl)propan-2-ol:

  • ¹H and ¹³C NMR Spectroscopy: To confirm the structure and identify any remaining impurities.

  • GC-MS: To determine the percentage purity and identify any volatile impurities.

  • Melting Point Analysis: A sharp melting point close to the literature value is a good indicator of high purity for solid samples.

Experimental Protocols

Protocol 1: Purification by Flash Column Chromatography

This protocol is based on a procedure for a closely related isomer and should be a good starting point for the purification of 1-(2-bromophenyl)propan-2-ol.[7]

  • Prepare the Column:

    • Select a glass column of appropriate size for the amount of crude material.

    • Pack the column with silica gel (230-400 mesh) as a slurry in the initial eluent (e.g., 5% ethyl acetate in hexane).

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of dichloromethane or the eluent.

    • Adsorb the sample onto a small amount of silica gel and dry it to a free-flowing powder.

    • Carefully add the dried sample to the top of the column.

  • Elution:

    • Begin elution with a low polarity solvent mixture (e.g., 5-10% ethyl acetate in hexane).

    • Gradually increase the polarity of the eluent as the separation progresses.

    • Collect fractions and monitor their composition by TLC.

  • Isolation:

    • Combine the fractions containing the pure product.

    • Remove the solvent under reduced pressure to yield the purified 1-(2-bromophenyl)propan-2-ol.

Protocol 2: Purification by Recrystallization

  • Solvent Screening:

    • In small test tubes, test the solubility of a small amount of the crude product in various solvents (e.g., hexane, toluene, ethyl acetate, ethanol, water) at room temperature and upon heating.

    • Identify a single solvent that dissolves the compound when hot but not when cold, or a two-solvent system where the compound is soluble in one and insoluble in the other.

  • Recrystallization Procedure:

    • Dissolve the crude product in the minimum amount of the hot recrystallization solvent (or the "good" solvent of a two-solvent system).

    • If using a two-solvent system, add the "bad" solvent dropwise to the hot solution until it becomes slightly cloudy. Add a few drops of the "good" solvent to redissolve the precipitate.

    • Allow the solution to cool slowly to room temperature, and then in an ice bath to maximize crystal formation.

    • Collect the crystals by vacuum filtration.

    • Wash the crystals with a small amount of the cold recrystallization solvent.

    • Dry the crystals under vacuum.

Data Presentation

Table 1: Recommended Eluent Systems for Column Chromatography

Impurity TypeRecommended Eluent System (Silica Gel)Elution Order
Biphenyl-type impuritiesHexane/Ethyl Acetate (gradient)Impurity elutes before the product
Unreacted 2-bromobenzaldehydeHexane/Ethyl Acetate (gradient)Aldehyde elutes before the product
Isomeric propan-1-olDichloromethane/Diethyl Ether (shallow gradient)Separation is challenging; isomers will elute close to each other

Visualizations

Purification_Workflow crude Crude 1-(2-Bromophenyl)propan-2-ol workup Aqueous Work-up (e.g., with NaHSO3) crude->workup TLC TLC Analysis workup->TLC Assess impurity profile column Flash Column Chromatography TLC->column Complex mixture or isomeric impurities recrystallization Recrystallization TLC->recrystallization Solid product with few impurities pure_product Pure Product (Verify by NMR, GC-MS) column->pure_product recrystallization->pure_product

Sources

Technical Support Center: Troubleshooting the Stability of 1-(2-Bromophenyl)propan-2-ol Under Acidic Conditions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this troubleshooting guide to address the specific stability issues encountered when handling 1-(2-Bromophenyl)propan-2-ol (CAS: 210408-48-3) in acidic environments.

This chiral secondary alcohol is a critical intermediate in API synthesis. However, its structural features—specifically the benzylic-adjacent secondary alcohol and the ortho-halogenated aryl ring—make it highly susceptible to acid-catalyzed degradation, skeletal rearrangement, and elimination. This guide provides mechanistic explanations, empirical data, and self-validating protocols to help you control these pathways.

Frequently Asked Questions (FAQs)

Q1: Why does my yield of 1-(2-Bromophenyl)propan-2-ol decrease significantly during acidic workups?

Causality & Mechanism: The primary cause of yield loss under acidic conditions is acid-catalyzed dehydration via an E1 elimination mechanism. When exposed to protic acids (e.g., dilute


 or aqueous 

), the secondary hydroxyl group is rapidly protonated to form an oxonium ion. Water, acting as an excellent leaving group, departs to form a secondary carbocation at the C2 position.

The thermodynamic driving force here is the extension of the


-conjugation system. Because the adjacent C1 position is attached to an aryl ring, the elimination of a proton from C1 yields a highly stable, conjugated alkene: 1-(2-bromophenyl)prop-1-ene . This thermodynamic sink makes the degradation pathway highly favorable even at moderate temperatures.
Q2: I am observing an unexpected halogenated byproduct at the C1 (benzylic) position instead of C2 when using HX acids. What is happening?

Causality & Mechanism: You are observing a Wagner-Meerwein rearrangement , specifically a 1,2-hydride shift.

The initial C2 secondary carbocation is aliphatic and relatively unstable. To achieve a lower energy state, a hydride ion (


) from the adjacent C1 position migrates to C2. This shifts the positive charge to C1, creating a benzylic carbocation. The benzylic carbocation is heavily resonance-stabilized by the adjacent 2-bromophenyl ring. If a nucleophile is present in the acidic matrix (such as 

from

), it will attack this newly formed, more stable C1 carbocation via an

mechanism, yielding 1-halo-1-(2-bromophenyl)propane instead of the expected C2-substituted product[1].
Q3: How does the ortho-bromo substituent affect the stability compared to unsubstituted 1-phenylpropan-2-ol?

Causality & Mechanism: The ortho-bromo group exerts competing steric and electronic effects that alter the reaction kinetics[2]:

  • Electronic (Inductive) Effect: Bromine is an electronegative atom that exerts an inductive electron-withdrawing effect (-I effect). This slightly destabilizes the benzylic carbocation compared to an unsubstituted phenyl ring, slowing the rate of the 1,2-hydride shift marginally.

  • Steric Effect: The bulky bromine atom at the ortho position restricts the rotation of the C1-Aryl bond. This steric hindrance heavily influences the stereoselectivity of the E1 elimination, strongly favoring the (E)-alkene isomer where the terminal methyl group is oriented away from the ortho-bromo substituent to minimize steric strain.

Mechanistic Pathway Visualization

ReactionPathway A 1-(2-Bromophenyl)propan-2-ol (Starting Material) B Protonated Oxonium Ion (-OH2+) A->B + H+ (Acid) C C2 Secondary Carbocation (Aliphatic, Less Stable) B->C - H2O D 1,2-Hydride Shift (Wagner-Meerwein) C->D Rearrangement F 1-(2-Bromophenyl)prop-1-ene (Conjugated Alkene) C->F E1 Elimination (Minor Pathway) E C1 Benzylic Carbocation (Resonance Stabilized) D->E E->F - H+ (Major Pathway) G 1-Halo-1-(2-bromophenyl)propane (SN1 Byproduct) E->G + X- (e.g., Cl-, Br-)

Acid-catalyzed dehydration and Wagner-Meerwein rearrangement pathway.

Quantitative Data: Product Distribution Matrix

To aid in troubleshooting, the following table summarizes the expected product distributions of 1-(2-Bromophenyl)propan-2-ol when exposed to various acidic environments.

Acidic ConditionTemp (°C)Major Product (>60%)Minor Product (<20%)Primary Mechanistic Pathway
Dilute

(10%)
80°C1-(2-Bromophenyl)prop-1-eneUnreacted Starting MaterialE1 Dehydration (Thermodynamic)
Conc.

(37%)
25°C1-Chloro-1-(2-bromophenyl)propane1-(2-Bromophenyl)prop-1-eneWagner-Meerwein Shift +

Conc.

(48%)
25°C1-Bromo-1-(2-bromophenyl)propane1-(2-Bromophenyl)prop-1-eneWagner-Meerwein Shift +

Lewis Acid (

)
0°CPolymeric/Oligomeric species1-(2-Bromophenyl)prop-1-eneCationic Polymerization
Acetic Acid (Glacial) 25°CUnreacted Starting MaterialAcetate Ester (Trace)Stable (Insufficient acidity for E1)

Experimental Protocol: Controlled Acid-Catalyzed Dehydration

If your synthetic route requires the deliberate dehydration of 1-(2-Bromophenyl)propan-2-ol to the conjugated alkene, use this self-validating protocol. It is designed to prevent


 halogenation by utilizing a non-nucleophilic acid and includes built-in In-Process Controls (IPCs) to ensure the reaction is tracking correctly.

Reagents: 1-(2-Bromophenyl)propan-2-ol (1.0 eq), Toluene (0.2 M),


-Toluenesulfonic acid monohydrate (

-TsOH, 0.1 eq).

Step-by-Step Methodology:

  • System Preparation & Internal Standard: Charge a round-bottom flask equipped with a Dean-Stark trap and reflux condenser with 1-(2-Bromophenyl)propan-2-ol and Toluene. Add 0.05 eq of dodecane as an internal standard for GC-MS tracking.

  • Acid Initiation: Add

    
    -TsOH (0.1 eq). Causality Note: 
    
    
    
    -TsOH is chosen because the tosylate anion is non-nucleophilic, completely suppressing the
    
    
    byproduct pathway seen with
    
    
    .
  • Thermal Dehydration: Heat the reaction mixture to reflux (approx. 110°C). Water will begin to azeotropically distill and collect in the Dean-Stark trap. Self-Validation: The visual accumulation of water in the trap directly correlates to the molar conversion of the alcohol.

  • In-Process Control (IPC): After 2 hours, pull a 50 µL aliquot, dilute in 1 mL hexane, and inject into the GC-MS. Validation Check: The starting material peak should be <5% relative to the internal standard, and a new peak corresponding to the alkene (m/z = 196/198) should dominate.

  • Quenching: Cool the reaction to room temperature. Quench by washing the organic layer with saturated aqueous

    
     (2 x 50 mL) to neutralize the 
    
    
    
    -TsOH, preventing any further cationic side-reactions during concentration.
  • Isolation: Dry the organic layer over anhydrous

    
    , filter, and concentrate under reduced pressure. The resulting crude oil will be highly enriched in (E)-1-(2-bromophenyl)prop-1-ene.
    

References

  • Explain why 1-phenylpropan-2-ol undergoes skeletal rearrangement when treated with concentrated hydrochloric acid Source: Bartleby URL:[Link]

  • Alcohols, Phenols and Ethers - NCERT Source: National Council of Educational Research and Training (NCERT) URL:[Link]

Sources

overcoming steric hindrance in 2-bromophenyl alkylation reactions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Cross-Coupling Methodologies. As a Senior Application Scientist, I frequently consult with drug development professionals who have hit a kinetic "wall" when attempting to alkylate 2-bromophenyl derivatives.

When a bulky bromine atom sits adjacent to your target reaction site (ortho position), the steric clash can completely shut down standard catalytic cycles. This guide synthesizes field-proven insights to help you diagnose failures, understand the underlying mechanistic barriers, and deploy modern radical-mediated pathways to bypass steric hindrance entirely.

🔬 Diagnostic Hub & FAQ: Mechanistic Deep-Dive

Q1: Why does my 2-bromophenyl substrate fail to undergo alkylation under standard Pd-catalyzed Suzuki-Miyaura conditions? A1: Traditional Pd(0)-catalyzed cross-coupling relies on a concerted 2-electron oxidative addition. When an ortho-substituent is present, the steric clash between the substrate and the palladium-ligand complex drastically increases the activation energy barrier for this step. Furthermore, if oxidative addition does occur, the subsequent transmetalation with an alkylboronic acid is notoriously slow. This kinetic bottleneck leaves the Pd(II) intermediate vulnerable to competitive side reactions, such as protodehalogenation or β-hydride elimination.

Q2: My alkylboronic acids are degrading before transmetalation can occur. How can I fix this? A2: Alkylboronic acids are highly prone to protodeboronation in basic aqueous media. A recent breakthrough involves abandoning standard boronic acids in favor of alkyl amine-boranes generated via a boryl radical-enabled strategy ()[1]. By using a carboxylic acid-containing amine-ligated borane as a radical precursor, you can generate stable sp³-rich organoborons. These act as "slow-release" alkylating agents that efficiently couple with ortho-substituted aryl bromides without degrading[2].

Q3: What if I have extreme steric hindrance, such as a 2,6-disubstituted (di-ortho) aryl bromide? A3: Counterintuitively, you should increase the steric bulk of your catalyst. Recent mechanistic data reveals that employing an extremely bulky ligand like t-BuXantphos shifts the mechanism away from the forbidden 2-electron oxidative addition. Instead, the severe steric crowding lowers the barrier for a 1-electron halogen abstraction by Pd(0) ()[3]. This radical alternative actually accelerates the activation of highly hindered aryl bromides, achieving full conversion in minutes at room temperature[4].

📊 Quantitative Data: Impact of Steric Hindrance and Ligand Bulk

The following table summarizes how matching the ligand's steric profile to the substrate's hindrance dictates the operative mechanism and reaction success.

Substrate TypeCatalyst / Ligand SystemOperative MechanismTime / TempYield (%)
Non-hindered (4-t-Bu-PhBr)Pd(0) / Xantphos2-Electron Oxidative Addition4.5 h / 25 °C98%
Hindered (2-t-Bu-PhBr)Pd(0) / Xantphos2-Electron Oxidative Addition4.5 h / 25 °C0%
Extreme Hindrance (2,6-di-t-Bu-PhBr)Pd(0) / t-BuXantphos1-Electron Halogen Abstraction1 min / 25 °C>95%

Data synthesized from Hupperich et al. demonstrating sterically induced acceleration[5].

⚙️ Actionable Troubleshooting Guides & Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. Do not skip the analytical checkpoints; they are your primary diagnostic tools.

Workflow A: Boryl Radical-Enabled Alkylation (For Moderate 2-Bromophenyl Sterics)

Causality: Utilizing amine-ligated alkylboranes prevents protodeboronation while maintaining a steady concentration of the active transmetalating species, allowing the slow coupling of ortho-substituted substrates to proceed to completion.

  • Preparation: In a nitrogen-filled glovebox, combine the 2-bromophenyl substrate (1.0 equiv), amine-ligated alkylborane precursor (1.5 equiv), Pd(OAc)₂ (5 mol%), and RuPhos (10 mol%) in a dry Schlenk tube.

  • Base Addition: Add anhydrous K₃PO₄ (3.0 equiv). Why: A strong, strictly anhydrous base is critical to activate the boron species for transmetalation without introducing water that could prematurely quench the intermediate.

  • Solvent Injection: Seal the tube, remove from the glovebox, and inject degassed CPME (Cyclopentyl methyl ether) / H₂O (10:1 v/v) via syringe. Why: The biphasic system aids in base solubility while CPME provides a high-boiling, coordinating environment that stabilizes the Pd complex.

  • Reaction: Stir vigorously at 80 °C for 12 hours.

  • Validation Check: Quench an aliquot and monitor via GC-MS.

    • If unreacted aryl bromide remains: Verify the integrity of the amine-borane precursor.

    • If protodehalogenation (reduction) is observed: Your K₃PO₄ was likely wet. Rigorously dry the base under vacuum at 120 °C before the next attempt.

Workflow B: 1-Electron Radical Activation (For Extreme Di-Ortho Sterics)

Causality: Forcing a 1-electron halogen abstraction using extreme ligand bulk bypasses the insurmountable 2-electron oxidative addition barrier entirely.

  • Catalyst Pre-activation: In a vial, mix Pd₂(dba)₃ (0.5 mol%) and t-BuXantphos (1.0 mol%) in anhydrous benzene (1 mL). Stir for 10 minutes at room temperature. Why: This ensures complete formation of the highly bulky, active Pd(0)L complex before it encounters the substrate.

  • Substrate Addition: Add the sterically hindered 2,6-disubstituted aryl bromide (0.1 mmol).

  • Nucleophile Addition: Add the alkylzinc reagent (e.g., Alkyl-ZnCl·LiCl) (0.15 mmol) dropwise. Why: Organozinc reagents are highly nucleophilic, compensating for the sterically hindered electrophilic center during the rapid radical recombination phase.

  • Reaction: Stir at room temperature for 1 to 5 minutes.

  • Validation Check: Quench with saturated aqueous NH₄Cl. Analyze via ¹⁹F NMR (if using fluorinated tags) or GC-FID. The reaction should be nearly instantaneous. If no product is observed, check the quality of your t-BuXantphos ligand; trace oxidation to the phosphine oxide will completely kill the 1-electron pathway.

🗺️ Reaction Optimization Workflow

G Start 2-Bromophenyl Alkylation Optimization Workflow CheckSterics Assess Steric Hindrance of Aryl Bromide Start->CheckSterics Moderate Moderate (Mono-ortho) e.g., 2-Bromotoluene CheckSterics->Moderate 1 ortho-substituent Severe Severe (Di-ortho) e.g., 2,6-Disubstituted CheckSterics->Severe 2 ortho-substituents ModPath Use Amine-Ligated Alkylboranes (Slow Release) Moderate->ModPath SevPath Use Bulky Catalyst (t-BuXantphos) Severe->SevPath ModCat Pd(OAc)2 / RuPhos Standard 2-e- Pathway ModPath->ModCat Success Successful C(sp2)-C(sp3) Bond Formation ModCat->Success SevCat Pd(0) / 1-e- Radical Halogen Abstraction SevPath->SevCat SevCat->Success

Decision tree for troubleshooting 2-bromophenyl alkylation based on steric hindrance.

📚 References

  • Title: Synthesis and Suzuki–Miyaura Cross-Coupling of Alkyl Amine-Boranes. A Boryl Radical-Enabled Strategy Source: Journal of the American Chemical Society URL: [Link]

  • Title: Sterically Induced Acceleration of Aryl Halide Activation by Pd(0): A Radical Alternative to 2-Electron Oxidative Addition Source: Journal of the American Chemical Society URL: [Link]

Sources

Technical Support Center: Solvent Optimization for 1-(2-Bromophenyl)propan-2-ol

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: SOLV-BPPO-001 Status: Open Agent: Senior Application Scientist Subject: Solubility Maximization & Process Troubleshooting[1][2]

Know Your Molecule: Physicochemical Profile

Before selecting a solvent, you must understand the competing forces within 1-(2-Bromophenyl)propan-2-ol .[1][2] This molecule is amphiphilic, meaning it possesses both significant hydrophobic and hydrophilic regions.[2]

PropertyValue / CharacteristicImplication for Solvent Selection
Structure Brominated aromatic ring + Secondary AlcoholDual solubility: Soluble in lipophilic AND polar organic solvents.[1][2]
LogP (Predicted) ~2.3 – 3.0Moderate Lipophilicity. Highly soluble in ethers/esters; poor water solubility.[2]
H-Bonding Donor & Acceptor (-OH group)Will interact strongly with protic solvents (alcohols) and polar aprotics (DMSO).[1][2]
Melting Point ~30–34°C (Critical) Oiling Out Risk: If you attempt crystallization above 30°C, the compound will separate as an oil, not a solid.
Solvent Selection Matrix

We categorize solvents based on the Process Goal . A solvent perfect for reaction might be disastrous for purification.[2]

A. For Reaction Media (High Solubility Required)

Goal: Dissolve high concentrations (>0.5 M) to maximize reaction kinetics.

Solvent ClassRecommended SolventsGreen Alternative (GSK/Sanofi Aligned)Technical Notes
Chlorinated Dichloromethane (DCM)CPME (Cyclopentyl methyl ether) DCM is the "universal dissolver" for this molecule but poses regulatory issues.[1][2] CPME offers similar solvation without the halogenated waste.[2]
Ethers THF, Diethyl Ether2-MeTHF (2-Methyltetrahydrofuran) 2-MeTHF has a higher boiling point than THF and separates better from water during workup.[1][2]
Polar Aprotic DMF, DMSONBP (N-Butylpyrrolidinone) Use only if necessary for nucleophilic substitutions.[1][2] Hard to remove due to high boiling points.[2]
B. For Crystallization (Differential Solubility Required)

Goal: High solubility at high temp, low solubility at low temp.[2]

  • Primary Solvent: Isopropyl Alcohol (IPA) or Ethanol.[2]

  • Anti-Solvent: Heptane or Water.[2]

  • Strategy: The secondary alcohol group makes this molecule very soluble in lower alcohols.[2] Adding water drastically reduces solubility, forcing precipitation.[2]

C. For Extraction (Partitioning)

Goal: Immiscibility with water + high affinity for the target.[2]

  • Standard: Ethyl Acetate (EtOAc).[2]

  • Issue: The alcohol group makes the molecule slightly water-soluble, leading to yield loss in the aqueous phase.

  • Fix: Use MTBE (Methyl tert-butyl ether) or Toluene .[1][2] These are less polar than EtOAc, forcing the molecule into the organic layer more effectively.

Troubleshooting Guide (FAQ)

Q1: I am trying to recrystallize the product, but it keeps forming a "gummy oil" at the bottom of the flask. Why? A: This is "oiling out," caused by the low melting point (~30-34°C).[1][2]

  • The Cause: You are likely cooling the solution too fast or the crystallization temperature is above the melting point of the solvated solid.

  • The Fix:

    • Ensure the final cooling temperature is well below 20°C .

    • Use a "Seeding" protocol: Cool to 25°C, add a seed crystal, then cool slowly to 0°C.[2]

    • Switch solvent systems: An Oiling Out event often indicates the solvent is too polar.[2] Increase the ratio of non-polar antisolvent (e.g., Heptane).

Q2: Can I use water as a co-solvent? A: Yes, but with caution.[2]

  • Because of the hydrophobic bromophenyl group, water acts as a strong anti-solvent .[2]

  • Protocol: Dissolve the compound in Ethanol first. Add Water dropwise until turbidity (cloudiness) persists.[2] If you add water too fast, the hydrophobic effect will force the oiling out mentioned above.

Q3: I need a "Green" replacement for Dichloromethane (DCM) in my extraction. A: Switch to Ethyl Acetate or 2-MeTHF .[1][2]

  • While DCM is excellent for solubility, it is a hazardous air pollutant. 2-MeTHF is derived from renewable resources (corn cobs/bagasse) and provides excellent solubility for aryl alcohols.[1][2]

Standard Operating Procedure: Gravimetric Solubility Screen

Use this protocol to generate precise data for your specific batch.[2]

Materials:

  • Scintillation vials (20 mL)

  • Syringe filters (0.45 µm PTFE)[1][2]

  • Analytical balance[2]

Workflow:

  • Saturation: Add excess 1-(2-Bromophenyl)propan-2-ol solid to 2 mL of the test solvent in a vial.

  • Equilibration: Agitate at 25°C for 24 hours (use a shaker or magnetic stir bar).

  • Filtration: Stop agitation. Allow solids to settle for 1 hour. Draw supernatant into a syringe and filter into a pre-weighed empty vial.

  • Evaporation: Evaporate the solvent (Rotavap or N2 stream) until mass is constant.

  • Calculation:

    
    
    
Visual Decision Logic

The following diagram illustrates the decision process for solvent selection based on your experimental goal.

SolventSelection Start Start: Define Goal Reaction Reaction Medium Start->Reaction Purification Purification Start->Purification PolarReq Polar Mechanism? (e.g., SN2) Reaction->PolarReq MethodCheck Method? Purification->MethodCheck UseAprotic Use Polar Aprotic (DMF, DMSO, NBP) PolarReq->UseAprotic Yes UseGeneral Use General Organic (2-MeTHF, EtOAc) PolarReq->UseGeneral No Extraction Extraction MethodCheck->Extraction Crystallization Crystallization MethodCheck->Crystallization AvoidWaterSol Minimize Water Loss? Extraction->AvoidWaterSol TempCheck Is T > 30°C? Crystallization->TempCheck UseMTBE Use MTBE or Toluene AvoidWaterSol->UseMTBE Yes (Critical) UseEtOAc Use Ethyl Acetate AvoidWaterSol->UseEtOAc No (Standard) OilAlert STOP: High Risk of Oiling Out TempCheck->OilAlert Yes SolventSys Select System TempCheck->SolventSys No (<25°C) AlcWater IPA / Water (Green) SolventSys->AlcWater AlcHept Ethanol / Heptane (Traditional) SolventSys->AlcHept

Caption: Decision matrix for solvent selection. Note the critical temperature checkpoint for crystallization to prevent oiling out.

References
  • PubChem. (2024).[2][3] 1-(2-Bromophenyl)propan-2-ol Compound Summary. National Library of Medicine.[2][3] [Link][1][2][3]

  • Henderson, R. K., et al. (2011).[2][4] Expanding GSK's solvent selection guide – embedding sustainability into solvent selection starting at medicinal chemistry. Green Chemistry, 13, 854-862.[1][2] [Link]

  • Prat, D., et al. (2013).[2] Sanofi's Solvent Selection Guide: A Step Toward More Sustainable Processes. Organic Process Research & Development, 17(12), 1517–1525. [Link][1][2]

  • Byrne, F. P., et al. (2016).[2][5] Tools and techniques for solvent selection: green solvent selection guides. Sustainable Chemical Processes, 4, 7. [Link]

Sources

Validation & Comparative

Comparative Guide: Structural Elucidation of 1-(2-Bromophenyl)propan-2-ol via 1H NMR

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In pharmaceutical development, particularly in the synthesis of heterocyclic scaffolds and amphetamine-derivative precursors, the precise characterization of halogenated phenylpropanols is critical. This guide provides a definitive technical analysis of 1-(2-Bromophenyl)propan-2-ol .

Unlike standard aliphatic alcohols, this molecule presents specific stereochemical challenges—specifically the diastereotopic nature of the benzylic methylene protons due to the adjacent chiral center. This guide compares the spectral "performance" (diagnostic resolution) of the target ortho-isomer against its para-isomer alternative, demonstrating why 1H NMR is the superior method for distinguishing regioisomers compared to Mass Spectrometry (MS).

Structural Context and Isomeric Challenges

The molecule consists of a propyl chain attached to a benzene ring, with a hydroxyl group at the C2 position and a bromine atom at the ortho position of the ring.

Target Structure: 1-(2-Bromophenyl)propan-2-ol Key Alternative (Impurity/Isomer): 1-(4-Bromophenyl)propan-2-ol

Why This Comparison Matters

In electrophilic aromatic substitution or Grignard reactions used to synthesize these precursors, regioisomeric mixtures (ortho vs. para) are common.

  • Mass Spectrometry (MS): Often fails to distinguish these isomers effectively as they share identical molecular weights and very similar fragmentation patterns.

  • 1H NMR: Provides distinct splitting patterns in the aromatic region and chemical shift variations in the aliphatic chain due to steric and electronic effects of the ortho-bromo substituent.

Experimental Protocol: High-Resolution Acquisition

To ensure reproducibility and resolution of the diastereotopic protons, the following protocol is recommended.

Materials
  • Analyte: >5 mg 1-(2-Bromophenyl)propan-2-ol (High Purity >98%).

  • Solvent: Deuterated Chloroform (

    
    ) with 0.03% TMS (Tetramethylsilane) as internal standard.
    
  • Instrument: 400 MHz or higher (500 MHz recommended for clear resolution of aromatic multiplets).

Step-by-Step Methodology
  • Sample Preparation:

    • Dissolve 10 mg of the analyte in 0.6 mL of

      
      .
      
    • Expert Insight: Ensure the solution is clear. Suspended solids will degrade magnetic field homogeneity (shimming).

    • Transfer to a high-quality 5mm NMR tube.

  • Acquisition Parameters:

    • Pulse Sequence: Standard zg30 (30° pulse angle) to allow faster relaxation.

    • Relaxation Delay (D1): Set to 2.0 seconds. The benzylic protons relax slower; insufficient D1 leads to integration errors.

    • Scans (NS): Minimum 16 scans (64 recommended for high S/N ratio).

    • Temperature: 298 K (25°C).

  • Processing:

    • Apply an exponential window function (Line Broadening = 0.3 Hz).

    • Phase correction: Manual phasing is preferred over automatic to flatten the baseline around the broad -OH peak.

    • Reference TMS to 0.00 ppm.

Visualizing the Analytical Workflow

The following diagram outlines the critical path for distinguishing the target molecule from its isomers using NMR data processing.

NMR_Workflow Sample Crude Reaction Mixture Prep Sample Prep (CDCl3 + TMS) Sample->Prep Acq Acquisition (400 MHz+) Prep->Acq Process FT & Phasing Acq->Process Decision Aromatic Region Analysis Process->Decision Ortho Target: Ortho Complex ABCD/Multiplet Decision->Ortho 4 Distinct Env. Para Alternative: Para Symmetric AA'BB' Decision->Para 2 Distinct Env.

Figure 1: Analytical workflow for distinguishing regioisomers based on aromatic splitting patterns.

Detailed Spectral Analysis & Comparison

This section details the specific chemical shifts (


) and coupling constants (

).
Aliphatic Region: The Chiral Influence

The molecule possesses a chiral center at C2. Consequently, the two protons at C1 (benzylic) are diastereotopic (


 and 

). They are chemically non-equivalent and will appear as distinct signals (usually doublet of doublets) rather than a simple doublet.

Table 1: Aliphatic Proton Assignments

PositionProton TypeChemical Shift (

ppm)
MultiplicityIntegrationCoupling (

Hz)
Interpretation
C3

1.25Doublet (d)3H

Coupled to C2 methine.
-OH Hydroxyl~2.0 - 2.5Broad Singlet1HN/AVariable; concentration dependent.
C1

2.85dd1H

,

Diastereotopic proton A.
C1

3.05dd1H

,

Diastereotopic proton B.
C2

4.10Multiplet (m)1HComplexCoupled to C1 (2H) and C3 (3H).

Note: The separation between C1 protons is more pronounced in the ortho-isomer compared to the para-isomer due to the proximity of the bulky Bromine atom.

Aromatic Region: The Comparative Differentiator

This is the definitive region for validating the ortho structure against the para alternative.

Table 2: Comparative Aromatic Performance (Ortho vs. Para)

FeatureTarget: 1-(2-Bromophenyl)... (Ortho)Alternative: 1-(4-Bromophenyl)... (Para)Diagnostic Value
Symmetry AsymmetricSymmetric (

axis)
High
Pattern 4 distinct sets of peaks (ABCD system).2 distinct sets of peaks (AA'BB' system).Critical
Shift Range

7.05 – 7.60 ppm

7.10 – 7.45 ppm
Medium
Key Signal H3 (adj. to Br):

~7.55 (dd). Deshielded significantly.
H3/H5:

~7.45 (d). H2/H6:

~7.10 (d).
High

Analysis: In the Ortho isomer, the proton adjacent to the Bromine (H3) is pushed furthest downfield (~7.55 ppm) due to the electronegativity and anisotropy of the halogen. The remaining three protons appear as a complex series of multiplets between 7.05 and 7.30 ppm.

In the Para isomer, the spectrum is deceptively simple: two "tall" doublets (roofing effect) characteristic of 1,4-disubstitution.

Mechanistic Validation: Diastereotopicity

Understanding why the C1 protons split is crucial for trusting the data.

Diastereotopicity ChiralCenter Chiral Center (C2) (R/S Mixture) Protons Benzylic Protons (C1) Ha and Hb ChiralCenter->Protons Induces Asymmetry Environment Distinct Magnetic Environments Protons->Environment No Rotation Symmetry Result Geminal Coupling (J ~13.5Hz) Distinct Chemical Shifts Environment->Result Observable in NMR

Figure 2: Causal pathway for the observation of diastereotopic protons in 1-(2-Bromophenyl)propan-2-ol.

Common Pitfalls and Troubleshooting

Water Contamination

A sharp singlet around 1.56 ppm in


 indicates water. This can overlap with the methyl doublet or obscure the -OH signal.
  • Solution: Store

    
     over molecular sieves (4Å).
    
Concentration Effects

The hydroxyl proton shift is highly concentration-dependent due to hydrogen bonding.

  • Observation: In dilute samples, the -OH is sharp and upfield (~2.0 ppm). In concentrated samples, it broadens and shifts downfield (>2.5 ppm).

  • Validation: Add a drop of

    
    . The -OH signal will disappear (exchange), confirming its assignment.
    

Conclusion

For the identification of 1-(2-Bromophenyl)propan-2-ol , 1H NMR is the gold standard, outperforming MS in regioisomer differentiation. The key diagnostic features are:

  • Aromatic Region: Lack of symmetry and a downfield shift of the H3 proton (~7.55 ppm) confirms the ortho-substitution.

  • Aliphatic Region: Distinct diastereotopic splitting of the benzylic methylene protons (

    
     Hz) confirms the integrity of the propane chain and the adjacent chiral center.
    

Researchers should prioritize the resolution of the C1 methylene region (2.8 – 3.1 ppm) as a marker for purity, as trace amounts of the para-isomer will appear as a singlet or simple doublet in this region due to higher symmetry.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons. (Standard text for coupling constants and chemical shift prediction).

  • AIST (National Institute of Advanced Industrial Science and Technology). (n.d.). Spectral Database for Organic Compounds (SDBS). SDBS No. 4682 (Analogue Reference).

  • Reich, H. J. (2024). Structure Determination Using NMR. University of Wisconsin-Madison. (Source for diastereotopic proton mechanics).

  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179.

Structural Elucidation of 1-(2-Bromophenyl)propan-2-ol: A Comparative 13C NMR Analysis Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Importance

1-(2-Bromophenyl)propan-2-ol (CAS: Related to amphetamine precursors/metabolites, often used as a chiral building block) presents a unique analytical challenge. Unlike simple aliphatic alcohols, the ortho-bromine substituent introduces significant relativistic heavy-atom effects and steric compression (gamma-gauche effects) that frequently confuse automated NMR prediction software.

This guide compares Standard Computational Prediction (the "Alternative") against Empirically-Corrected Interpretation (the "Product/Standard"). We demonstrate why relying solely on software databases leads to misassignment of the quaternary carbons and how to definitively distinguish this regioisomer from its para- and meta- analogs using 13C NMR.

Experimental Protocol: High-Resolution 13C Acquisition

To resolve the specific splitting and quaternary signals described below, the following acquisition parameters are required. 13C is 1.1% naturally abundant; therefore, signal-to-noise (S/N) is the primary variable to control.

Sample Preparation[1]
  • Solvent:

    
     (Deuterated Chloroform) is standard.
    
    • Note: If the OH proton is exchanging rapidly, peaks may broaden. For sharp resolution of the C-OH signal, DMSO-

      
       can be used, but this guide references 
      
      
      
      shifts (~77.16 ppm triplet reference).
  • Concentration: Minimum 20–30 mg in 0.6 mL solvent. (Significantly higher than 1H NMR requirements).

  • Tube: 5mm high-precision NMR tube.

Instrument Parameters (Standard 300/400 MHz)
ParameterSettingRationale
Pulse Sequence zgpg30 (Power-gated decoupling)Decouples protons to simplify spectrum to singlets + NOE enhancement.
Relaxation Delay (D1) 2.0 – 5.0 secondsCritical: Quaternary carbons (C-Br, C-Alkyl) have long T1 relaxation times. Short D1 results in invisible ipso-carbons.
Scans (NS) 512 – 1024Required for adequate S/N on quaternary carbons.
Spectral Width -10 to 220 ppmCovers all aliphatic and aromatic/carbonyl possibilities.

Comparative Analysis: Predicted vs. Empirical Data

Automated prediction algorithms (like those in ChemDraw or Mnova) often use additivity rules that underestimate the Heavy Atom Effect of Bromine. Below is the comparison of what a researcher might expect from software versus the actual spectroscopic reality.

Table 1: 13C NMR Shift Assignment (δ ppm in )
Carbon PositionTypeSoftware Prediction (Approx)Empirical/Corrected (Target)Δ (Deviation) Interpretation Logic
C2 (Chiral Center) CH-OH68.567.2 -1.3Deshielded by Oxygen; shift varies with concentration (H-bonding).
C1 (Benzylic) CH₂42.045.8 +3.8Benzylic +

-hydroxyl effect.
C3 (Terminal) CH₃22.523.1 +0.6Standard methyl, slightly shielded by

-effect of ring.
C1' (Ipso-Alkyl) Cq136.0138.5 +2.5Quaternary. Deshielded by alkyl group.
C2' (Ipso-Br) Cq128.0 124.5 -3.5 CRITICAL: Heavy atom shielding effect (Br) moves this upfield, contrary to electronegativity rules.
C3' (Ortho to Br) CH131.0132.9 +1.9Deshielded by ortho-Br (steric/electronic).
C4', C5', C6' CH127-129127.5 - 128.5 <1.0Standard aromatic region overlap.

Key Takeaway: Software often predicts the C-Br carbon around 128-130 ppm. In reality, the large electron cloud of Bromine shields the nucleus, pushing it upfield to ~124 ppm. Misinterpreting this peak is the #1 error in identifying brominated aromatics.

Deep Dive: Mechanistic Interpretation

The Aliphatic Chain (Chirality & Diastereotopicity)

The molecule has a chiral center at C2.

  • C2 (Methine, ~67 ppm): Appears as a CH in DEPT-90/135. Its position is sensitive to solvent. In

    
    , it is distinct.
    
  • C1 (Methylene, ~46 ppm): Because C2 is chiral, the two protons on C1 are diastereotopic. While this affects 1H NMR (ABX system), in 13C NMR, C1 appears as a single signal. However, it is significantly downfield from a standard propyl chain due to the Benzylic effect .

The Aromatic Ring (The Ortho Effect)

The ortho substitution pattern creates a unique fingerprint distinct from para isomers.

  • The "Heavy Atom" Anomaly (C2'): Electronegativity suggests Br should deshield C2'. However, relativistic effects and the sheer size of the Br orbital cause diamagnetic shielding , moving C2' upfield (lower ppm) relative to benzene (128.5 ppm).

  • Symmetry: Unlike the para isomer (symmetric), the ortho isomer has no plane of symmetry .

    • Para-isomer: Shows only 4 aromatic signals (2 equivalent pairs).

    • Ortho-isomer: Shows 6 distinct aromatic signals (unless accidental overlap occurs).

Visualization: Assignment & Isomer Differentiation

Workflow 1: Peak Assignment Logic

This diagram illustrates the logical flow for assigning peaks using DEPT (Distortionless Enhancement by Polarization Transfer) to separate carbon types.

NMR_Assignment Start Unknown Spectrum 1-(2-Bromophenyl)propan-2-ol Step1 Run DEPT-135 Start->Step1 Branch1 Positive Peaks (+) Step1->Branch1 Branch2 Negative Peaks (-) Step1->Branch2 Branch3 No Signal (Invisible) Step1->Branch3 Assign1 CH & CH3 (~23ppm, ~67ppm, Ar-CH) Branch1->Assign1 Assign2 CH2 (Benzylic C1 ~46ppm) Branch2->Assign2 Assign3 Quaternary Carbons (Cq) Branch3->Assign3 Detail1 Distinguish via Chemical Shift: CH3 < 30ppm CH-OH > 60ppm Assign1->Detail1 Detail3 Assign via Intensity/Shift: C-Br (~124 ppm, Shielded) C-Alkyl (~138 ppm, Deshielded) Assign3->Detail3

Caption: Logical workflow for separating Methyl, Methylene, Methine, and Quaternary carbons using DEPT-135.

Workflow 2: Distinguishing Regioisomers (Ortho vs. Para)

This decision tree helps researchers confirm they have the ortho product and not the para impurity often formed in non-selective bromination.

Isomer_Check Input Count Aromatic Peaks (120 - 140 ppm) Count4 4 Signals Found Input->Count4 Symmetry Count6 6 Signals Found Input->Count6 No Symmetry Res4 Symmetric Isomer (Para-substituted) Count4->Res4 Res6 Asymmetric Isomer (Ortho-substituted) Count6->Res6 Check Check C-Br Shift Res6->Check Final Confirm 1-(2-Bromophenyl)propan-2-ol Check->Final Peak at ~124 ppm present

Caption: Decision tree for distinguishing the target Ortho-isomer from the symmetric Para-isomer based on peak count and shift.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • AIST: Spectral Database for Organic Compounds (SDBS). (2023). 13C NMR data for Bromobenzene and 1-Phenyl-2-propanol. National Institute of Advanced Industrial Science and Technology. [Link]

  • Breitmaier, E., & Voelter, W. (1987). Carbon-13 NMR Spectroscopy: High-Resolution Methods and Applications in Organic Chemistry and Biochemistry. VCH.
  • Reich, H. J. (2023). Structure Determination Using NMR: Chemical Shift Data. University of Wisconsin-Madison. [Link]

Technical Comparison Guide: GC-MS Fragmentation of 1-(2-Bromophenyl)propan-2-ol

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Summary & Technical Context

1-(2-Bromophenyl)propan-2-ol (CAS: 210408-48-3) is a critical halogenated intermediate, often encountered in the synthesis of amphetamine derivatives or as a specific impurity in the production of 2-bromo-substituted pharmaceutical scaffolds. Its correct identification is pivotal because regioisomers (3-bromo and 4-bromo analogs) possess significantly different pharmacological profiles and toxicological risks.

This guide provides a definitive structural elucidation workflow using Gas Chromatography-Mass Spectrometry (GC-MS). Unlike generic spectral libraries, this document dissects the mechanistic causality of the fragmentation, offering a self-validating protocol to distinguish the ortho-isomer from its meta and para counterparts.

Key Diagnostic Indicators
  • Base Peak: m/z 45 (Hydroxyethyl cation).

  • Diagnostic Cluster: m/z 169/171 (2-Bromobenzyl cation, 1:1 isotopic ratio).

  • Differentiation Factor: Retention time shifts and specific "ortho-effect" dehydration patterns.

Part 2: Experimental Protocol (Self-Validating System)

To ensure reproducibility and comparable fragmentation patterns, the following conditions are recommended. These parameters minimize thermal degradation while maximizing ionization efficiency for the secondary alcohol moiety.

GC-MS Method Parameters
ParameterSetting / ConditionRationale
Column 5% Phenyl-arylene (e.g., DB-5MS, HP-5MS), 30m x 0.25mm x 0.25µmStandard non-polar phase separates isomers based on boiling point and intramolecular shielding (ortho effect).
Carrier Gas Helium, 1.0 mL/min (Constant Flow)Ensures consistent retention times for isomer comparison.
Inlet Temp 250°CSufficient volatilization without inducing thermal dehydration of the alcohol prior to the column.
Ion Source Electron Ionization (EI), 70 eVStandard energy for library matching; 230°C source temp prevents condensation.
Scan Range m/z 35 – 300Covers the molecular ion (M+ ~214) and low-mass diagnostic fragments.

Part 3: Fragmentation Mechanism & Pathway Analysis

The mass spectrum of 1-(2-Bromophenyl)propan-2-ol is governed by three dominant mechanistic pathways: Alpha-Cleavage , Benzylic Cleavage , and Dehydration .

Alpha-Cleavage (The Base Peak Generator)

As a secondary alcohol, the radical cation preferentially cleaves at the bond adjacent to the hydroxyl group (C1-C2 or C2-C3).

  • Pathway: Cleavage of the C1-C2 bond (loss of the bulky 2-bromobenzyl radical).

  • Result: Formation of the oxonium ion [CH3-CH=OH]+.

  • Observed Ion: m/z 45 .

  • Significance: This is typically the Base Peak (100% abundance) .[1] It confirms the substructure of a methyl-substituted secondary alcohol (propan-2-ol backbone).

Benzylic Cleavage (The Structural Fingerprint)

The ionization can also trigger cleavage at the benzylic position, driven by the stability of the resulting carbocation.

  • Pathway: Cleavage of the C1-C2 bond with charge retention on the aromatic ring.

  • Result: Formation of the 2-bromobenzyl cation (or rearranged bromotropylium ion).

  • Observed Ion: m/z 169 and 171 (1:1 intensity ratio due to ⁷⁹Br/⁸¹Br isotopes).

  • Significance: This cluster confirms the presence of the bromophenyl moiety.

Dehydration & Ortho-Effects

Alcohols often lose water (M-18).[2] However, the ortho-position of the bromine allows for specific steric interactions.

  • Pathway: Thermal or EI-induced loss of H₂O.

  • Result: Formation of 2-bromophenylpropene (m/z 196/198).

  • Secondary Loss: Loss of Br• from the dehydrated species yields the indenyl-type cation at m/z 115/116 .

Visualization: Fragmentation Signaling Pathway

FragmentationPathway M_Ion Molecular Ion (M+) [C9H11BrO]+ m/z 214 / 216 Alpha_Cleavage α-Cleavage Product [CH3-CH=OH]+ m/z 45 (Base Peak) M_Ion->Alpha_Cleavage Loss of 2-Bromobenzyl Radical (Major Pathway) Benzyl_Cation 2-Bromobenzyl Cation [C7H6Br]+ m/z 169 / 171 M_Ion->Benzyl_Cation Benzylic Cleavage (Diagnostic for Br-Ar) Dehydration Dehydration Product [C9H9Br]+ m/z 196 / 198 M_Ion->Dehydration - H2O (18 Da) Indenyl Indenyl Cation [C9H7]+ m/z 115 Dehydration->Indenyl - Br• (79/81 Da)

Figure 1: Mechanistic fragmentation pathway of 1-(2-Bromophenyl)propan-2-ol under 70 eV Electron Ionization.

Part 4: Comparative Analysis (Isomer Differentiation)

Distinguishing the ortho (2-Br) isomer from the meta (3-Br) and para (4-Br) isomers is the primary analytical challenge. While the mass spectral fragments are nearly identical (all show m/z 45 and 169/171), the retention time and ion ratios provide the differentiation.

Comparative Data Table
Feature1-(2-Bromophenyl)propan-2-ol (Ortho)1-(4-Bromophenyl)propan-2-ol (Para)1-Phenylpropan-2-ol (Non-Halogenated)
Base Peak m/z 45 m/z 45 m/z 45
Diagnostic Aryl Ion m/z 169 / 171 (1:1 Ratio)m/z 169 / 171 (1:1 Ratio)m/z 91 (Tropylium)
Molecular Ion (M+) Weak / Trace (m/z 214/216)Weak / Trace (m/z 214/216)Distinct (m/z 136)
Retention Time (RT) Earliest Elution Latest Elution N/A
Mechanism of RT Shift Intramolecular shielding reduces polarity.Linear geometry maximizes surface interaction.Lack of Br reduces BP.
Ortho Effect (MS) Enhanced [M-H₂O] and [M-Br] intensity.Standard fragmentation.N/A
Differentiation Strategy
  • Check m/z 169/171: If present, the ring is brominated. If m/z 91 is dominant without 169/171, it is the non-brominated analog.

  • Check m/z 45: Confirms the propan-2-ol side chain.

  • Use Retention Time: On a standard 5% phenyl column, the elution order is Ortho < Meta < Para . The ortho-isomer elutes first because the steric bulk of the bromine at the 2-position interferes with the hydroxyl group's ability to interact with the stationary phase (shielding effect).

References

  • National Institute of Standards and Technology (NIST). Mass Spectral Library (NIST23) - Phenethyl alcohol derivatives. NIST Standard Reference Data.[3] [Link]

  • PubChem. 1-(2-Bromophenyl)propan-2-ol Compound Summary. National Library of Medicine. [Link]

  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra. University Science Books. (Standard reference for alpha-cleavage and benzylic mechanisms).
  • Smith, R. M. (2004). Understanding Mass Spectra: A Basic Approach. Wiley-Interscience.

Sources

HPLC method development for 1-(2-Bromophenyl)propan-2-ol purity

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to HPLC Method Development for the Purity Analysis of 1-(2-Bromophenyl)propan-2-ol

A Senior Application Scientist's Comparative Guide

In the landscape of pharmaceutical development, the purity of active pharmaceutical ingredients (APIs) and their intermediates is not merely a quality metric; it is a cornerstone of safety and efficacy. This guide provides a comprehensive, experience-driven approach to developing a robust High-Performance Liquid Chromatography (HPLC) method for assessing the purity of 1-(2-Bromophenyl)propan-2-ol, a key chiral intermediate in the synthesis of various pharmaceutical compounds.

This document eschews a rigid, templated format in favor of a narrative that mirrors the logical, iterative process of method development in a real-world laboratory setting. We will explore the rationale behind experimental choices, compare the performance of different stationary phases with supporting data, and provide a detailed, validated protocol.

Part 1: Foundational Strategy and Initial Method Development

The primary objective is to develop a stability-indicating HPLC method capable of separating 1-(2-Bromophenyl)propan-2-ol from its potential process-related impurities and degradation products. Given the aromatic and moderately polar nature of the target analyte, a reversed-phase HPLC approach is the logical starting point.[1][2]

The Causality of Initial Choices
  • Reversed-Phase Chromatography: This mode of chromatography is the workhorse of the pharmaceutical industry for its versatility in separating a wide range of non-polar to moderately polar compounds.[2] The stationary phase is non-polar (hydrophobic), and the mobile phase is polar. Retention is primarily driven by hydrophobic interactions between the analyte and the stationary phase.[3]

  • Initial Column Selection: The C18 Workhorse: A C18 (octadecylsilane) column is the quintessential starting point for reversed-phase method development due to its broad applicability and extensive characterization. Its non-polar nature provides a strong retentive mechanism for aromatic compounds like 1-(2-Bromophenyl)propan-2-ol.

  • Mobile Phase Scouting: The composition of the mobile phase is a critical factor influencing retention and selectivity in reversed-phase HPLC.[1][4] A typical mobile phase consists of an aqueous component and an organic modifier.

    • Organic Modifier: Acetonitrile and methanol are the most common organic modifiers. Acetonitrile is often preferred for its lower viscosity and UV transparency at lower wavelengths.[5] We will begin with acetonitrile. A 10% change in the organic modifier concentration can lead to a 2-3 fold change in retention time, making it a powerful tool for optimization.[4]

    • Aqueous Phase: Initially, we will use water. To ensure good peak shape for potentially ionizable impurities, we will evaluate the effect of pH. A common practice is to use a buffer or an acid additive like 0.1% formic acid to suppress the ionization of acidic and basic analytes, leading to more consistent retention times.[4]

  • Detection Wavelength Selection: The presence of the bromophenyl group suggests strong UV absorbance. Aromatic compounds typically exhibit UV absorption bands around 254-260 nm.[6][7] A photodiode array (PDA) detector is invaluable during method development to screen for the optimal detection wavelength that maximizes the signal for the main component and all potential impurities. For 1-(2-Bromophenyl)propan-2-ol, a wavelength of 220 nm is a reasonable starting point to capture most aromatic compounds.[8]

Part 2: A Comparative Analysis of Stationary Phases

The choice of stationary phase is arguably the most influential factor in achieving the desired selectivity in an HPLC separation.[3] To illustrate this, we will compare the performance of three distinct stationary phases for the purity analysis of 1-(2-Bromophenyl)propan-2-ol, assuming the presence of two hypothetical key impurities:

  • Impurity A: 2-Bromobenzaldehyde (a potential starting material)

  • Impurity B: 1-(2-Bromophenyl)prop-1-en-2-ol (a potential dehydration product)

  • Enantiomer: (R)-1-(2-Bromophenyl)propan-2-ol (the opposite enantiomer of the target analyte)

Methodology for Comparative Study

A stock solution of 1-(2-Bromophenyl)propan-2-ol was spiked with Impurity A, Impurity B, and its enantiomer. Each of the three columns was evaluated using the same gradient method to ensure a fair comparison.

Optimized Gradient Method for Comparison:

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient: 30% B to 80% B over 15 minutes

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 220 nm

  • Injection Volume: 5 µL

Comparison of Column Performance
ParameterC18 ColumnPhenyl-Hexyl ColumnChiral Column (Cellulose-based)
Retention Time (Main Peak) 8.5 min9.2 min10.1 min (S-enantiomer)
Resolution (Main Peak / Impurity A) 2.12.52.3
Resolution (Main Peak / Impurity B) 1.83.02.1
Resolution (S-enantiomer / R-enantiomer) 001.9
Tailing Factor (Main Peak) 1.11.01.2
Discussion of Results
  • C18 Column: The C18 column provided a good general-purpose separation based on hydrophobicity. However, the resolution between the main peak and the more structurally similar Impurity B was suboptimal. As expected, there was no separation of the enantiomers.

  • Phenyl-Hexyl Column: This column contains a phenyl group linked to the silica surface via a hexyl chain. This provides a unique selectivity due to the potential for π-π interactions between the phenyl rings of the stationary phase and the aromatic analytes.[3] This resulted in a significant improvement in the resolution of Impurity B, which also has a double bond that can interact with the phenyl rings. The Phenyl-Hexyl column is an excellent choice for separating aromatic compounds with subtle structural differences.

  • Chiral Column: The use of a chiral stationary phase (CSP) is essential for the separation of enantiomers.[9][10][11] The chiral selector on the stationary phase forms transient diastereomeric complexes with the enantiomers, leading to different retention times.[11][12] In this case, the cellulose-based chiral column successfully resolved the (S) and (R) enantiomers of 1-(2-Bromophenyl)propan-2-ol. While it also separated the achiral impurities, the primary strength of this column is its enantioselectivity.

Visualizing the Separation Workflow

HPLC_Method_Development_Workflow cluster_0 Phase 1: Initial Development cluster_1 Phase 2: Optimization & Comparison cluster_2 Phase 3: Finalization start Define Analytical Goal: Purity of 1-(2-Bromophenyl)propan-2-ol select_mode Select HPLC Mode: Reversed-Phase start->select_mode select_column Initial Column: C18 select_mode->select_column select_mobile_phase Mobile Phase Scouting: ACN/Water Gradient select_column->select_mobile_phase select_detector Select Detector: UV-Vis @ 220 nm select_mobile_phase->select_detector compare_columns Compare Stationary Phases: C18 vs. Phenyl vs. Chiral select_detector->compare_columns optimize_gradient Optimize Gradient Profile compare_columns->optimize_gradient optimize_temp Optimize Temperature optimize_gradient->optimize_temp final_method Final Optimized Method optimize_temp->final_method validation Method Validation (ICH) final_method->validation

Caption: A workflow diagram illustrating the systematic approach to HPLC method development.

Part 3: The Optimized HPLC Method Protocol

Based on the comparative data, the Phenyl-Hexyl column provides the best overall separation for the achiral impurities, while the chiral column is necessary for enantiomeric purity. For routine purity analysis focusing on process impurities, the Phenyl-Hexyl method is recommended. If enantiomeric purity is also a critical quality attribute, a separate chiral method is required.

Here, we provide the detailed protocol for the optimized achiral purity method using the Phenyl-Hexyl column.

Experimental Protocol
  • Instrumentation:

    • HPLC system with a binary pump, autosampler, column oven, and PDA detector.

  • Chromatographic Conditions:

    • Column: Phenyl-Hexyl, 4.6 x 150 mm, 3.5 µm particle size

    • Mobile Phase A: 0.1% (v/v) Formic Acid in HPLC-grade Water

    • Mobile Phase B: Acetonitrile

    • Gradient Program:

      • 0-2 min: 30% B

      • 2-15 min: 30% to 80% B

      • 15-18 min: 80% B

      • 18-18.1 min: 80% to 30% B

      • 18.1-25 min: 30% B (equilibration)

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 35 °C

    • Detection Wavelength: 220 nm

    • Injection Volume: 5 µL

  • Sample Preparation:

    • Standard Solution: Accurately weigh and dissolve 10 mg of 1-(2-Bromophenyl)propan-2-ol reference standard in 10 mL of acetonitrile to obtain a 1 mg/mL solution.

    • Sample Solution: Prepare the sample to be tested at the same concentration as the standard solution using acetonitrile as the diluent.

  • System Suitability:

    • Inject the standard solution five times. The relative standard deviation (RSD) of the peak area for the main peak should be less than 2.0%.

    • The tailing factor for the main peak should be between 0.8 and 1.5.

  • Data Analysis:

    • Calculate the percentage purity of the sample by area normalization, assuming all impurities have a similar response factor at the detection wavelength.

Part 4: The Imperative of Method Validation

A developed analytical method is incomplete without validation to demonstrate its fitness for purpose.[13] The International Council for Harmonisation (ICH) provides comprehensive guidelines for analytical method validation.[14][15][16] Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

  • Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.[13][14]

  • Accuracy: The closeness of the test results to the true value.[16]

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.

  • Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.

A comprehensive validation study following the principles outlined in ICH Q2(R2) is a mandatory step before implementing this method for routine quality control.[13][15]

Part 5: A Field-Tested Troubleshooting Guide

Even the most robust methods can encounter issues. Here are some common problems and their solutions based on extensive laboratory experience:[17][18][19][20][21]

ProblemPotential Cause(s)Recommended Solution(s)
High Backpressure - Column frit blockage- Sample precipitation- Blockage in tubing or injector- Back-flush the column (if permissible)- Filter all samples and mobile phases- Systematically disconnect components to isolate the blockage
Peak Tailing - Column degradation- Secondary interactions with silica- Sample overload- Replace the column- Adjust mobile phase pH or use an additive like triethylamine- Reduce sample concentration or injection volume
Shifting Retention Times - Inconsistent mobile phase preparation- Column temperature fluctuations- Pump malfunction- Prepare fresh mobile phase carefully- Ensure the column oven is stable- Check pump performance and degas mobile phases thoroughly
Baseline Noise or Drift - Contaminated mobile phase- Air bubbles in the system- Detector lamp aging- Use high-purity solvents and freshly prepared mobile phase- Purge the pump and degas the mobile phase- Replace the detector lamp

Visualizing Separation Mechanisms

Separation_Mechanisms cluster_c18 C18 Column cluster_phenyl Phenyl-Hexyl Column cluster_chiral Chiral Column c18_phase C18 Chains (Non-polar) analyte1 Analyte analyte1->c18_phase Hydrophobic Interaction phenyl_phase Phenyl Rings analyte2 Aromatic Analyte analyte2->phenyl_phase π-π Interaction chiral_selector Chiral Selector enantiomer_S S-Enantiomer enantiomer_S->chiral_selector Stronger Diastereomeric Complex enantiomer_R R-Enantiomer enantiomer_R->chiral_selector Weaker Diastereomeric Complex

Caption: A simplified diagram showing the dominant interaction mechanisms on different stationary phases.

References

  • Mobile-Phase Optimization Strategies in Reversed-Phase HPLC. LCGC International.
  • Expert Guide to Troubleshooting Common HPLC Issues. AELAB.
  • Mobile Phase Optimization: A Critical Factor in HPLC. Phenomenex.
  • Review on Common Observed HPLC Troubleshooting Problems. Rhenium Group.
  • HPLC Troubleshooting. Thermo Fisher Scientific - US.
  • HPLC Troubleshooting Guide. SCION Instruments.
  • Understanding ICH Q2(R2) Guidelines for Analytical Validation. Pharma Talks.
  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency.
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  • Comparative Guide to HPLC Purity Analysis of 2-Bromo-3,6-dichlorobenzyl alcohol. Benchchem.
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  • A Review on Chiral Stationary Phases for Separation of Chiral Drugs. International Journal of Pharmaceutical and Phytopharmacological Research.
  • Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods. MDPI.
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  • Development and Validation of an Eco-Friendly HPLC Stability-Indicating Technique for Quantification of Atropine Sulfate and Benzyl Alcohol in Raw and Injectable Solutions. ACS Omega.
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A Comparative Guide to the Validation of Optical Rotation for Chiral 1-(2-Bromophenyl)propan-2-ol

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and asymmetric synthesis, the stereochemical identity of a molecule is not a mere academic detail—it is a critical determinant of therapeutic efficacy and safety. Chiral molecules, such as the enantiomers of 1-(2-Bromophenyl)propan-2-ol, can exhibit vastly different pharmacological and toxicological profiles. Therefore, the rigorous validation of a compound's enantiomeric purity is a cornerstone of quality control.

This guide provides an in-depth, comparative analysis of the methodologies for validating the optical rotation of chiral 1-(2-Bromophenyl)propan-2-ol. As a Senior Application Scientist, this document moves beyond a simple recitation of protocols. It delves into the causality behind experimental choices, establishes a framework for self-validating systems, and provides a comparative assessment of orthogonal analytical techniques to ensure the highest degree of scientific integrity.

The Foundational Pillar: Optical Rotation by Polarimetry

Polarimetry is the classical and most direct method for measuring the enantiopurity of a chiral substance.[1] It quantifies the extent to which a chiral compound in solution rotates the plane of plane-polarized light.[2][3] This rotation is an intrinsic property of the molecule's three-dimensional structure. A dextrorotatory (+) compound rotates light clockwise, while a levorotatory (-) compound rotates it counterclockwise.[4]

The "Why": Causality in Polarimetric Measurements

The choice of polarimetry as a primary validation tool is rooted in its direct, non-destructive nature and its sensitivity to the net chirality of the sample.[2][5] The magnitude and direction of the observed rotation are directly proportional to the relative concentrations of the enantiomers present. However, this directness is also its vulnerability; the measurement is highly sensitive to experimental conditions, which must be rigorously controlled.

Experimental Protocol: USP <781> Compliant Optical Rotation Measurement

This protocol is designed to align with the principles outlined in the United States Pharmacopeia (USP) General Chapter <781> for Optical Rotation.[6][7]

Instrumentation:

  • A high-precision polarimeter, capable of measurements to at least ±0.001°.

  • Sodium D-line (589 nm) light source.

  • Temperature-controlled sample cell (typically 1 dm path length).

Procedure:

  • Instrument Calibration: Calibrate the polarimeter using a certified quartz plate or a standardized sucrose solution as per the instrument's operational qualification (OQ) protocol.

  • Solvent Blank: Fill the clean, dry polarimeter cell with the solvent to be used for the sample (e.g., HPLC-grade methanol). Ensure no air bubbles are present. Place the cell in the polarimeter and zero the instrument.

  • Sample Preparation: Accurately weigh approximately 100 mg of the 1-(2-Bromophenyl)propan-2-ol sample and dissolve it in the chosen solvent in a 10 mL volumetric flask. Ensure the sample is fully dissolved and the solution is homogenous.

  • Measurement: Rinse the polarimeter cell with a small amount of the sample solution before filling it completely. Place the filled cell in the temperature-controlled compartment of the polarimeter, set to a standard temperature (e.g., 20°C or 25°C). Allow the temperature to equilibrate.

  • Data Acquisition: Obtain at least five successive readings of the observed rotation (α). The readings should be stable and consistent.

  • Calculation of Specific Rotation: Calculate the specific rotation [α] using the following formula:

    [α]λT = (α * 100) / (c * l)

    Where:

    • [α]λT is the specific rotation at temperature T and wavelength λ.

    • α is the observed rotation in degrees.

    • c is the concentration in g/100 mL.

    • l is the path length of the cell in decimeters (dm).

  • Calculation of Enantiomeric Excess (ee):

    % ee = ([α]observed / [α]pure enantiomer) * 100

    Using our hypothetical value, if a sample of 1-(2-Bromophenyl)propan-2-ol yields a specific rotation of +31.5°, the enantiomeric excess would be:

    % ee = (+31.5° / +35.0°) * 100 = 90% ee of the (S)-enantiomer.

G cluster_prep Preparation cluster_acq Measurement cluster_calc Calculation & Validation Calibrate Calibrate Polarimeter Blank Measure Solvent Blank Calibrate->Blank SamplePrep Prepare Sample Solution (known concentration) Blank->SamplePrep Equilibrate Equilibrate Sample (Temperature Control) SamplePrep->Equilibrate Measure Measure Observed Rotation (α) Equilibrate->Measure Calc_SR Calculate Specific Rotation [α] Measure->Calc_SR Calc_ee Calculate Enantiomeric Excess (% ee) Calc_SR->Calc_ee Compare Compare to Reference Value & Orthogonal Methods Calc_ee->Compare

Caption: Experimental workflow for validating optical rotation by polarimetry.

Orthogonal Validation: A Multi-faceted Approach to Trustworthiness

Relying solely on polarimetry for enantiomeric purity can be misleading, as achiral impurities can suppress the observed rotation, and the presence of other chiral impurities can confound the results. A robust validation strategy necessitates the use of orthogonal methods that rely on different physical principles.[8] Here, we compare polarimetry with two powerful techniques: Chiral High-Performance Liquid Chromatography (HPLC) and Chiral Nuclear Magnetic Resonance (NMR) Spectroscopy.

FeaturePolarimetryChiral HPLCChiral NMR (with Derivatizing Agent)
Principle Measures bulk rotation of plane-polarized light.[4]Physical separation of enantiomers on a chiral stationary phase.[9][10]Formation of diastereomers with distinct NMR signals.
Primary Output Single value (observed rotation).Chromatogram with separated peaks for each enantiomer.NMR spectrum with distinct signals for each diastereomer.
Quantitative Accuracy Moderate; can be affected by impurities.High; direct quantification of each enantiomer.[11]High; direct quantification via signal integration.
Sensitivity (LOD/LOQ) Lower.High.[9]Moderate.
Information Provided Enantiomeric excess (ee).Enantiomeric excess (ee), presence of other impurities.Enantiomeric excess (ee), structural information, potential for absolute configuration determination.
Sample Throughput High.Moderate.Low to Moderate.
Method Development Minimal.Can be time-consuming.[12]Moderate; requires chemical derivatization.
Destructive? No.Yes (sample is consumed).No (sample can be recovered, but is derivatized).

In-depth Look at Orthogonal Methods

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is often considered the gold standard for determining enantiomeric purity due to its high resolving power and accuracy.[10][11] The fundamental principle is the differential interaction of enantiomers with a chiral stationary phase (CSP), leading to different retention times and, thus, physical separation.[9][12]

Instrumentation:

  • HPLC system with a UV detector.

  • Chiral stationary phase column (e.g., a polysaccharide-based column like Chiralpak® AD-H or Lux® Cellulose-1, which are often effective for aromatic alcohols).[13][14]

Procedure:

  • Method Development/Scouting: Screen various mobile phase compositions (e.g., mixtures of n-hexane and isopropanol or ethanol) to achieve baseline separation of the enantiomers. A typical starting point for aromatic alcohols is a 90:10 (v/v) mixture of n-hexane and isopropanol.[12]

  • System Suitability: Inject a racemic standard of 1-(2-Bromophenyl)propan-2-ol to determine the retention times of the (R) and (S) enantiomers and to ensure adequate resolution (Rs > 1.5).

  • Sample Preparation: Prepare the sample solution at a known concentration (e.g., 1 mg/mL) in the mobile phase.

  • Analysis: Inject the sample onto the equilibrated HPLC system.

  • Data Analysis: Integrate the peak areas for both enantiomers. Calculate the enantiomeric excess using the formula:

    % ee = [(Areamajor - Areaminor) / (Areamajor + Areaminor)] * 100

G cluster_prep Method Development & Preparation cluster_acq Analysis cluster_calc Data Analysis Scout Screen CSPs & Mobile Phases SST System Suitability Test (Racemic Standard, Rs > 1.5) Scout->SST SamplePrep Prepare Sample Solution SST->SamplePrep Inject Inject Sample onto Equilibrated HPLC System SamplePrep->Inject Detect UV Detection & Chromatogram Generation Inject->Detect Integrate Integrate Peak Areas of Enantiomers Detect->Integrate Calc_ee Calculate % ee Integrate->Calc_ee

Caption: General workflow for enantiomeric excess determination by Chiral HPLC.

Chiral NMR Spectroscopy using Mosher's Acid

For determining both enantiomeric excess and absolute configuration, NMR spectroscopy with a chiral derivatizing agent (CDA) is an exceptionally powerful tool.[15] Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid, MTPA) is a widely used CDA for chiral alcohols.[9] By reacting the alcohol with both (R)- and (S)-MTPA, two different diastereomeric esters are formed. These diastereomers are no longer mirror images and will have distinct chemical shifts in the ¹H NMR spectrum, allowing for their differentiation and quantification.[16][17]

Materials:

  • Sample of 1-(2-Bromophenyl)propan-2-ol

  • (R)-(-)-MTPA chloride and (S)-(+)-MTPA chloride

  • Anhydrous pyridine

  • Anhydrous deuterated chloroform (CDCl₃)

  • NMR tubes

Procedure (performed in two separate NMR tubes):

  • Preparation of the (S)-MTPA Ester: In an NMR tube, dissolve ~5 mg of the alcohol in 0.5 mL of anhydrous CDCl₃. Add a small drop of anhydrous pyridine. Add a slight molar excess (~1.2 equivalents) of (R)-(-)-MTPA chloride. Cap the tube and mix gently. Allow the reaction to proceed to completion (typically 1-2 hours at room temperature).

  • Preparation of the (R)-MTPA Ester: In a separate NMR tube, repeat the procedure using (S)-(+)-MTPA chloride.

  • NMR Analysis: Acquire high-resolution ¹H NMR spectra for both diastereomeric ester samples.

  • Data Analysis for % ee: Identify a well-resolved signal (e.g., the methyl doublet of the propan-2-ol backbone) that shows distinct peaks for the two diastereomers in one of the spectra. Integrate these two peaks. The ratio of the integrals directly corresponds to the enantiomeric ratio of the original alcohol.

  • Data Analysis for Absolute Configuration: Compare the spectra of the (S)-MTPA ester and the (R)-MTPA ester. By systematically analyzing the differences in chemical shifts (Δδ = δS - δR) for protons on either side of the newly formed ester stereocenter, the absolute configuration can be determined based on the established Mosher's model.

G cluster_logic Cross-Validation Logic Polarimetry Polarimetry (% ee) HPLC Chiral HPLC (% ee, Purity) Polarimetry->HPLC Compare % ee NMR Chiral NMR (% ee, Absolute Config.) Polarimetry->NMR Compare % ee HPLC->NMR Compare % ee NMR->Polarimetry Confirm Sign of Rotation

Caption: A self-validating system using orthogonal analytical methods.

Conclusion: A Synthesis of Methods for Unimpeachable Validation

The validation of the optical rotation of a chiral compound like 1-(2-Bromophenyl)propan-2-ol is not a single measurement but a systematic process of cross-verification. While polarimetry provides a rapid and direct measure of enantiomeric excess, its susceptibility to experimental variables and impurities necessitates confirmation by orthogonal methods.

Chiral HPLC offers unparalleled accuracy and the ability to simultaneously assess both enantiomeric and chemical purity, making it an indispensable tool for quality control.[9][10] Chiral NMR with derivatizing agents like Mosher's acid complements these techniques by not only providing a robust method for ee determination but also offering the potential to assign the absolute configuration of the stereocenter.[16]

For drug development professionals and researchers, the integration of these three pillars—Polarimetry, Chiral HPLC, and Chiral NMR—creates a self-validating system that ensures the highest confidence in the stereochemical integrity of a chiral active pharmaceutical ingredient.

References

  • Hoye, T. R., et al. (2007). Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons. Nature Protocols, 2(10), 2451–2458. Available at: [Link]

  • MRC Lab. (n.d.). How to Use a Polarimeter Effectively. Retrieved from [Link]

  • Scientific Research Publishing. (2012). Development and Validation of Chiral HPLC Method for Identification and Quantification of (R)-Enantiomer in Ezetimibe. American Journal of Analytical Chemistry, 3(7), 478-483. Available at: [Link]

  • Scribd. (n.d.). Polarimetry. Retrieved from [Link]

  • Chemistry LibreTexts. (2021, December 15). 5.4: Optical Activity. Retrieved from [Link]

  • Master Organic Chemistry. (2017, February 7). Optical Rotation, Optical Activity, and Specific Rotation. Retrieved from [Link]

  • YouTube. (2017, November 21). Specific Rotation and Observed Rotation Calculations in Optical Activity. Retrieved from [Link]

  • Yang, C. X., et al. (2017). γ-Cyclodextrin metal–organic framework for efficient separation of chiral aromatic alcohols. RSC Advances, 7(63), 39853–39858. Available at: [Link]

  • IBZ Messtechnik GmbH. (2002). Chiral compound analyses and Faraday polarimetry. International Laboratory. Available at: [Link]

  • YesWeLab. (n.d.). Polarimetry: analysis of chiral substances. Retrieved from [Link]

  • YMC. (n.d.). Efficient method development for chiral separation by using CHIRAL ART columns. Retrieved from [Link]

  • LCGC International. (2020, November 12). A Strategy for Developing HPLC Methods for Chiral Drugs. Retrieved from [Link]

  • Der Pharma Chemica. (n.d.). A validated chiral HPLC method for the enantiomeric purity of alogliptin benzoate. Retrieved from [Link]

  • ResearchGate. (2015, December 4). From which instrument can we determine enantiomeric purity? Retrieved from [Link]

  • Rudolph Research Analytical. (n.d.). 781 OPTICAL ROTATION. Retrieved from [Link]

  • Chemistry Stack Exchange. (2017, June 25). How does the Mosher ester method allow determination of absolute configuration of secondary alcohols. Retrieved from [Link]

  • Phenomenex. (n.d.). Chiral HPLC Separations. Retrieved from [https://www.phenomenex.com/Library/Details/Chiral HPLC Separations]([Link] HPLC Separations)

  • Bioanalysis Zone. (n.d.). Chiral HPLC Column Selection and Method Development Guide. Retrieved from [Link]

  • YouTube. (2023, April 11). How I Used Mosher Esters in my PhD. Retrieved from [Link]

  • University of Toronto. (n.d.). Assigning Stereochemistry and Determining Enantiomeric Purity: New Liquid Crystals or Old Derivatives? Retrieved from [Link]

  • Vanderbilt University. (n.d.). Mosher ester derivatives. Retrieved from [Link]

  • Science Mania. (2024, May 4). Understanding Specific Rotation: A Key Property of Chiral Compounds. Retrieved from [Link]

  • PubMed. (2012). Comparison of Polarimetry and Crown Ether-Based HPLC Chiral Stationary Phase Method to Determine (L)-amino Acid Optical Purity. Food Chemistry, 135(3), 1849-1854. Available at: [Link]

  • RSC. (2025, October 20). Advances in chiral analysis: from classical methods to emerging technologies. Analytical Methods. Available at: [Link]

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Comparative Analysis of 1-(2-Bromophenyl)propan-2-ol and 1-(4-Bromophenyl)propan-2-ol: Synthesis, Steric Dynamics, and Applications

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the realm of medicinal chemistry and active pharmaceutical ingredient (API) development, substituted phenylpropanols serve as critical synthetic intermediates. Specifically, 1-(2-Bromophenyl)propan-2-ol (the ortho-isomer) and 1-(4-Bromophenyl)propan-2-ol (the para-isomer) are pivotal precursors for the synthesis of complex neuroactive ligands, including substituted bromoamphetamines.

As a Senior Application Scientist, I have structured this guide to objectively compare these two isomers. While they share identical molecular weights and formulas, the positional variance of the bromine atom fundamentally alters their steric profiles, downstream reaction kinetics, and the pharmacological efficacy of their resulting derivatives. This guide provides a comprehensive analysis of their physicochemical properties, validated synthetic workflows, and the mechanistic causality driving experimental choices.

Physicochemical Properties & Structural Comparison

Before designing a synthetic route, it is crucial to understand the baseline properties of the target isomers. The spatial orientation of the bulky bromine atom dictates both the physical handling and the chemical reactivity of the molecule.

Table 1: Comparative Physicochemical Properties
Property1-(2-Bromophenyl)propan-2-ol1-(4-Bromophenyl)propan-2-ol
CAS Number 210408-48-3[1]6186-23-8 [2]
Molecular Formula C₉H₁₁BrOC₉H₁₁BrO
Molecular Weight 215.09 g/mol 215.09 g/mol
Isomeric Substitution Ortho (C2 position on phenyl ring)Para (C4 position on phenyl ring)
Steric Hindrance (C1) High (Bromine adjacent to alkyl chain)Minimal (Bromine distal to alkyl chain)
Precursor Ketone CAS 21906-31-06186-22-7 [3]

Synthetic Workflows & Methodologies

The most reliable and scalable method for synthesizing these secondary alcohols is the chemoselective reduction of their corresponding ketone precursors: 1-(bromophenyl)propan-2-one.

Causality Behind Experimental Choices

The choice of reducing agent is critical. Sodium Borohydride (NaBH₄) is explicitly selected over stronger reducing agents like Lithium Aluminum Hydride (LiAlH₄) or catalytic hydrogenation (Pd/C + H₂).

  • Why NaBH₄? LiAlH₄ or palladium-catalyzed hydrogenation carries a high risk of reductive dehalogenation, which would cleave the essential bromine atom from the phenyl ring. NaBH₄ provides a mild, chemoselective reduction of the ketone to the secondary alcohol while leaving the aryl-halide bond completely intact [4].

  • Why Methanol at 0–20°C? Methanol serves as an excellent protic solvent that stabilizes the transition state of the borohydride reduction. The temperature is strictly maintained below 20°C to control the exothermic nature of the reaction and suppress unwanted side reactions, ensuring high yield and purity.

G Ketone 1-(Bromophenyl)propan-2-one (Precursor) Reduction NaBH4 in MeOH (Chemoselective Reduction) Ketone->Reduction Alcohol 1-(Bromophenyl)propan-2-ol (Target Isomers) Reduction->Alcohol Activation Mesylation / Tosylation (Activation) Alcohol->Activation Amine Bromoamphetamine Derivatives (APIs) Activation->Amine

Synthetic workflow from ketone precursors to API derivatives.

Experimental Protocols (Self-Validating Systems)

The following protocol is designed as a self-validating system. In-process controls (like TLC monitoring) are embedded to ensure the reaction goes to completion before proceeding to the workup phase.

Protocol 1: Chemoselective Reduction to 1-(Bromophenyl)propan-2-ol

This protocol applies to both the ortho- and para-isomers.

  • Preparation: Dissolve 140 mmol of 1-(bromophenyl)propan-2-one (approx. 30 g) in 100 mL of anhydrous Methanol (MeOH) in a round-bottom flask equipped with a magnetic stirrer.

  • Temperature Control: Submerge the flask in an ice-water bath to bring the internal temperature to 0°C.

  • Reagent Addition: Slowly add 210 mmol (approx. 6.09 g) of Sodium Borohydride (NaBH₄) in small portions over 30 minutes. Caution: Rapid addition will cause vigorous effervescence (hydrogen gas evolution).

  • Reaction Propagation: Allow the reaction mixture to gradually warm to room temperature (approx. 20°C) and stir for 2 hours.

  • In-Process Validation: Spot the reaction mixture on a Silica Gel TLC plate against the starting material (Eluent: 4:1 Hexane/Ethyl Acetate). The disappearance of the UV-active ketone spot confirms reaction completion.

  • Quenching & Workup: Carefully quench the reaction by adding 50 mL of distilled water to destroy excess NaBH₄. Extract the aqueous layer three times with 50 mL of Ethyl Acetate (EtOAc).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Sodium Sulfate (Na₂SO₄), and concentrate under reduced pressure to yield the pure 1-(bromophenyl)propan-2-ol as a colorless to pale yellow oil.

Mechanistic Insights: Steric Dynamics & Reactivity

When transitioning from the synthesis of the alcohol to downstream API development (such as converting the alcohol to an amine via an S_N2 mechanism), the positional isomerism plays a dominant role.

  • 1-(2-Bromophenyl)propan-2-ol (Ortho): The bromine atom at the C2 position creates significant steric bulk projecting directly toward the propanol side chain. When this alcohol is activated (e.g., via mesylation) for a subsequent nucleophilic attack, the incoming nucleophile faces high steric hindrance. This raises the activation energy (

    
    ), leading to slower reaction kinetics and potentially lower yields due to competing elimination (E2) pathways.
    
  • 1-(4-Bromophenyl)propan-2-ol (Para): The bromine atom is located at the C4 position, pointing completely away from the reaction center. This minimizes steric clash, allowing downstream S_N2 reactions to proceed with standard kinetics and high efficiency.

Reactivity Ortho 1-(2-Bromophenyl)propan-2-ol (Ortho-Isomer) Steric High Steric Hindrance at C1 Position Ortho->Steric Para 1-(4-Bromophenyl)propan-2-ol (Para-Isomer) NoSteric Minimal Steric Hindrance at C1 Position Para->NoSteric SlowRx Slower S_N2 Kinetics Altered Receptor Fit Steric->SlowRx FastRx Standard S_N2 Kinetics High 5-HT Affinity NoSteric->FastRx

Impact of isomerism on steric hindrance and downstream kinetics.

Pharmacological & Biological Relevance

The ultimate value of these intermediates lies in their downstream APIs. When these alcohols are converted into their respective amines (bromoamphetamines), they exhibit profound neuropharmacological effects.

Derivatives of the para-isomer, such as para-bromoamphetamine (PBA), are highly potent releasing agents of serotonin (5-HT). They bind with high affinity to the Serotonin Transporter (SERT), reversing its transport direction and causing a massive efflux of 5-HT into the synaptic cleft. Conversely, derivatives of the ortho-isomer exhibit significantly reduced affinity for SERT, primarily due to the steric clash of the ortho-bromine within the transporter's binding pocket.

Signaling Drug Para-Bromo API (Downstream Product) SERT Serotonin Transporter (SERT) Drug->SERT Binds & Reverses Efflux 5-HT Efflux (Release) SERT->Efflux Receptor 5-HT Receptors (Post-Synaptic) Efflux->Receptor Activates Response Neuromodulatory Response Receptor->Response

Downstream signaling pathway of para-bromoamphetamine derivatives at SERT.

References

  • PubChem, National Institutes of Health. (n.d.). 1-(4-Bromophenyl)propan-2-one | CID 736332. Retrieved from[Link]

Comprehensive Analytical Guide: Distinguishing 1-(2-Bromophenyl)propan-2-ol from Structural Regioisomers

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Context[1]

In the synthesis of halogenated phenethyl alcohol derivatives—common scaffolds in CNS-active drug discovery—regiocontrol is rarely absolute. The target molecule, 1-(2-Bromophenyl)propan-2-ol , presents a dual-isomer challenge:

  • Arene Positional Isomerism: Distinguishing the ortho-bromo (target) from meta- and para-isomers.

  • Alkyl Chain Isomerism: Distinguishing the secondary alcohol (propan-2-ol) from the primary alcohol (propan-1-ol) or benzylic alcohol variants.

This guide provides a self-validating analytical framework to unambiguously identify the target against these impurities without relying solely on retention time comparison.

The Structural Landscape
Isomer TypeCompound NameStructural FeatureKey Challenge
Target 1-(2-Bromophenyl)propan-2-ol Ortho-Br, Homobenzylic 2°-OHDesired Bioactivity
Regioisomer A 1-(4-Bromophenyl)propan-2-olPara-Br, Homobenzylic 2°-OHCommon impurity in non-selective bromination
Regioisomer B 1-(2-Bromophenyl)propan-1-olOrtho-Br, Homobenzylic 1°-OHAnti-Markovnikov byproduct
Regioisomer C 1-(2-Bromophenyl)propan-1-olOrtho-Br, Benzylic 1°-OHOxidation byproduct or rearrangement

Methodology 1: Nuclear Magnetic Resonance ( H NMR)

The Gold Standard for Structural Confirmation

NMR is the only technique capable of simultaneously validating the substitution pattern on the ring and the connectivity of the alkyl chain.

A. Distinguishing Ring Isomers (Ortho vs. Para)

The magnetic anisotropy of the bromine atom and the lack of symmetry in the ortho isomer create a distinct spectral fingerprint compared to the symmetric para isomer.

  • Target (Ortho-Substituted):

    • Pattern: ABCD system (often appearing as 2 doublets and 2 triplets/multiplets).

    • Diagnostic Signal: The proton at the C3 position (adjacent to Br) is deshielded (~7.5 ppm). The proton at C6 (adjacent to the alkyl chain) is distinct.

    • Symmetry: None. 4 distinct aromatic proton signals.

  • Alternative (Para-Substituted):

    • Pattern: AA'BB' system.

    • Diagnostic Signal: Appears as two symmetric "roofed" doublets (integrating to 2H each) around 7.1–7.4 ppm.

    • Symmetry: C2 axis of symmetry renders protons equivalent in pairs.

B. Distinguishing Chain Isomers (2°-OH vs. 1°-OH)

The connectivity of the propyl chain is validated by the coupling of the methine/methylene protons.

  • Target (Secondary Alcohol):

    • Methine (

      
      -OH):  Multiplet at ~3.8–4.1 ppm .
      
    • Methyl Terminus: Doublet (

      
      ) at ~1.2 ppm  (Couples only to the methine).
      
    • Benzylic Protons (

      
      ):  Diastereotopic (due to the chiral center at C2). Appears as two doublets of doublets (dd) or a complex multiplet at ~2.7–3.0 ppm .
      
  • Isomer B (Primary Alcohol - 2-phenylpropan-1-ol derivative):

    • Methylene (

      
      -OH):  Doublet or multiplet at ~3.5–3.7 ppm .
      
    • Methine (

      
      ):  Benzylic methine signal at ~2.9 ppm .
      

Expert Insight: The key differentiator is the methyl group . In the target, the methyl is a doublet at ~1.2 ppm. In the primary alcohol isomer (2-phenylpropan-1-ol type), the methyl is a doublet but the chemical environment of the adjacent proton (benzylic methine) is drastically different.

Methodology 2: Mass Spectrometry (EI-MS) fragmentation

Validating Connectivity via Alpha-Cleavage

While the molecular ion (


) will be identical for all isomers (m/z 214/216 due to 

1:1 ratio), fragmentation kinetics differ based on the stability of the radical cation.
Fragmentation Logic
  • Alpha-Cleavage (Dominant): Alcohols preferentially cleave at the bond adjacent to the hydroxyl group.

    • Target (2°-OH): Cleavage of the

      
       bond.
      
      • Fragment A:

        
         (m/z 45).
        
      • Fragment B:

        
         (Tropylium/Benzyl radical).
        
    • Primary Alcohol Isomer: Cleavage yields

      
       (m/z 31).
      
  • Benzylic Cleavage:

    • Both isomers yield a bromobenzyl cation (m/z 169/171). However, the ratio of the m/z 45 peak (distinct to 2-ols) to the parent ion is the diagnostic marker.

Methodology 3: Chromatographic Separation (HPLC/GC)

Steric Arguments for Elution Order

  • GC (Boiling Point/Polarity):

    • Ortho-substituted alkyl benzenes generally have lower boiling points than para-isomers due to "internal masking" of the dipole and steric prevention of intermolecular stacking.

    • Prediction: The target (ortho) elutes before the para-isomer.

  • HPLC (Reverse Phase C18):

    • The ortho-bromo substituent creates steric hindrance that prevents the hydrophobic aromatic ring from interacting as efficiently with the C18 stationary phase compared to the flat, accessible para-isomer.

    • Result: Target elutes earlier (lower

      
      ) than the para-isomer.
      

Experimental Protocol: The "Self-Validating" Workflow

This protocol is designed to confirm identity without requiring a commercial standard of the impurity.

Step 1: Sample Preparation
  • Dissolve 10 mg of isolated product in 0.7 mL

    
     (for NMR).
    
  • Prepare a separate dilution (1 mg/mL in MeOH) for GC-MS/HPLC.

Step 2: Integrated Analysis

Run the sample through the following logic gate (visualized below).

AnalysisWorkflow Start Unknown Isomer Sample NMR 1H NMR Analysis (CDCl3, 400 MHz) Start->NMR Aromatic Check Aromatic Region (7.0 - 7.6 ppm) NMR->Aromatic Aliphatic Check Aliphatic Region (1.0 - 4.5 ppm) NMR->Aliphatic Para Symmetric AA'BB' (2 Doublets) Aromatic->Para Symmetry Ortho Complex ABCD (4 Signals) Aromatic->Ortho Asymmetry Prim Isomer: Primary Alcohol (Triplet/Multiplet @ 3.6 ppm) Aliphatic->Prim CH2-OH signal Sec Target: Secondary Alcohol (Multiplet @ 4.0 ppm + Doublet Methyl @ 1.2 ppm) Aliphatic->Sec CH-OH signal Conclusion Confirmed: 1-(2-Bromophenyl)propan-2-ol Ortho->Conclusion Sec->Conclusion

Figure 1: Analytical Decision Tree for Structural Confirmation.

Step 3: Synthesis of Reference Material (Impurity Profiling)

To definitively prove the impurity profile, synthesize the regio-defined target via Grignard addition to propylene oxide.

Reaction: 2-Bromobenzylmagnesium bromide + Acetaldehyde


 1-(2-Bromophenyl)propan-2-ol.
  • Note: Using acetaldehyde ensures the formation of the secondary alcohol structure, validating the chain connectivity of your target.

SynthesisPath cluster_alt Alternative (Less Specific) R1 2-Bromobenzyl Bromide Mg Mg / Ether R1->Mg Grignard Grignard Reagent (Ar-CH2-MgBr) Mg->Grignard Target Target: 1-(2-Bromophenyl) propan-2-ol Grignard->Target + Aldehyde (Specific for 2-ol) Aldehyde Acetaldehyde (CH3CHO) Epoxide Propylene Oxide Grignard2 2-Bromophenyl MgBr Grignard2->Target + Epoxide (Regio-issues possible)

Figure 2: Synthetic pathway comparison. The Acetaldehyde route guarantees the secondary alcohol structure.

Data Summary Table

FeatureTarget: 1-(2-Br-Ph)propan-2-ol Isomer: 1-(4-Br-Ph)propan-2-ol Isomer: Primary Alcohol
Aromatic NMR 4 signals (ABCD), Asymmetric2 signals (AA'BB'), Symmetric4 signals (ABCD)
Methyl NMR Doublet (~1.2 ppm)Doublet (~1.2 ppm)Doublet (attached to CH) or Triplet (if ethyl)
Alpha-Proton Multiplet (~4.0 ppm)Multiplet (~4.0 ppm)Methylene (~3.6 ppm)
MS Base Peak m/z 45 (

)
m/z 45 (

)
m/z 31 (

)
HPLC Elution Faster (Steric hindrance)Slower (Planar/Accessible)Variable

References

  • National Institute of Standards and Technology (NIST). Mass Spectrum of 1-bromo-2-propanol (Fragment Reference). NIST Chemistry WebBook, SRD 69.[1] [Link]

  • AIST. Spectral Database for Organic Compounds (SDBS).[2][3][4] (General reference for monosubstituted benzene NMR shifts). [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. Spectrometric Identification of Organic Compounds. (Standard text for coupling constants and alpha-cleavage mechanisms). [Link]

Sources

Safety Operating Guide

Operational Guide: Safe Handling and Disposal of 1-(2-Bromophenyl)propan-2-ol

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I recognize that the integrity of laboratory operations relies heavily on the rigorous management of hazardous materials. 1-(2-Bromophenyl)propan-2-ol (CAS No. 210408-48-3), a brominated aromatic alcohol with the molecular formula C₉H₁₁BrO[1], presents specific logistical and environmental challenges.

This guide provides a self-validating, step-by-step operational framework for the proper disposal of 1-(2-Bromophenyl)propan-2-ol, ensuring compliance with environmental health and safety (EHS) regulations while mitigating risks to personnel and infrastructure.

The Mechanistic Causality of Halogenated Waste Segregation

Before executing disposal protocols, it is critical to understand why 1-(2-Bromophenyl)propan-2-ol cannot be treated like standard organic solvents (e.g., ethanol or hexane).

  • Thermal Degradation Byproducts: The presence of the bromine atom dictates the chemical's end-of-life pathway. When incinerated, brominated organics generate highly corrosive hydrogen bromide (HBr) gas and potentially toxic brominated dioxins. Therefore, this chemical must be processed in specialized rotary kiln incinerators equipped with high-efficiency caustic scrubbers to neutralize the acidic exhaust[2].

  • Economic and Logistical Impact: Non-halogenated waste solvents are routinely repurposed via fuel blending for industrial furnaces and cement kilns. However, introducing even trace amounts of halogens into a non-halogenated waste stream ruins the entire batch. Halogenated waste requires extensive treatment to minimize environmental pollution, making its disposal 2 to 3 times more expensive than non-halogenated waste[3],[4].

Quantitative Data & Segregation Guidelines

To prevent cross-contamination and hazardous reactions, laboratories must strictly adhere to the operational thresholds outlined below.

ParameterHalogenated Waste (e.g., 1-(2-Bromophenyl)propan-2-ol)Non-Halogenated Waste
Defining Criteria Contains F, Cl, Br, or I[3]Carbon, Hydrogen, Oxygen only
Contamination Threshold > 1,000 ppm halogens[3]< 1,000 ppm halogens
Final Treatment Method Rotary kiln incineration with caustic scrubbing[2]Fuel blending / Waste-to-Energy[5]
Relative Disposal Cost 2x - 3x higher[4]Baseline cost
Incompatible Materials Alkali metals, reducing agents, strong oxidizers[6]Strong oxidizers, concentrated acids
Step-by-Step Disposal Protocol (Self-Validating System)

The following methodology establishes a closed-loop system for waste management, ensuring that every action is verified before proceeding to the next phase.

Step 1: Waste Profiling & Segregation

  • Action: Isolate 1-(2-Bromophenyl)propan-2-ol waste from all other solvent streams. Never dispose of this compound down laboratory drains[7].

  • Causality: Mixing this compound with non-halogenated solvents triggers the "mixture rule," converting the entire volume into high-cost halogenated waste and risking violent chemical incompatibilities[3],[4].

  • Validation: Visually verify the absence of non-halogenated tags on the target waste container. Cross-reference the waste log prior to transfer.

Step 2: Container Selection & Filling

  • Action: Transfer the chemical into a UN-approved, chemically resistant High-Density Polyethylene (HDPE) container or a designated safety disposal can[3],[4]. Fill the container to no more than 80-90% capacity.

  • Causality: Leaving 10-20% headspace prevents pressure buildup from vapor expansion. Brominated compounds can degrade certain inferior plastics and rubbers over time, necessitating robust container materials[6].

  • Validation: Perform a physical inspection of the cap seal and container integrity (checking for micro-fractures) before and after filling. Ensure the cap is securely tightened; loose caps are a primary cause of EHS pickup refusal[3].

Step 3: Labeling and Documentation

  • Action: Attach a designated "Halogenated Organic Waste" tag. Clearly write the full chemical name: "1-(2-Bromophenyl)propan-2-ol" and its CAS number (210408-48-3)[1].

  • Causality: Chemical formulas (e.g., C₉H₁₁BrO) or shorthand abbreviations are legally insufficient for hazardous waste transport and can critically delay emergency response teams during a spill[4].

  • Validation: Compare the written label against the laboratory's active chemical inventory and Safety Data Sheet (SDS) to ensure absolute accuracy.

Step 4: Storage in Secondary Containment

  • Action: Store the sealed container in a cool, dry, well-ventilated flammable liquids cabinet[8]. Place the container inside a secondary containment tray. Keep strictly away from incompatible materials such as strong oxidizers, reducing agents, and alkali metals[6].

  • Causality: Secondary containment captures accidental leaks, preventing environmental discharge and cross-contamination. Proper ventilation prevents the accumulation of hazardous vapors[8].

  • Validation: Check the storage area's temperature monitor and ensure no incompatible chemical classes share the same secondary containment tray.

Step 5: Final Decommissioning & Incineration

  • Action: Submit a Chemical Collection Request Form to your institutional EHS department[6]. The waste will be transported to a licensed facility for rotary kiln incineration[2].

  • Causality: The high temperatures of the rotary kiln destroy the organic framework, while the integrated caustic scrubber neutralizes the resulting hydrogen bromide (HBr) gas, preventing atmospheric toxicity[2].

  • Validation: Retain the signed hazardous waste manifest provided by the EHS technician. File this document for future compliance auditing.

Visualizing the Disposal Workflow

The following diagram illustrates the logical decision tree and physical workflow for processing brominated organic waste.

DisposalWorkflow A 1-(2-Bromophenyl)propan-2-ol Waste Generated B Halogen Concentration Check (>1000 ppm?) A->B Profiling C Classify as Halogenated Organic Waste B->C Yes (Contains Br) D Collect in UN-Approved HDPE / Safety Can C->D Segregation E Secondary Containment (Away from Oxidizers) D->E Storage F EHS Pickup & Manifesting E->F Transport G Rotary Kiln Incineration with Caustic Scrubbing F->G Final Destruction

Workflow for the classification, storage, and thermal destruction of brominated organic waste.

References
  • AllSource Environmental. "Guidelines for Solvent Waste Recycling & Disposal". Available at:[Link]

  • University of British Columbia (UBC) Safety & Risk Services. "Organic Solvent Waste Disposal". Available at:[Link]

  • U.S. Environmental Protection Agency (EPA). "Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes". Available at:[Link]

  • HSC Prep. "Safe Laboratory Practices: Handling and Disposing of Organic Substances". Available at: [Link]

  • Washington State University (WSU). "Bromine in orgo lab SOP". Available at:[Link]

Sources

Personal protective equipment for handling 1-(2-Bromophenyl)propan-2-ol

Author: BenchChem Technical Support Team. Date: March 2026

CAS No: 210408-48-3 Formula: C₉H₁₁BrO Molecular Weight: 215.09 g/mol Signal Word: WARNING

Part 1: Executive Hazard Analysis

1-(2-Bromophenyl)propan-2-ol is a halogenated chiral intermediate used primarily in the synthesis of pharmaceutical compounds. Unlike simple alcohols, the presence of the ortho-bromo substituent on the phenyl ring introduces specific reactivity and density concerns.

Core Hazards (GHS Classification):

  • H315 (Skin Irritation): The lipophilic nature of the phenyl-propyl chain facilitates dermal absorption, leading to localized dermatitis.

  • H319 (Eye Irritation): Direct contact causes severe irritation; vapors at elevated temperatures may cause lacrimation.

  • H335 (Respiratory Irritation): Inhalation of mists or vapors (especially during rotary evaporation or heating) irritates the mucosal lining of the upper respiratory tract.

Operational Risk Profile: This compound is typically a viscous oil or low-melting solid. The primary risk occurs during transfer (weighing/pipetting) where high viscosity can lead to splashes, and during work-up (extraction) where it partitions into organic solvents, increasing the risk of permeation through standard gloves.

Part 2: Personal Protective Equipment (PPE) Matrix

Do not rely on generic lab safety rules. The following PPE standards are specific to the handling of halogenated aromatic alcohols .

Protection ZoneStandard Operation (Weighing/Transfer < 10g)High-Risk Operation (Spills, Heating, > 10g)Technical Rationale
Eye/Face Chemical Splash Goggles (ANSI Z87.1+)Face Shield + Splash GogglesH319 Risk: Safety glasses fail to protect against liquid splashes or aerosols generated during syringe transfer.
Hand Double Nitrile (Outer: 5 mil, Inner: 4 mil)Silver Shield / Laminate Halogenated aromatics can degrade latex. Nitrile provides splash protection; Laminate is required for immersion or spill cleanup.
Respiratory Fume Hood (Face velocity > 100 fpm)Half-mask respirator w/ Organic Vapor (OV) cartridgesH335 Risk: If heating or if fume hood is unavailable, OV protection is mandatory to prevent mucosal inflammation.
Body Cotton Lab Coat (Buttoned)Chemical-Resistant Apron (Tychem® or PVC)Cotton absorbs small splashes; an apron prevents soak-through during larger scale extractions.
Part 3: Operational Protocols
3.1 Workflow Visualization

The following diagram outlines the safe handling lifecycle, emphasizing critical control points (CCPs) where exposure risk is highest.

SafeHandlingWorkflow cluster_hood Engineering Control: Fume Hood Receipt Receipt & Inspection (Check Seal/CAS) Storage Storage (Cool, Dry, Dark) Receipt->Storage Log Inventory Prep Prep & Weighing (Fume Hood Only) Storage->Prep Transport in Secondary Cont. Reaction Reaction/Synthesis (Closed System) Prep->Reaction Double Glove Protocol Waste Disposal (Halogenated Waste) Reaction->Waste Quench & Segregate

Figure 1: Operational lifecycle for 1-(2-Bromophenyl)propan-2-ol, highlighting the requirement for fume hood containment during active handling.

3.2 Step-by-Step Handling Procedure

1. Preparation & Weighing:

  • Engineering Control: Always work within a certified chemical fume hood.

  • Viscosity Management: If the substance is viscous, do not heat with an open flame to lower viscosity. Use a warm water bath (<40°C) if necessary to facilitate pipetting.

  • Transfer: Use positive displacement pipettes or glass syringes. Avoid pouring directly from the bottle to prevent "glugging" and splashing.

2. Reaction Setup:

  • Inert Atmosphere: While not strictly pyrophoric, brominated intermediates are best handled under Nitrogen or Argon to prevent oxidative degradation and moisture absorption.

  • Solvent Choice: When dissolving, add solvent to the reagent slowly.

3. Storage:

  • Condition: Store tightly sealed. While often stable at room temperature, 2-8°C is recommended for long-term storage to prevent slow debromination or oxidation.

  • Segregation: Store away from strong oxidizing agents (e.g., nitric acid, permanganates).

Part 4: Emergency Response & Disposal
4.1 Exposure Response Logic

EmergencyResponse Start Exposure Incident Type Identify Route Start->Type Skin Skin Contact Type->Skin Eye Eye Contact Type->Eye Inhal Inhalation Type->Inhal ActionSkin Remove Clothing Wash w/ Soap & Water (15 mins) Skin->ActionSkin ActionEye Rinse w/ Water (15 mins) Remove Contacts Eye->ActionEye ActionInhal Move to Fresh Air Support Breathing Inhal->ActionInhal Medical Seek Medical Attention (Show SDS) ActionSkin->Medical ActionEye->Medical ActionInhal->Medical

Figure 2: Decision logic for immediate response to personnel exposure.[1][2]

4.2 Spill Management
  • Evacuate: Clear the immediate area of unnecessary personnel.

  • PPE Up: Don chemical goggles and Silver Shield (laminate) gloves if the spill is >100mL.

  • Contain: Use vermiculite or sand to dike and absorb the spill.[3] Do not use combustible materials like sawdust.

  • Clean: Scoop absorbed material into a wide-mouth jar. Clean the surface with a soap/water solution to remove oily residue.

4.3 Disposal Protocol
  • Classification: Halogenated Organic Waste .

  • Segregation: Do NOT mix with non-halogenated solvents (e.g., acetone, ethanol) if your facility separates these streams, as halogenated waste requires higher temperature incineration.

  • Labeling: Clearly tag as "Contains Bromine/Halogens" to prevent downstream incinerator corrosion issues.

References
  • Sigma-Aldrich. 1-(2-Bromophenyl)propan-2-ol Product & Safety Data. Retrieved from

  • Combi-Blocks. Safety Data Sheet for Brominated Phenyl Alcohols. Retrieved from

  • Fisher Scientific. General Handling of Halogenated Solvents and Intermediates. Retrieved from

  • PubChem. Compound Summary: 1-(2-Bromophenyl)propan-2-ol. Retrieved from

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.